molecular formula C6H8N2O2 B2616031 N,5-Dimethylisoxazole-3-carboxamide CAS No. 27144-54-3

N,5-Dimethylisoxazole-3-carboxamide

Cat. No.: B2616031
CAS No.: 27144-54-3
M. Wt: 140.142
InChI Key: UADBLWJCRFUFRY-UHFFFAOYSA-N
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Description

N,5-Dimethylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.142. The purity is usually 95%.
BenchChem offers high-quality N,5-Dimethylisoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,5-Dimethylisoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,5-dimethyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-5(8-10-4)6(9)7-2/h3H,1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADBLWJCRFUFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N,5-Dimethylisoxazole-3-carboxamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

N,5-Dimethylisoxazole-3-carboxamide (CAS Number: 27144-54-3) is a small molecule belonging to the isoxazole class of heterocyclic compounds. While direct literature on this specific molecule is sparse, its structural motifs—a substituted isoxazole ring and a carboxamide functional group—are prevalent in a multitude of biologically active compounds. This guide provides a comprehensive technical overview, presenting a well-reasoned, proposed synthesis pathway, detailed analytical characterization protocols, and an in-depth exploration of its potential therapeutic applications based on extensive data from structurally related molecules. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of N,5-Dimethylisoxazole-3-carboxamide as a novel scaffold in medicinal chemistry.

Introduction to the Isoxazole-3-Carboxamide Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers unique electronic and conformational properties, making it a "privileged scaffold" in medicinal chemistry. The isoxazole core is found in numerous FDA-approved drugs, including the anti-inflammatory drug valdecoxib and the antibiotic sulfamethoxazole.[1] The addition of a carboxamide group at the 3-position further enhances the molecule's drug-like properties by providing a key hydrogen bond donor and acceptor, facilitating interactions with biological targets.[2]

Derivatives of isoxazole-carboxamides have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] This wide range of bioactivity underscores the potential of novel isoxazole-carboxamide derivatives, such as N,5-Dimethylisoxazole-3-carboxamide, as starting points for drug discovery programs.

Physicochemical Properties and Data

A summary of the key physicochemical properties for N,5-Dimethylisoxazole-3-carboxamide is presented in the table below.

PropertyValueSource
CAS Number 27144-54-3Internal Database
Molecular Formula C₆H₈N₂O₂Internal Database
Molecular Weight 140.14 g/mol Internal Database
IUPAC Name N,5-dimethylisoxazole-3-carboxamideInternal Database
Canonical SMILES CC1=CC(=NO1)C(=O)NCInternal Database

Proposed Synthesis Pathway

Diagram of the Proposed Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation 5-methylisoxazole-3-carboxylic_acid 5-Methylisoxazole-3-carboxylic Acid Acyl_Chloride 5-Methylisoxazole-3-carbonyl Chloride 5-methylisoxazole-3-carboxylic_acid->Acyl_Chloride DCM, 0°C to rt Thionyl_Chloride Thionyl Chloride (SOCl₂) Target_Molecule N,5-Dimethylisoxazole-3-carboxamide Acyl_Chloride->Target_Molecule DCM, 0°C to rt Methylamine Methylamine (CH₃NH₂) Therapeutic_Targets cluster_oncology Oncology cluster_inflammation Inflammation cluster_infectious_disease Infectious Disease Target_Molecule N,5-Dimethylisoxazole- 3-carboxamide Cancer_Cell_Lines Cancer Cell Lines Target_Molecule->Cancer_Cell_Lines Cytotoxicity Kinase_Inhibition Kinase Inhibition Target_Molecule->Kinase_Inhibition COX_LOX_Inhibition COX/LOX Inhibition Target_Molecule->COX_LOX_Inhibition Bacterial_Targets Bacterial Enzyme Inhibition Target_Molecule->Bacterial_Targets Apoptosis_Induction Apoptosis Induction Cancer_Cell_Lines->Apoptosis_Induction Cytokine_Modulation Cytokine Modulation COX_LOX_Inhibition->Cytokine_Modulation Antifungal_Activity Fungal Membrane Disruption

Sources

A Technical Guide to the Spectroscopic Characterization of N,5-Dimethylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,5-Dimethylisoxazole-3-carboxamide, a member of the versatile isoxazole class of heterocyclic compounds, represents a significant scaffold in medicinal chemistry and drug development. Isoxazole derivatives are known to exhibit a wide range of biological activities.[1] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity. This guide provides a comprehensive overview of the expected spectroscopic data for N,5-Dimethylisoxazole-3-carboxamide (CAS 27144-54-3), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data is a synthesis of established spectroscopic principles and comparative analysis of closely related analogues found in the scientific literature.[2][3]

Molecular Structure and Isomerism

Understanding the molecular structure is fundamental to interpreting its spectroscopic signatures. N,5-Dimethylisoxazole-3-carboxamide possesses a 5-membered isoxazole ring, substituted with a methyl group at the 5-position and a carboxamide group at the 3-position. The amide nitrogen is further substituted with a methyl group.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the number and connectivity of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of N,5-Dimethylisoxazole-3-carboxamide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature, using a standard pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum and Interpretation

Based on the analysis of related 5-methylisoxazole-3-carboxamide derivatives, the following ¹H NMR spectral data is predicted for N,5-Dimethylisoxazole-3-carboxamide.[1][2]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0-8.5Broad Singlet1HAmide N-HThe amide proton is typically deshielded and may exhibit broadening due to quadrupolar relaxation and/or exchange.
~6.3-6.5Singlet1HIsoxazole C4-HThe single proton on the isoxazole ring is expected to appear as a sharp singlet in this region, consistent with published data for similar isoxazoles.[2]
~2.9-3.1Doublet3HN-CH₃The N-methyl protons will appear as a doublet due to coupling with the adjacent amide proton.
~2.4-2.6Singlet3HC5-CH₃The methyl group at the 5-position of the isoxazole ring is expected to be a singlet in this upfield region.[1]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Employ a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum and Interpretation

The predicted chemical shifts for the carbon atoms of N,5-Dimethylisoxazole-3-carboxamide are presented below, with assignments guided by data from analogous compounds.[1][2]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~168-170C=O (Amide)The amide carbonyl carbon is expected to be the most downfield signal.
~160-162Isoxazole C3The carbon atom of the isoxazole ring attached to the carboxamide group.
~158-160Isoxazole C5The carbon atom of the isoxazole ring bearing the methyl group.
~100-102Isoxazole C4The protonated carbon of the isoxazole ring, typically found in this region for similar systems.[2]
~26-28N-CH₃The N-methyl carbon is expected in the aliphatic region.
~12-14C5-CH₃The carbon of the methyl group at the 5-position is anticipated at a higher field.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule through their vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The key vibrational frequencies expected for N,5-Dimethylisoxazole-3-carboxamide are tabulated below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3400N-H StretchAmide
~2900-3000C-H StretchMethyl groups
~1650-1680C=O Stretch (Amide I)Amide
~1580-1620C=N StretchIsoxazole ring
~1520-1560N-H Bend (Amide II)Amide
~1400-1480C=C Stretch / N-O StretchIsoxazole ring

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use Electron Ionization (EI) to induce fragmentation.

  • Detection: Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

For N,5-Dimethylisoxazole-3-carboxamide (C₆H₈N₂O₂), the molecular weight is 140.14 g/mol .[4]

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 140.

  • Key Fragmentation Pathways:

    • Loss of the N-methylcarbamoyl group (•CONHCH₃) to yield a 5-methylisoxazolium ion at m/z = 82.

    • Cleavage of the amide bond to give a 5-methylisoxazole-3-carbonyl cation at m/z = 111.

    • Loss of a methyl radical from the molecular ion to give a fragment at m/z = 125.

Illustrative Fragmentation Pathway

G M [C₆H₈N₂O₂]⁺˙ m/z = 140 (Molecular Ion) frag1 [C₅H₄NO]⁺ m/z = 94 M->frag1 - CH₂O frag2 [C₄H₅N]⁺˙ m/z = 67 M->frag2 - CONHCH₃ frag3 [C₅H₅NO₂]⁺ m/z = 111 M->frag3 - CH₃

Caption: Proposed fragmentation of N,5-Dimethylisoxazole-3-carboxamide.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide, based on established principles and data from analogous structures, provides a robust framework for the characterization of N,5-Dimethylisoxazole-3-carboxamide. The predicted ¹H NMR, ¹³C NMR, IR, and MS data serve as a reliable reference for researchers engaged in the synthesis, purification, and analysis of this and related isoxazole derivatives, ensuring scientific rigor and facilitating further research and development.

References

  • Pujar, G. V., et al. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(1), 52-62. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available at: [Link]

  • American Elements. N,5-Dimethylisoxazole-3-carboxamide. Available at: [Link]

  • Jios, J. L., et al. (2005). The complete and unambiguous assignment of the 1H NMR and 13C NMR spectra of 26 N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonylbenz[c]azepines. Magnetic Resonance in Chemistry, 43(11), 901-906. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Available at: [Link]

  • Pujar, G. V., et al. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. Available at: [Link]

  • PubChem. 3,5-Dimethylisoxazole. Available at: [Link]

  • Esteves, P. M., et al. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In From Bench to Market: The Evolution of Chemical Synthesis. ESA-IPB. Available at: [Link]

  • Palmer, M. H., et al. (2017). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 22(11), 1898. Available at: [Link]

Sources

The Multifaceted Biological Activities of 5-Methylisoxazole-3-Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 5-methylisoxazole-3-carboxamide core is a fascinating and versatile scaffold in medicinal chemistry. Its unique electronic and structural features have made it a cornerstone in the development of a diverse array of biologically active compounds. From established anti-inflammatory agents to promising new frontiers in oncology and infectious diseases, this heterocyclic system continues to capture the attention of researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 5-methylisoxazole-3-carboxamide derivatives. We will delve into the causality behind experimental designs, present detailed protocols for evaluation, and explore the signaling pathways these compounds modulate, offering a robust resource for scientists dedicated to advancing therapeutic innovation.

The 5-Methylisoxazole-3-Carboxamide Core: A Structural Overview

The 5-methylisoxazole-3-carboxamide moiety is characterized by a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms, a methyl group at the 5-position, and a carboxamide linkage at the 3-position. This arrangement confers a unique combination of properties, including metabolic stability and the ability to participate in various non-covalent interactions with biological targets. The carboxamide group, in particular, serves as a versatile handle for introducing a wide range of substituents, allowing for the fine-tuning of physicochemical properties and biological activity.

A noteworthy comparison exists between the 5-methylisoxazole-3-carboxamide and the 5-methylisoxazole-4-carboxamide scaffolds. The latter is the core structure of the anti-rheumatic drug leflunomide. A key difference lies in their metabolic fate; the N-O bond of the isoxazole ring in leflunomide is cleaved to form its active metabolite, teriflunomide, a process linked to potential toxicity[1]. In contrast, derivatives of the 5-methylisoxazole-3-carboxamide scaffold, such as UTL-5b, have been shown to undergo metabolism primarily through cleavage of the peptide bond, avoiding the N-O bond scission and exhibiting a more favorable toxicity profile[1]. This fundamental difference underscores the therapeutic potential of the 5-methylisoxazole-3-carboxamide core as a safer alternative in drug design.

Synthesis of 5-Methylisoxazole-3-Carboxamide Derivatives

The synthesis of 5-methylisoxazole-3-carboxamide derivatives is typically achieved through a straightforward and efficient process. The general synthetic scheme involves the coupling of a 5-methylisoxazole-3-carbonyl chloride intermediate with a diverse range of primary or secondary amines.

G cluster_0 Synthesis Pathway Start 5-Methylisoxazole-3-carboxylic acid Intermediate 5-Methylisoxazole-3-carbonyl chloride Start->Intermediate Thionyl chloride (SOCl2) Final_Product 5-Methylisoxazole-3-carboxamide Derivative Intermediate->Final_Product Amine coupling Amine Primary or Secondary Amine (R-NH2 or R1R2NH) Amine->Final_Product

Figure 1: General synthetic scheme for 5-methylisoxazole-3-carboxamide derivatives.

Experimental Protocol: General Synthesis
  • Acid Chloride Formation: To a solution of 5-methylisoxazole-3-carboxylic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete, as monitored by thin-layer chromatography (TLC).

  • Amide Coupling: In a separate flask, dissolve the desired amine in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine or pyridine) to act as an acid scavenger.

  • Reaction: Slowly add the freshly prepared 5-methylisoxazole-3-carbonyl chloride solution to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired 5-methylisoxazole-3-carboxamide derivative[2].

Biological Activities and Mechanisms of Action

Derivatives of the 5-methylisoxazole-3-carboxamide scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases.

Antimicrobial and Antitubercular Activity

Several studies have highlighted the potent antimicrobial and antitubercular properties of 5-methylisoxazole-3-carboxamide derivatives. These compounds have shown significant activity against a range of bacterial and mycobacterial strains.

A study by Ganesh et al. reported the synthesis and evaluation of a series of 5-methylisoxazole-3-carboxamide derivatives against Mycobacterium tuberculosis H37Rv, Bacillus subtilis, and Escherichia coli[2]. The results demonstrated that several of the synthesized compounds exhibited significant antitubercular and antibacterial activity.

CompoundTarget OrganismMIC (µM)
9 M. tuberculosis H37Rv6.25
10 M. tuberculosis H37Rv3.125
13 M. tuberculosis H37Rv6.25
14 M. tuberculosis H37Rv3.125
9 B. subtilis & E. coli6.25
13 B. subtilis & E. coli6.25
19 B. subtilis & E. coli6.25
20 B. subtilis & E. coli6.25
15 B. subtilis & E. coli12.5
17 B. subtilis & E. coli12.5
Table 1: Antitubercular and Antibacterial Activity of Selected 5-Methylisoxazole-3-Carboxamide Derivatives.[2]

The mechanism of action for the antitubercular activity of these compounds is still under investigation, but it is hypothesized to involve the inhibition of essential enzymes in the mycobacterial cell wall synthesis or other vital metabolic pathways.

Anticancer Activity

The anticancer potential of isoxazole-containing compounds is well-documented, and 5-methylisoxazole-3-carboxamide derivatives are no exception. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.

A study on novel isoxazole-amide analogues demonstrated their cytotoxic activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines[3]. The half-maximal inhibitory concentration (IC50) values indicated that certain derivatives possessed significant anticancer activity.

CompoundCancer Cell LineIC50 (µg/ml)
2a MCF-739.80
2d HeLa15.48
2d Hep3B~23
2e Hep3B~23
Table 2: Anticancer Activity of Selected Isoxazole-Amide Analogues.[3]

The anticancer mechanism of action for these derivatives is believed to be multifactorial and may involve the induction of apoptosis, inhibition of cell cycle progression, and modulation of key signaling pathways involved in cancer cell proliferation and survival.

G cluster_0 Anticancer Mechanism Compound 5-Methylisoxazole-3-carboxamide Derivative Apoptosis Induction of Apoptosis Compound->Apoptosis Cell_Cycle Cell Cycle Arrest Compound->Cell_Cycle Kinase Kinase Inhibition (e.g., LOX, COX) Compound->Kinase Cell_Death Cancer Cell Death Apoptosis->Cell_Death Cell_Cycle->Cell_Death Kinase->Cell_Death

Figure 2: Potential anticancer mechanisms of 5-methylisoxazole-3-carboxamide derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of isoxazole derivatives are perhaps their most well-established biological activity. As previously mentioned, leflunomide, a 5-methylisoxazole-4-carboxamide derivative, is a widely used anti-rheumatic drug. Its active metabolite, teriflunomide, exerts its anti-inflammatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition primarily affects rapidly proliferating cells like activated lymphocytes, thus dampening the inflammatory response[1].

While some 5-methylisoxazole-3-carboxamide derivatives and their metabolites have been shown not to inhibit DHODH, they still exhibit significant anti-inflammatory and antiarthritic effects[1]. This suggests that they may operate through alternative anti-inflammatory mechanisms. One such proposed mechanism is the modulation of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine[4].

G cluster_0 Anti-inflammatory Signaling Compound 5-Methylisoxazole-3-carboxamide Derivative TNFa TNF-α Modulation Compound->TNFa Inflammation Reduced Inflammatory Response TNFa->Inflammation

Figure 3: Proposed anti-inflammatory mechanism via TNF-α modulation.

In Vitro Evaluation Protocols

To assess the biological activity of newly synthesized 5-methylisoxazole-3-carboxamide derivatives, a series of well-established in vitro assays are employed.

Anticancer Activity Assays

4.1.1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

4.1.2. Apoptosis Assay by Annexin V-FITC Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Antimicrobial Activity Assays

4.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Serial Dilutions: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Future Directions and Conclusion

The 5-methylisoxazole-3-carboxamide scaffold represents a highly promising platform for the development of novel therapeutics. The diverse biological activities, coupled with a potentially favorable safety profile compared to its 4-carboxamide counterpart, make it an attractive area for further investigation.

Future research should focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of the specific molecular targets and signaling pathways modulated by these derivatives will enable more rational drug design.

  • Quantitative Structure-Activity Relationship (QSAR) studies: QSAR analyses can provide valuable insights into the structural features that govern the biological activity of these compounds, guiding the synthesis of more potent and selective derivatives.

  • In vivo efficacy and safety studies: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy and safety in a more complex biological system.

References

  • Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 6633297. [Link]

  • Ganesh, N., Pujar, G. V., & Inturi, B. K. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 114-122. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Organic and Pharmaceutical Chemistry, 20(1), 1-10. [Link]

  • Song, Y., et al. (2014). The Active Metabolite of UTL-5g, 5-Methylisoxazole-3-Carboxylic Acid, is Anti-Inflammatory and Reduces Doxorubicin-Induced Cardiac Toxicity. Drug Metabolism and Disposition, 42(9), 1547-1552. [Link]

  • Song, Y., et al. (2014). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. Current pharmaceutical design, 20(1), 146–152. [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 43. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Isoxazole derivatives as regulators of immune functions. Molecules, 16(11), 9144–9158. [Link]

Sources

The Isoxazole Carboxamide Scaffold: A Privileged Motif for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole carboxamide scaffold has emerged as a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a wide spectrum of diseases. Its unique physicochemical properties, including metabolic stability and the ability to form key hydrogen bond interactions, have rendered it a privileged structure in the design of potent and selective modulators of various biological targets. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of isoxazole carboxamides, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their activity, supported by experimental evidence and detailed protocols, to illuminate the causality behind their therapeutic effects and guide future drug discovery efforts.

Introduction: The Chemical Versatility of Isoxazole Carboxamides

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, coupled with a carboxamide linker, provides a synthetically tractable and functionally rich core. This arrangement allows for facile structural modifications at multiple positions, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The isoxazole moiety can act as a bioisostere for other functional groups, while the carboxamide group serves as a crucial hydrogen bond donor and acceptor, facilitating interactions with a diverse array of protein targets.[1][2] This inherent adaptability has led to the discovery of isoxazole carboxamide-based compounds with activities ranging from enzyme inhibition to receptor modulation.[3][4]

Key Therapeutic Target Classes and Mechanisms of Action

The therapeutic utility of isoxazole carboxamides is underscored by their ability to interact with a multitude of biologically significant targets. This section will explore the major target classes, providing insights into the mechanisms of action and showcasing prominent examples.

Enzyme Inhibition: A Dominant Modality

A significant portion of isoxazole carboxamide-based drug discovery has focused on enzyme inhibition, leveraging the scaffold's ability to fit into active sites and disrupt catalytic activity.

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH increases endogenous anandamide levels, leading to analgesic and anti-inflammatory effects. Several isoxazole carboxamides have been developed as potent and selective FAAH inhibitors.[5][6] The mechanism often involves the isoxazole ring acting as a leaving group after nucleophilic attack by the catalytic serine residue of FAAH, leading to covalent modification and inactivation of the enzyme.[7]

Experimental Protocol: In Vitro FAAH Inhibition Assay

A common method to assess the potency of isoxazole carboxamides against FAAH is a fluorometric assay using rat brain homogenates as the enzyme source.

Methodology:

  • Preparation of Rat Brain Homogenate: Homogenize rat brains in assay buffer (e.g., Tris-HCl with EDTA) and centrifuge to obtain the supernatant containing FAAH.

  • Inhibitor Incubation: Pre-incubate the brain homogenate with varying concentrations of the isoxazole carboxamide test compound or vehicle control.

  • Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin).

  • Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the rate of substrate hydrolysis.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. Isoxazole carboxamides have been investigated as inhibitors of both COX-1 and COX-2 isoforms.[8][9][10] The carboxamide moiety can form crucial hydrogen bonds within the active site, while the isoxazole and its substituents can occupy hydrophobic pockets, contributing to both potency and selectivity.[9][10]

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Isoxazole carboxamides have been explored as inhibitors of various kinases, including VEGFR2, FMS kinase, and p38 kinase.[3][11][12] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing phosphorylation of downstream substrates.

Diagram: Generalized Kinase Inhibition by Isoxazole Carboxamides

G ATP_pocket ATP Binding Pocket substrate_site Substrate Binding Site ATP_pocket->substrate_site ADP ADP ATP_pocket->ADP Hydrolysis Phospho_Substrate Phosphorylated Substrate substrate_site->Phospho_Substrate Phosphorylation isoxazole Isoxazole Carboxamide isoxazole->ATP_pocket Competitively Binds ATP ATP ATP->ATP_pocket Binds Substrate Substrate Protein Substrate->substrate_site Binds No_Phosphorylation No Phosphorylation

Caption: Competitive inhibition of a kinase by an isoxazole carboxamide.

HSP90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of HSP90 leads to the degradation of these client proteins, resulting in anti-cancer effects. Certain isoxazole derivatives have shown potent and selective inhibition of HSP90.[13]

G-Protein Coupled Receptor (GPCR) Modulation

GPCRs represent a large family of transmembrane receptors that are important drug targets. Isoxazole carboxamides have been identified as both agonists and antagonists for several GPCRs.

  • TGR5 Agonists for Metabolic Disorders: TGR5 is a bile acid receptor involved in the regulation of glucose homeostasis. 3-aryl-4-isoxazolecarboxamides have been discovered as potent TGR5 agonists, promoting the secretion of glucagon-like peptide-1 (GLP-1) and holding promise for the treatment of type 2 diabetes.[14]

  • Growth Hormone Secretagogue Receptor (GHS-R) Antagonists: The ghrelin receptor (GHS-R) is involved in appetite regulation. Novel isoxazole carboxamides have been identified as GHS-R antagonists, suggesting their potential as anti-obesity agents.[15][16]

Ion Channel Modulation: Targeting Neurological Disorders

Ion channels are critical for neuronal communication, and their dysfunction is implicated in various neurological disorders.

  • AMPA Receptor Modulators for Pain Management: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are glutamate-gated ion channels involved in synaptic plasticity and pain transmission. Isoxazole-4-carboxamide derivatives have been shown to be potent modulators of AMPA receptor activity, suggesting their therapeutic potential for chronic pain.[17][18] These compounds can alter the receptor's kinetics, including deactivation and desensitization.[18]

Table 1: Inhibitory Potency of Isoxazole-4-Carboxamide Derivatives on AMPA Receptors

CompoundTarget ReceptorIC50 (µM)Reference
CIC-1GluA23.03[17]
CIC-2GluA23.12[17]
CIC-1GluA2/33.12[17]
CIC-2GluA2/33.32[17]
Antimicrobial and Antiviral Activity

The isoxazole carboxamide scaffold has also demonstrated significant potential in combating infectious diseases.

  • Antibacterial and Antifungal Agents: Numerous studies have reported the synthesis and evaluation of isoxazole carboxamides with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[19][20][21] The precise mechanisms of action are varied and often not fully elucidated but may involve inhibition of essential bacterial enzymes or disruption of cell wall integrity.[22]

  • Antiviral Potential: Isoxazole derivatives have been investigated for their antiviral properties, with some showing activity against viruses such as herpes simplex virus (HSV-1) and human immunodeficiency virus (HIV).[23][24] More recently, oxazole-4-carboxamides have been identified as inhibitors of coronaviruses.[25]

Other Emerging Targets

The versatility of the isoxazole carboxamide scaffold continues to lead to the discovery of novel biological targets.

  • Mitochondrial Permeability Transition Pore (mtPTP) Inhibitors: The mtPTP is a channel in the inner mitochondrial membrane, and its dysregulation is implicated in cell death. Diarylisoxazole-3-carboxamides have been identified as potent inhibitors of the mtPTP, with therapeutic potential in conditions like congenital muscular dystrophies.[26]

  • Sirtuin (SIRT) Inhibitors: Sirtuins are a class of histone deacetylases involved in various cellular processes, and their inhibition has been explored as a strategy in cancer therapy. Isoxazole derivatives have been identified as inhibitors of SIRT1 and SIRT2.[12]

Structure-Activity Relationship (SAR) Insights

Systematic SAR studies have been crucial in optimizing the potency and selectivity of isoxazole carboxamides. Key findings include:

  • Substituents on the Phenyl Rings: The nature and position of substituents on the aryl rings attached to the isoxazole core and the carboxamide nitrogen significantly influence activity. Electron-withdrawing groups, such as halogens, have often been shown to enhance potency.[19][27]

  • The Carboxamide Linker: The orientation and rigidity of the carboxamide linker are critical for establishing key interactions with the target protein.

  • The Isoxazole Core: The isoxazole ring itself is a key pharmacophoric element, and its substitution pattern can modulate target affinity and selectivity.

Future Directions and Conclusion

The isoxazole carboxamide scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. Its synthetic accessibility and the ability to modulate a wide range of biological targets ensure its continued relevance in drug discovery. Future research will likely focus on:

  • Multi-target Ligands: Designing isoxazole carboxamides that can simultaneously modulate multiple targets to achieve synergistic therapeutic effects, particularly in complex diseases like cancer and neurodegenerative disorders.[28]

  • Targeted Drug Delivery: Incorporating isoxazole carboxamide warheads into targeted delivery systems, such as antibody-drug conjugates or nanoparticles, to enhance efficacy and reduce off-target toxicity.[27]

  • Exploring New Chemical Space: Continued exploration of novel synthetic methodologies to access a wider diversity of isoxazole carboxamide derivatives with unique pharmacological profiles.

References

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  • Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed. (2021-09-08). (URL: [Link])

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC - PubMed Central. (2025-03-08). (URL: [Link])

  • Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC. (URL: [Link])

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - MDPI. (URL: [Link])

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - MDPI. (URL: [Link])

  • Discovery of 3-aryl-4-isoxazolecarboxamides as TGR5 receptor agonists - PubMed. (2009-12-24). (URL: [Link])

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - NIH. (URL: [Link])

  • Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity - PMC - NIH. (2025-11-16). (URL: [Link])

  • Synthesis and antimicrobial evaluation of new isoxazole carboxamides - ResearchGate. (2025-08-06). (URL: [Link])

  • Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed. (URL: [Link])

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC. (URL: [Link])

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (URL: [Link])

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC - NIH. (2022-06-24). (URL: [Link])

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (URL: [Link])

  • Novel isoxazole carboxamides as growth hormone secretagogue receptor (GHS-R) antagonists - PubMed. (URL: [Link])

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. (URL: [Link])

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (URL: [Link])

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  • Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][11][17][19]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC - PubMed Central. (2020-12-24). (URL: [Link])

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N,5-Dimethylisoxazole-3-carboxamide literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,5-Dimethylisoxazole-3-carboxamide and its Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical review of N,5-Dimethylisoxazole-3-carboxamide, a member of the promising isoxazole carboxamide class of compounds. While literature on this specific molecule is nascent, this document synthesizes foundational knowledge from closely related analogs to provide researchers, scientists, and drug development professionals with a robust understanding of its synthesis, potential biological activities, and applications. We will delve into the causal relationships behind experimental designs and the critical structural nuances that define the therapeutic landscape for this chemical scaffold.

Introduction: The Isoxazole Carboxamide Scaffold

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry.[1] Its unique electronic configuration, metabolic stability, and capacity for diverse molecular interactions make it an ideal scaffold for developing novel therapeutics.[1] Within this family, isoxazole carboxamides have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]

N,5-Dimethylisoxazole-3-carboxamide (CAS: 27144-54-3) represents a fundamental structure within this class. Its investigation is particularly compelling when contrasted with its isomeric counterpart, the 5-methylisoxazole-4-carboxamide scaffold, famously represented by the anti-rheumatic drug Leflunomide. As we will explore, the simple positional change of the carboxamide group from C4 to C3 dramatically alters the molecule's metabolic fate, toxicity profile, and mechanism of action, presenting a distinct and potentially safer avenue for drug development.[3]

Table 1: Core Properties of N,5-Dimethylisoxazole-3-carboxamide

PropertyValueSource
CAS Number 27144-54-3[4]
Chemical Formula C₆H₈N₂O₂[4]
Molecular Weight 140.14 g/mol [4]
IUPAC Name N,5-dimethyl-1,2-oxazole-3-carboxamide[4]
PubChem CID 15682546[4]

Synthesis and Characterization

The synthesis of N,5-Dimethylisoxazole-3-carboxamide and its analogs typically originates from a 5-methylisoxazole-3-carboxylic acid intermediate. This core intermediate can be synthesized and subsequently converted to the final carboxamide product.

General Synthesis Workflow

A common and efficient pathway involves the formation of the isoxazole ring, followed by amidation. A one-pot synthesis method has also been patented, highlighting a streamlined approach for industrial-scale production.[5] The general process involves a Claisen condensation followed by cyclization and amidation.[5]

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Amidation cluster_3 Alternative Amidation Pathway A Dimethyl Oxalate + Acetone B Methyl Acetylpyruvate (Intermediate) A->B Sodium Methoxide C 5-Methylisoxazole-3-carboxylate B->C Hydroxylamine Salt (e.g., HCl or Sulfate salt) D N,5-Dimethylisoxazole-3-carboxamide (Final Product) C->D Ammonolysis with Methylamine E 5-Methylisoxazole-3-carboxylic acid C->E Hydrolysis F 5-Methylisoxazole-3-carbonyl chloride E->F SOCl₂ or Oxalyl Chloride G N,5-Dimethylisoxazole-3-carboxamide F->G Methylamine

Caption: General synthesis pathways for N,5-Dimethylisoxazole-3-carboxamide.

Detailed Experimental Protocol: Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives

This protocol is adapted from established methodologies for the synthesis of related 5-methylisoxazole-3-carboxamide derivatives.[6]

Step 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid (2)

  • Dissolve ethyl acetoacetate in a suitable solvent like ethanol.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Reflux the mixture for 3-4 hours until the reaction is complete, monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and pour it into ice-cold water.

  • The resulting precipitate, ethyl 5-methylisoxazole-3-carboxylate, is filtered and washed.

  • Hydrolyze the ester by refluxing with an aqueous solution of sodium hydroxide.

  • After cooling, acidify the solution with dilute HCl to precipitate the 5-methylisoxazole-3-carboxylic acid.

  • Filter, wash with water, and dry the product.

Step 2: Synthesis of 5-Methylisoxazole-3-carbonyl chloride (3)

  • Suspend the 5-methylisoxazole-3-carboxylic acid (2) in thionyl chloride (SOCl₂).

  • Add a catalytic amount of pyridine or DMF.

  • Stir the mixture at room temperature until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is often used directly in the next step.[6]

Step 3: Synthesis of N,5-Dimethylisoxazole-3-carboxamide

  • Dissolve the crude 5-methylisoxazole-3-carbonyl chloride (3) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add a solution of methylamine (or a desired amine) and a base like triethylamine (TEA) to the cooled solution.

  • Allow the reaction to stir at room temperature for 12 hours.[6]

  • Monitor the reaction completion by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final N,5-Dimethylisoxazole-3-carboxamide.

Characterization

The synthesized compounds are typically characterized using standard spectroscopic methods. For 5-methylisoxazole-3-carboxamide derivatives, characteristic signals include:

  • ¹H NMR: A singlet for the methyl group protons at the C5 position of the isoxazole ring (around δ 2.3-2.4 ppm), a singlet for the C4 proton of the isoxazole ring (around δ 6.4 ppm), and signals corresponding to the amide N-substituent.[6]

  • ¹³C NMR: Resonances for the isoxazole ring carbons and the carbonyl carbon of the amide group (around δ 168-170 ppm).[6]

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch (around 3400-3500 cm⁻¹), the C=O stretch of the amide (around 1645-1720 cm⁻¹), and the C=N stretch of the isoxazole ring.[6]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the target compound.[6]

Biological Activities and Mechanism of Action: A Tale of Two Isomers

While direct biological data for N,5-Dimethylisoxazole-3-carboxamide is limited, extensive research on the 5-methylisoxazole-3-carboxamide scaffold provides a strong predictive foundation. The therapeutic promise of this scaffold is best understood by contrasting it with the well-known 5-methylisoxazole-4-carboxamide isomer, Leflunomide.

The Critical Distinction: Metabolic Stability and Toxicity

Leflunomide (a 4-carboxamide) is a prodrug that undergoes metabolic cleavage of the isoxazole N-O bond to form its active metabolite, Teriflunomide.[3] This metabolite inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis, thereby exerting anti-inflammatory and immunosuppressive effects.[3] However, this ring-opening metabolism is also linked to potential hepatotoxicity and teratogenicity.[3]

In stark contrast, compounds based on the 5-methylisoxazole-3-carboxamide scaffold, such as the derivative UTL-5b, are metabolically robust.[3] The N-O bond in the 3-carboxamide isomer resists cleavage. Instead, metabolism occurs via cleavage of the amide (peptide) bond.[3] This fundamental difference in metabolic fate is crucial:

  • No DHODH Inhibition: Metabolites of 3-carboxamide derivatives do not inhibit DHODH.[3]

  • Reduced Toxicity: 5-methylisoxazole-3-carboxamide compounds exhibit significantly lower acute toxicity and a shift from potential liver toxicity to a liver-protective effect.[3]

Metabolism_Comparison cluster_4_carboxamide Scaffold 1: 5-Methylisoxazole-4-carboxamide (Leflunomide) cluster_3_carboxamide Scaffold 2: 5-Methylisoxazole-3-carboxamide (UTL-5 Class) Leflunomide Leflunomide Teriflunomide Active Metabolite (Teriflunomide) Leflunomide->Teriflunomide Metabolism: N-O Bond Cleavage DHODH DHODH Inhibition Teriflunomide->DHODH Toxicity Potential Hepatotoxicity & Teratogenicity DHODH->Toxicity UTL5 UTL-5 Compound Metabolites Metabolites UTL5->Metabolites Metabolism: Amide Bond Cleavage No_DHODH No DHODH Inhibition Metabolites->No_DHODH Safety Reduced Toxicity Liver Protective No_DHODH->Safety

Caption: Contrasting metabolic fates of isoxazole carboxamide isomers.

Documented Biological Activities of the Scaffold

Despite the different mechanism, 5-methylisoxazole-3-carboxamide derivatives retain significant pharmacological effects, making them highly attractive for drug development.

Table 2: Biological Activities of 5-Methylisoxazole-3-Carboxamide Derivatives

ActivityKey FindingsTarget/Mechanism (if known)Representative CompoundsSource
Antitubercular Significant activity against Mycobacterium tuberculosis H37Rv.Not fully elucidated, but structure-activity relationships point to the importance of the amide substituent.N-Aryl/Alkyl-5-methylisoxazole-3-carboxamides[6]
Antibacterial Moderate activity against Bacillus subtilis and Escherichia coli.Not specified.Various N-substituted derivatives[6]
Anti-inflammatory Significant anti-inflammatory and anti-arthritic effects.Does not involve DHODH inhibition; alternative pathways are implicated.UTL-5 series compounds[3]
Anticancer Potent cytotoxic activity against various cancer cell lines (e.g., melanoma, colon, liver).Varies by derivative; can involve apoptosis induction, cell cycle arrest.Phenyl-isoxazole-carboxamide derivatives[7]
mtPTP Inhibition Potent inhibition of the mitochondrial permeability transition pore (mtPTP), a target for pathologies involving cell death.Direct interaction with the mtPTP complex.Diarylisoxazole-3-carboxamides[8][9]

Applications in Drug Discovery and Future Outlook

The N,5-Dimethylisoxazole-3-carboxamide scaffold represents a validated starting point for the development of new therapeutics with an improved safety profile.

  • Lead Optimization: The robustness of the isoxazole ring and the favorable metabolic pathway make this scaffold an excellent candidate for lead optimization. The N-methyl and C5-methyl groups of the title compound can be systematically replaced with other functionalities to explore structure-activity relationships (SAR) for various therapeutic targets. For example, replacing the N-methyl with larger aryl groups has been shown to yield potent antitubercular agents.[6]

  • Therapeutic Areas of Interest:

    • Infectious Diseases: The demonstrated activity against M. tuberculosis warrants further exploration, particularly in the context of rising drug resistance.[6]

    • Inflammatory Diseases: As a safer alternative to the Leflunomide scaffold, these compounds could lead to new treatments for rheumatoid arthritis and other autoimmune disorders without the associated liver toxicity.[3]

    • Oncology: The broad cytotoxic potential against various cancer cell lines suggests that targeted derivatization could yield potent and selective anticancer agents.[7]

Conclusion

N,5-Dimethylisoxazole-3-carboxamide, while a simple molecule, is a member of a therapeutically significant chemical class. The key takeaway for researchers is the critical influence of the carboxamide position on the isoxazole ring. The C3-carboxamide configuration confers metabolic stability by preventing N-O bond cleavage, thereby circumventing the toxicity pathways associated with the isomeric C4-carboxamide drugs like Leflunomide. This inherent safety advantage, combined with documented anti-inflammatory, antitubercular, and anticancer activities within its class, establishes the 5-methylisoxazole-3-carboxamide scaffold as a highly promising platform for future drug discovery. Further synthesis and screening of novel derivatives, starting with foundational molecules like N,5-Dimethylisoxazole-3-carboxamide, are poised to unlock new and safer therapeutic interventions.

References

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Discovery and history of isoxazole-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Isoxazole-Based Compounds

Authored by: A Senior Application Scientist

Foreword: The Unassuming Power of a Five-Membered Ring

In the vast landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged scaffolds." These structures possess an inherent combination of metabolic stability, synthetic accessibility, and the ability to engage with a multitude of biological targets. The isoxazole ring—a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms—is a quintessential example of such a scaffold.[1][2] Its journey from a subject of academic curiosity in the late 19th century to a cornerstone of modern drug design is a compelling narrative of chemical ingenuity and therapeutic innovation. This guide provides an in-depth exploration of this journey, tracing the discovery of the isoxazole core, the evolution of its synthesis, and its monumental impact on drug development, tailored for researchers, scientists, and professionals in the field.

Part 1: Foundational Discoveries - The Genesis of Isoxazole Chemistry

The story of isoxazole begins not with a flash of discovery, but with the meticulous elucidation of its structure. While the cyclic nature of a related compound, 3-methyl-5-phenylisoxazole, was first recognized by the eminent chemist Ludwig Claisen in 1888, the parent isoxazole ring remained a theoretical construct.[3] It was Claisen himself who, in 1903, reported the first definitive synthesis of the isoxazole nucleus through the oximation of propargylaldehyde acetal, firmly establishing its existence and opening the door to its chemical exploration.[4]

Early contributions also came from Dunstan and Dymond, who synthesized a substituted isoxazole by heating nitroethane with aqueous alkalies.[3] However, the most significant early advancements were made between 1930 and 1946 by Quilico and his school. Their systematic studies on the reaction between nitrile oxides and unsaturated compounds laid the fundamental groundwork for what would become the most powerful and versatile method for isoxazole synthesis: the 1,3-dipolar cycloaddition.[3]

Part 2: The Huisgen Cycloaddition - A Paradigm Shift in Synthesis

The development of isoxazole chemistry is inextricably linked to the 1,3-dipolar cycloaddition reaction , a concept elegantly consolidated and expanded by Rolf Huisgen in the 1960s.[5][6] This reaction, often referred to as the Huisgen cycloaddition, provides a highly efficient and regioselective pathway to five-membered heterocycles.[6][7] For isoxazole synthesis, the reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). The use of an alkene as the dipolarophile yields the partially saturated isoxazoline ring.[6][8]

The true utility of this method lies in the ability to generate the often-unstable nitrile oxide in situ from stable precursors, most commonly through the oxidation of aldoximes or the dehydration of primary nitro compounds.[8][9][10] This avoids the need to handle potentially hazardous intermediates and allows for a one-pot synthesis.

Figure 1: General workflow of the Huisgen 1,3-dipolar cycloaddition for isoxazole synthesis.

Modern Refinements: Catalysis and Green Chemistry

While the fundamental reaction is powerful, modern chemistry has sought to improve its efficiency, scope, and environmental footprint.

  • Catalysis: The advent of "Click Chemistry," popularized by Sharpless and others, highlighted the utility of metal catalysts.[11] Copper(I) and Ruthenium(II) catalysts, in particular, have been shown to dramatically accelerate the reaction and control regioselectivity, allowing for milder reaction conditions and broader substrate compatibility.[4][9][11]

  • Green Approaches: Recognizing the drawbacks of metal catalysts—including cost, toxicity, and difficulty in removal—significant effort has been directed toward developing metal-free synthetic routes.[11][12] Furthermore, techniques like microwave-assisted synthesis are now commonly employed to reduce reaction times from hours to minutes, minimizing energy consumption and solvent use.[10][11]

Protocol: A Representative Copper(I)-Catalyzed Isoxazole Synthesis

This protocol describes a one-pot, three-component synthesis of 3,5-disubstituted isoxazoles, a common and efficient modern methodology.

Objective: To synthesize a 3,5-disubstituted isoxazole from an aldehyde, hydroxylamine, and a terminal alkyne.

Step-by-Step Methodology:

  • Aldoxime Formation:

    • To a solution of the desired aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

    • Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde. This generates the aldoxime intermediate.

  • Nitrile Oxide Generation and Cycloaddition:

    • To the reaction mixture containing the aldoxime, add the terminal alkyne (1.0 eq).

    • Add a suitable solvent such as a mixture of t-butanol and water.

    • Add the copper(I) catalyst, typically copper(II) sulfate pentahydrate (0.05 eq) and a reducing agent like sodium ascorbate (0.1 eq) to generate the active Cu(I) species in situ.

    • Add an oxidizing agent, such as N-Chlorosuccinimide (NCS) or Chloramine-T (1.1 eq), portion-wise to the stirring solution. This oxidizes the aldoxime to the nitrile oxide.

  • Reaction Progression and Work-up:

    • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Part 3: A Landmark Application - The Discovery of Selective COX-2 Inhibitors

The therapeutic potential of the isoxazole scaffold was spectacularly realized with the development of selective cyclooxygenase-2 (COX-2) inhibitors. This story represents a triumph of rational drug design.

The Clinical Need

For decades, nonsteroidal anti-inflammatory drugs (NSAIDs) were the mainstay for treating pain and inflammation. However, their mechanism of action—non-selective inhibition of both COX-1 and COX-2 enzymes—led to a high incidence of gastrointestinal side effects, as the COX-1 isoform is responsible for producing prostaglandins that protect the stomach lining.[13][14]

The Breakthrough

The discovery in the early 1990s that COX exists as two distinct isoforms revolutionized the field.[13] COX-1 is constitutively expressed for homeostatic functions, while COX-2 is induced at sites of inflammation.[14] This presented a clear therapeutic strategy: selectively inhibiting COX-2 could provide potent anti-inflammatory effects while sparing the gastrointestinal-protective functions of COX-1.[13]

The Isoxazole Solution: Celecoxib and Valdecoxib

A team at G.D. Searle & Company (later part of Pfizer), led by John Talley, embarked on a mission to develop selective COX-2 inhibitors. Their work culminated in the discovery of a class of diarylheterocycles, with two prominent isoxazole-based compounds:

  • Valdecoxib (Bextra): A potent and selective COX-2 inhibitor featuring a 3,4-diarylisoxazole core.

  • Celecoxib (Celebrex): A structurally related pyrazole analog that nonetheless shares the same drug discovery lineage and principles. Celecoxib was the first selective COX-2 inhibitor to gain FDA approval on December 31, 1998.[13][14][15][16][17]

The key to the selectivity of these drugs was the presence of a sulfonamide (-SO₂NH₂) moiety. The active site of the COX-2 enzyme has a larger, more accommodating side pocket compared to COX-1, due to the substitution of an isoleucine in COX-1 with a smaller valine in COX-2.[15] The sulfonamide group of Valdecoxib fits snugly into this side pocket, anchoring the drug and leading to potent and selective inhibition, an interaction not possible with the more constricted COX-1 active site.[15]

Synthetic Workflow: The Original Synthesis of Valdecoxib

The initial synthesis reported by Talley et al. provides insight into the practical construction of this important drug.[18]

Figure 2: Key steps in an early synthetic route to Valdecoxib.

Experimental Protocol: Synthesis of Valdecoxib

This protocol is based on the condensation approach.[18][19]

  • Oxime Formation: Deoxybenzoin is treated with hydroxylamine hydrochloride in the presence of a base like sodium acetate in aqueous ethanol to form the corresponding oxime.[18][19]

  • Dianion Formation and Cyclization: The oxime is treated with two equivalents of a strong base, such as n-butyllithium (n-BuLi), in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon) to generate a dianion. This dianion is then quenched by cyclization with ethyl acetate to form the intermediate isoxazoline derivative.[18][19]

  • Chlorosulfonation: The resulting isoxazoline is carefully treated with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the -SO₂Cl group onto the para-position of one of the phenyl rings.

  • Amination: The final step involves reacting the sulfonyl chloride intermediate with aqueous ammonia (ammonium hydroxide). This nucleophilic substitution reaction replaces the chloride with an amino group, yielding the final product, Valdecoxib.[18][19]

Part 4: The Broader Therapeutic Landscape

The success of the COX-2 inhibitors is just one chapter in the story of isoxazole-based drugs. The scaffold's versatility has made it a key component in a wide array of therapeutic agents.[4][20][21]

Drug NameTherapeutic ClassKey Feature
Sulfamethoxazole Antibiotic (Sulfonamide)A widely used antibacterial agent, often combined with trimethoprim.
Cloxacillin/Dicloxacillin Antibiotic (β-Lactam)Penicillinase-resistant penicillins used to treat Staphylococcal infections.[22]
Leflunomide DMARD (Immunosuppressant)An isoxazole derivative used in the treatment of rheumatoid arthritis.[21][22]
Zonisamide AnticonvulsantA sulfonamide anticonvulsant used for treating epilepsy.[4]
Risperidone AntipsychoticAn atypical antipsychotic containing a benzisoxazole fused ring system.[4]
Danazol Endocrine AgentA synthetic steroid with an isoxazole ring fused to the steroid backbone.[22]

This diverse range of applications, from fighting bacterial infections to managing complex neurological disorders, underscores the remarkable utility of the isoxazole core in medicinal chemistry.[2][3]

Part 5: Conclusion and Future Horizons

From its structural elucidation by Ludwig Claisen over a century ago to its central role in modern blockbuster drugs, the isoxazole ring has proven to be a scaffold of enduring value. The development of its synthesis, particularly the powerful 1,3-dipolar cycloaddition, has armed chemists with a reliable tool for constructing molecular complexity.

The future for isoxazole-based compounds remains bright. Emerging trends point towards their use in developing multi-targeted therapies, where a single molecule is designed to interact with multiple pathological pathways.[20][21] Furthermore, their unique photochemical properties are being harnessed to create novel photo-cross-linkers for chemical biology research, helping to unravel complex biological systems.[22] The unassuming five-membered ring continues to be a source of inspiration and innovation, promising new solutions to pressing unmet medical needs.[20][21][23]

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  • Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists.
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  • Novel isoxazoles: Significance and symbolism.
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  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction - MDPI.
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An In-depth Technical Guide to N,5-Dimethylisoxazole-3-carboxamide: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of N,5-Dimethylisoxazole-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical structure, systematic nomenclature, synthetic pathways, and potential therapeutic applications, offering insights grounded in established chemical principles and relevant literature.

Molecular Structure and Nomenclature

N,5-Dimethylisoxazole-3-carboxamide is a derivative of isoxazole, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The core of this molecule is the isoxazole ring, which is substituted with a methyl group at the 5-position and a carboxamide group at the 3-position. The nitrogen of the carboxamide is further substituted with a methyl group.

IUPAC Name: N,5-dimethyl-1,2-oxazole-3-carboxamide[1]

Chemical Formula: C₆H₈N₂O₂[1]

Molecular Weight: 140.14 g/mol [1]

CAS Number: 27144-54-3[1]

The structural representation of N,5-Dimethylisoxazole-3-carboxamide is depicted below:

Caption: 2D structure of N,5-Dimethylisoxazole-3-carboxamide.

Synthesis of N,5-Dimethylisoxazole-3-carboxamide

The synthesis of N,5-Dimethylisoxazole-3-carboxamide can be approached through a multi-step process starting from readily available precursors. A plausible and efficient synthetic route involves the initial formation of the isoxazole ring followed by the amidation of a carboxylic acid intermediate.

Synthetic Pathway

A common strategy for the synthesis of 3-substituted-5-methylisoxazoles involves the condensation of a β-ketoester with hydroxylamine. The resulting 5-methylisoxazole-3-carboxylic acid can then be converted to the desired N-methylcarboxamide.

synthesis_workflow cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amidation reagent1 Ethyl acetoacetate intermediate1 Diethyl 2-acetyl-3-oxobutanedioate reagent1->intermediate1 Claisen Condensation reagent2 Diethyl oxalate reagent2->intermediate1 base1 Sodium ethoxide base1->intermediate1 intermediate2 Ethyl 5-methylisoxazole-3-carboxylate intermediate1->intermediate2 Condensation & Cyclization reagent3 Hydroxylamine reagent3->intermediate2 intermediate3 5-Methylisoxazole-3-carboxylic acid intermediate2->intermediate3 Ester Hydrolysis reagent4 NaOH (aq) reagent4->intermediate3 product N,5-Dimethylisoxazole-3-carboxamide intermediate3->product Amide Formation reagent5 Thionyl chloride reagent5->product reagent6 Methylamine reagent6->product

Caption: Proposed synthetic workflow for N,5-Dimethylisoxazole-3-carboxamide.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of N,5-Dimethylisoxazole-3-carboxamide, adapted from established methods for analogous compounds.

Step 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add diethyl oxalate followed by the dropwise addition of ethyl acetoacetate at a controlled temperature.

  • Stir the reaction mixture at room temperature for several hours until the Claisen condensation is complete, as monitored by Thin Layer Chromatography (TLC).

  • Neutralize the reaction mixture with a suitable acid (e.g., dilute sulfuric acid) and extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

  • Dissolve the crude intermediate in ethanol and add a solution of hydroxylamine hydrochloride.

  • Reflux the mixture for several hours. Monitor the progress of the cyclization reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting ethyl 5-methylisoxazole-3-carboxylate by column chromatography on silica gel.

Step 2: Synthesis of 5-Methylisoxazole-3-carboxylic acid

  • Dissolve the purified ethyl 5-methylisoxazole-3-carboxylate in a mixture of ethanol and aqueous sodium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the ester hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain 5-methylisoxazole-3-carboxylic acid.

Step 3: Synthesis of N,5-Dimethylisoxazole-3-carboxamide

  • To a solution of 5-methylisoxazole-3-carboxylic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for a few hours to form the corresponding acid chloride.

  • In a separate flask, prepare a solution of methylamine in the same solvent.

  • Slowly add the freshly prepared acid chloride solution to the methylamine solution at 0 °C.

  • Allow the reaction to proceed at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N,5-Dimethylisoxazole-3-carboxamide.

Physicochemical and Spectroscopic Properties

The following table summarizes the key physicochemical and predicted spectroscopic properties of N,5-Dimethylisoxazole-3-carboxamide. The spectroscopic data are estimations based on the analysis of closely related isoxazole derivatives.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂[1]
Molecular Weight 140.14[1]
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
¹H NMR (predicted) δ (ppm): ~2.4 (s, 3H, isoxazole-CH₃), ~2.9 (d, 3H, N-CH₃), ~6.5 (s, 1H, isoxazole-H), ~8.0 (br s, 1H, NH)-
¹³C NMR (predicted) δ (ppm): ~12 (isoxazole-CH₃), ~26 (N-CH₃), ~105 (isoxazole-C4), ~158 (isoxazole-C3), ~162 (C=O), ~170 (isoxazole-C5)-
IR (predicted, cm⁻¹) ~3300 (N-H stretch), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II)-
Mass Spec (m/z) 141.06 [M+H]⁺ (predicted)-

Applications in Drug Development

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] The carboxamide group is also a common pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets.[3]

The N,5-dimethylisoxazole-3-carboxamide core and its derivatives have been explored for a range of therapeutic applications, including:

  • Anticancer Agents: Certain isoxazole-carboxamide derivatives have demonstrated cytotoxic activity against various cancer cell lines.[2]

  • Anti-inflammatory Agents: The isoxazole ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Agents: Isoxazole-containing compounds have been investigated for their antibacterial and antifungal properties.

The specific biological activity of N,5-Dimethylisoxazole-3-carboxamide would require dedicated screening and pharmacological evaluation. However, its structural features suggest it could serve as a valuable building block for the synthesis of libraries of compounds for high-throughput screening in drug discovery campaigns.

drug_discovery_process start N,5-Dimethylisoxazole-3-carboxamide (Scaffold) step1 Library Synthesis (Derivative Generation) start->step1 step2 High-Throughput Screening (Biological Assays) step1->step2 step3 Hit Identification step2->step3 step4 Lead Optimization (SAR Studies) step3->step4 end Drug Candidate step4->end

Caption: Role of N,5-Dimethylisoxazole-3-carboxamide in a typical drug discovery workflow.

Conclusion

N,5-Dimethylisoxazole-3-carboxamide is a small molecule with significant potential as a scaffold in the design and synthesis of novel therapeutic agents. Its straightforward synthesis and the known pharmacological relevance of the isoxazole and carboxamide moieties make it an attractive starting point for medicinal chemistry programs. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential.

References

  • N,5-Dimethylisoxazole-3-carboxamide | CAS 27144-54-3 | AMERICAN ELEMENTS ®. (n.d.). American Elements. Retrieved January 2, 2026, from [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journal of Organic Chemistry, 18, 101-110. [Link]

  • (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015). Anti-Infective Agents, 13(1). [Link]

  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. (2023). Pharmaceuticals, 16(12), 1735. [Link]

  • Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. (2023). Current Topics in Medicinal Chemistry, 23. [Link]

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Methodological & Application

Application Note & Protocol Optimization: Synthesis of N,5-Dimethylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details an optimized and robust protocol for the synthesis of N,5-dimethylisoxazole-3-carboxamide, a valuable building block in medicinal chemistry and drug development. We will explore the synthetic strategy, beginning with the formation of the core intermediate, 5-methylisoxazole-3-carboxylic acid, and its subsequent conversion to the target carboxamide. This document provides a step-by-step protocol, delves into the rationale behind experimental choices, and offers insights into critical optimization parameters to ensure high yield and purity. The protocols described herein are designed to be self-validating, with clear benchmarks for success at each stage.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile component in the design of novel therapeutics. N,5-dimethylisoxazole-3-carboxamide, in particular, serves as a key intermediate in the synthesis of more complex molecules, including potential inhibitors of the mitochondrial permeability transition pore (mtPTP) and compounds with antitubercular or anticancer activities.[1][5][6] The optimization of its synthesis is therefore a critical endeavor for researchers in drug discovery and development.

Strategic Overview of the Synthetic Pathway

The synthesis of N,5-dimethylisoxazole-3-carboxamide is most efficiently achieved through a multi-step process that can be broadly categorized into two key stages:

  • Stage 1: Synthesis of the Isoxazole Core: Formation of the key intermediate, 5-methylisoxazole-3-carboxylic acid.

  • Stage 2: Amidation: Conversion of the carboxylic acid to the final N,5-dimethylisoxazole-3-carboxamide.

This application note will focus on a reliable and scalable approach, with an emphasis on practical considerations and optimization strategies.

Stage 1: Synthesis of 5-Methylisoxazole-3-carboxylic Acid

The formation of the 5-methylisoxazole-3-carboxylic acid core is a critical step that dictates the overall efficiency of the synthesis. A common and effective method involves the condensation of an appropriate β-ketoester with hydroxylamine.

Reaction Mechanism

The reaction proceeds through a condensation-cyclization mechanism. Initially, the β-ketoester undergoes condensation with hydroxylamine to form an oxime intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable isoxazole ring.

Reaction_Mechanism β-ketoester β-ketoester Oxime_Intermediate Oxime_Intermediate β-ketoester->Oxime_Intermediate + Hydroxylamine Hydroxylamine Hydroxylamine 5-Methylisoxazole-3-carboxylic_acid 5-Methylisoxazole-3-carboxylic_acid Oxime_Intermediate->5-Methylisoxazole-3-carboxylic_acid Intramolecular Cyclization & Dehydration

Caption: Reaction mechanism for the formation of the isoxazole ring.

Detailed Experimental Protocol: 5-Methylisoxazole-3-carboxylic Acid

This protocol is adapted from established procedures for the synthesis of similar isoxazole carboxylic acids.[7][8][9]

Materials:

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride in water.

  • Reaction Setup: In a separate three-necked flask fitted with a reflux condenser and a dropping funnel, dissolve ethyl acetoacetate in ethanol.

  • Condensation and Cyclization: Cool the ethyl acetoacetate solution in an ice bath. Slowly add a solution of sodium hydroxide in water, followed by the dropwise addition of the hydroxylamine solution.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3, which will precipitate the 5-methylisoxazole-3-carboxylic acid.

  • Isolation and Purification: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield 5-methylisoxazole-3-carboxylic acid as a white to pale yellow solid.[8] The product can be further purified by recrystallization if necessary.

ParameterOptimized ConditionExpected YieldPurity (by NMR)
Solvent Ethanol/Water>85%>98%
Base Sodium Hydroxide
Reaction Time 3-4 hours
pH for Precipitation 2-3

Table 1: Optimized parameters for the synthesis of 5-methylisoxazole-3-carboxylic acid.

Stage 2: Amidation to N,5-Dimethylisoxazole-3-carboxamide

The final step in the synthesis is the amidation of the carboxylic acid with methylamine. This can be achieved through several methods, with the most common being the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Two-Step Approach: Acyl Chloride Formation and Amidation

This is a highly reliable and widely used method for carboxamide synthesis.[1][5][10]

Amidation_Workflow Carboxylic_Acid 5-Methylisoxazole-3-carboxylic acid Acyl_Chloride 5-Methylisoxazole-3-carbonyl chloride Carboxylic_Acid->Acyl_Chloride + Thionyl Chloride (SOCl₂) Amidation N,5-Dimethylisoxazole-3-carboxamide Acyl_Chloride->Amidation + Methylamine

Caption: Workflow for the two-step amidation process.

Detailed Experimental Protocol: N,5-Dimethylisoxazole-3-carboxamide

Materials:

  • 5-Methylisoxazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Triethylamine (optional, as a base)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-methylisoxazole-3-carboxylic acid in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF) (1-2 drops). Slowly add thionyl chloride dropwise at 0 °C. After the addition, allow the reaction to warm to room temperature and then gently reflux for 1-2 hours until the evolution of gas ceases.

  • Removal of Excess Reagent: Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure. The resulting 5-methylisoxazole-3-carbonyl chloride is often used in the next step without further purification.[11]

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C in an ice bath. In a separate flask, prepare a solution of methylamine. Slowly add the methylamine solution to the acyl chloride solution. If using methylamine hydrochloride, a base such as triethylamine will be required. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be purified by column chromatography on silica gel or by recrystallization to yield N,5-dimethylisoxazole-3-carboxamide as a solid.

ParameterOptimized ConditionExpected YieldPurity (by HPLC)
Chlorinating Agent Thionyl Chloride>90% (from acid)>99%
Amine Source Methylamine solution
Solvent Dichloromethane
Reaction Temperature 0 °C to RT

Table 2: Optimized parameters for the amidation reaction.

One-Pot Synthesis Approach

For improved efficiency, a one-pot synthesis can be employed, which bypasses the isolation of the acyl chloride intermediate. A patent describes a one-pot process starting from dimethyl oxalate and acetone, followed by condensation with a hydroxylamine salt and direct ammonification.[12] This approach can be advantageous for large-scale production by reducing handling steps and solvent usage.

Characterization and Quality Control

The identity and purity of the synthesized N,5-dimethylisoxazole-3-carboxamide should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety Considerations

  • Thionyl chloride is a corrosive and toxic reagent. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

  • Methylamine is a flammable and corrosive gas or liquid. It should also be handled in a fume hood.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion

This application note provides a detailed and optimized protocol for the synthesis of N,5-dimethylisoxazole-3-carboxamide. By following the outlined procedures and paying close attention to the critical parameters, researchers can reliably produce this valuable intermediate in high yield and purity. The provided insights into the rationale behind the experimental choices and the availability of alternative one-pot methods offer flexibility for various research and development needs.

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  • NIH. (2023, March 8). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC.
  • Sigma-Aldrich. (n.d.). 5-Methylisoxazole-3-carboxylic acid 3405-77-4.
  • NIH. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • Royal Society of Chemistry. (2022, June 16). Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N bond cleavage.
  • PubChem. (n.d.). 3,5-Dimethylisoxazole | C5H7NO | CID 9312.
  • NIH. (n.d.). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC.
  • ResearchGate. (n.d.). Exploring Isoxazole and Carboxamide derivatives as potential Non-Nucleoside Reverse Transcriptase inhibitors | Request PDF.
  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.

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A Robust and Scalable Synthesis of 5-Methylisoxazole-3-Carboxylic Acid: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: 5-Methylisoxazole-3-carboxylic acid is a pivotal heterocyclic scaffold frequently incorporated into pharmacologically active molecules, including Raf kinase inhibitors for melanoma treatment and various other therapeutic agents.[1][2] This application note provides a detailed, step-by-step protocol for the synthesis of 5-methylisoxazole-3-carboxylic acid. The described method is based on the classical and highly reliable construction of the isoxazole ring via the condensation of a 1,3-dicarbonyl equivalent with hydroxylamine.[1][3] We present a logical, three-step synthesis strategy that is both high-yielding and scalable, making it suitable for academic research and industrial drug development settings. The causality behind experimental choices, a detailed reaction mechanism, and comprehensive characterization are discussed to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The isoxazole ring is a prominent feature in numerous pharmaceutical compounds due to its unique electronic properties and ability to act as a bioisostere for other functional groups.[4] Specifically, the 5-methylisoxazole-3-carboxylic acid moiety serves as a crucial intermediate for creating more complex molecules, such as aminopyrazole amide derivatives that have been investigated as potent kinase inhibitors.[1][2]

The synthetic strategy detailed herein builds the isoxazole core from simple, commercially available starting materials. The overall process can be visualized as a sequence involving C-C bond formation, heterocyclization, and functional group transformation.

Workflow of the Synthetic Strategy

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Saponification A Acetone + Diethyl Oxalate C Ethyl 2,4-Dioxopentanoate (Intermediate) A->C  Nucleophilic Acyl Substitution B Sodium Ethoxide (Base) D Hydroxylamine HCl C_ref Ethyl 2,4-Dioxopentanoate E Ethyl 5-methylisoxazole-3-carboxylate F Lithium Hydroxide (LiOH) E_ref Ethyl 5-methylisoxazole-3-carboxylate C_ref->E  Condensation/ Dehydration G 5-Methylisoxazole-3-carboxylic Acid (Final Product) E_ref->G  Ester Hydrolysis

Caption: Overall synthetic workflow.

The chosen pathway involves an initial Claisen condensation between acetone and diethyl oxalate to generate a key β-keto ester intermediate.[5] This intermediate is then reacted in situ with hydroxylamine hydrochloride in a condensation-cyclization reaction to form the ethyl ester of the target molecule.[1] The final step is a straightforward saponification (ester hydrolysis) to yield 5-methylisoxazole-3-carboxylic acid.[5] This method is advantageous due to its use of inexpensive starting materials, mild reaction conditions, and high regioselectivity, avoiding the formation of isomeric byproducts that can complicate purification.[6]

Reaction Mechanism

Understanding the underlying mechanism is critical for troubleshooting and optimization. The formation of the isoxazole ring proceeds through two key stages:

  • Oxime Formation: The reaction initiates with the nucleophilic attack of hydroxylamine on one of the carbonyl groups of the 1,3-dicarbonyl intermediate. The nitrogen of hydroxylamine is a potent nucleophile and readily attacks the electrophilic carbonyl carbon.[7][8]

  • Intramolecular Cyclization & Dehydration: Following the formation of the oxime, an intramolecular condensation occurs. The hydroxyl group of the oxime attacks the remaining carbonyl group, leading to a cyclic hemiaminal intermediate. Subsequent dehydration (loss of a water molecule) from this intermediate results in the formation of the stable, aromatic isoxazole ring.

Proposed Mechanism for Isoxazole Ring Formation

Caption: Mechanism of isoxazole formation.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and optimized for clarity and reproducibility.[5]

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Sodium metal reacts violently with water. Ethanol must be anhydrous.

Part A: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

This part combines the Claisen condensation and the cyclization into an efficient one-pot procedure.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
Sodium Metal22.991.61 g701.17
Ethanol (Anhydrous)46.07150 mL--
Acetone58.084.4 mL601.00
Diethyl Oxalate146.148.14 mL601.00
Hydroxylamine HCl69.494.58 g661.10
Sulfuric Acid (Conc.)98.08As needed--
Ice-~50 g--

Procedure:

  • Prepare Sodium Ethoxide: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, carefully add 150 mL of anhydrous ethanol. Add sodium metal (1.61 g, 70 mmol) in small pieces to the stirred ethanol at room temperature (23 °C). Allow all the sodium to dissolve completely.

  • Claisen Condensation: In a separate beaker, prepare a mixture of acetone (4.4 mL, 60 mmol) and diethyl oxalate (8.14 mL, 60 mmol). Add this mixture dropwise to the sodium ethoxide solution over approximately 2-3 minutes. The resulting mixture will turn into a thick slurry. Stir for an additional hour at room temperature.

  • Neutralization: Cool the reaction mixture to 0 °C using an ice bath. Prepare a mixture of concentrated sulfuric acid and crushed ice. Cautiously add this acidic ice mixture to the reaction flask until the solution becomes cloudy and yellow, indicating neutralization.

  • Cyclization with Hydroxylamine: To the neutralized mixture, add hydroxylamine hydrochloride (4.58 g, 66 mmol). Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2 hours.

  • Work-up and Extraction: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. Add 100 mL of water to the residue and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl 5-methylisoxazole-3-carboxylate as an oil. The product can be used in the next step without further purification.

Part B: Saponification to 5-Methylisoxazole-3-carboxylic acid
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
Crude Ester (from Part A)155.15~9.3 g~601.00
Tetrahydrofuran (THF)72.11100 mL--
Lithium Hydroxide (LiOH)23.952.01 g841.40
Water18.0284 mL--
Citric Acid (Sat. Soln.)192.12As needed--

Procedure:

  • Hydrolysis: Dissolve the crude ethyl 5-methylisoxazole-3-carboxylate from Part A in 100 mL of THF in a 250 mL round-bottom flask. Prepare a solution of lithium hydroxide (2.01 g, 84 mmol) in 84 mL of water (to create a ~1N solution). Add the LiOH solution to the flask.

  • Reaction: Heat the resulting mixture to reflux for 20-30 minutes. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting ester spot has disappeared.

  • Acidification: Cool the reaction mixture to room temperature. Carefully add saturated citric acid solution dropwise with stirring until the pH of the aqueous layer is approximately 3. A white precipitate should form.

  • Isolation: Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers and wash with brine (1 x 75 mL).

  • Purification and Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 5-methylisoxazole-3-carboxylic acid.[9] Expected yield is approximately 70-80% over the two steps. The final product should be a white solid with a melting point of 106-110 °C.[2]

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the distinct physical and chemical transformations at each stage.

  • Reaction Monitoring: The progress of both the cyclization and hydrolysis steps can be reliably monitored by TLC, allowing the researcher to confirm the consumption of starting materials before proceeding.

  • Product Characterization: The final product's identity and purity should be confirmed using standard analytical techniques:

    • ¹H NMR: To confirm the presence of the methyl group and the isoxazole ring proton.

    • ¹³C NMR: To verify the number of unique carbons.

    • Mass Spectrometry: To confirm the molecular weight of 127.10 g/mol .[1]

    • Melting Point: A sharp melting point in the expected range (106-110 °C) indicates high purity.[2]

By following these validation steps, researchers can have high confidence in the quality of the synthesized material, which is critical for its application in subsequent drug discovery and development phases.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Yadav, V. K., & Sriram, M. (2005). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Journal of Combinatorial Chemistry, 7(3), 447-450. Available from: [Link]

  • Dorn, H., & Welfle, H. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2018(4), M1011. Available from: [Link]

  • Boren, B. C., Narayan, S., Streit, L. K., & Miller, S. J. (2008). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 73(1), 211-218. Available from: [Link]

  • Jia, Q. F., Benjamin, P. M. S., Huang, J., Du, Z., Zheng, X., Zhang, K., ... & Wang, J. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79-84. Available from: [Link]

  • Katritzky, A. R., Barczynski, P., Ostercamp, D. L., & Yousaf, T. I. (1986). Mechanisms of heterocyclic ring formations. 4. A carbon-13 NMR study of the reaction of. beta.-keto esters with hydroxylamine. The Journal of Organic Chemistry, 51(26), 5227-5232. Available from: [Link]

  • Rybakov, V. B., Knyazeva, E. A., Boyarskaya, I. A., & Karchava, A. V. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Chemistry of Heterocyclic Compounds, 58(6), 491-501. Available from: [Link]

  • Zappalà, C., et al. (2007). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(10), 2825-2829. Available from: [Link]

  • Wang, Z., et al. (2014). Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Google Patents. CN103539753A.
  • Li, Z., et al. (1995). Process for synthesizing 5-methyl-isoxazole-3-carboxamide. Google Patents. CN11156723A.
  • Legnani, L., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available from: [Link]

  • McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. Available from: [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Available from: [Link]

  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Retrieved from [Link]

  • Gucma, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. Available from: [Link]

  • ResearchGate. (2014). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Available from: [Link]

  • Organic Chemistry Portal. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

  • Liu, X., et al. (2012). Preparation method of 5-methyl isoxazole-4-ethyl formate. Google Patents. CN102786489A.
  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of N,5-Dimethylisoxazole-3-carboxamide via Amide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Carboxamide Scaffold

The isoxazole ring system is a prominent structural motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1] When coupled with a carboxamide functionality, the resulting scaffold serves as a versatile building block in the design of novel therapeutic agents. These compounds have demonstrated a wide spectrum of biological effects, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties. The N,5-dimethylisoxazole-3-carboxamide core, in particular, represents a key intermediate for the synthesis of more complex molecules, such as certain sulfonamide drugs.

This guide provides a comprehensive overview of the amide coupling reaction for the synthesis of N,5-Dimethylisoxazole-3-carboxamide. It is designed to offer both theoretical insights and practical, step-by-step protocols for chemists in research and development. We will explore two robust and widely applicable methods for this transformation: the activation of the carboxylic acid using coupling reagents and the conversion to an acyl chloride intermediate.

Strategic Approaches to Amide Bond Formation

The direct condensation of a carboxylic acid (5-methylisoxazole-3-carboxylic acid) and an amine (methylamine) is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, activation of the carboxylic acid's carbonyl group is essential to facilitate nucleophilic attack by the amine. The choice of activation strategy is critical and depends on factors such as substrate stability, desired reaction conditions, and the need to avoid side reactions.

Method A: Carbodiimide-Mediated Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their efficiency and the ease of removal of the urea byproduct.[2] This method often involves an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize potential racemization if chiral centers were present. The reaction proceeds through a highly reactive O-acylisourea intermediate, which can then be intercepted by HOBt to form a more stable active ester. This active ester is subsequently attacked by the amine to yield the desired amide.

Method B: The Acyl Chloride Approach

This classic and often highly effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-methylisoxazole-3-carbonyl chloride is a potent electrophile that readily reacts with the amine to form the amide bond. This method is typically high-yielding but requires careful handling of the moisture-sensitive and corrosive acyl chloride.

Experimental Protocols

Starting Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Notes
5-Methylisoxazole-3-carboxylic acidC₅H₅NO₃127.10Starting material
Methylamine (solution)CH₅N31.06e.g., 40% in H₂O or 2.0 M in THF
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC)C₉H₁₇N₃·HCl191.70Coupling reagent (Method A)
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.13Additive (Method A)
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Non-nucleophilic base
Thionyl chloride (SOCl₂)SOCl₂118.97Chlorinating agent (Method B)
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous solvent
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous solvent
Ethyl acetate (EtOAc)C₄H₈O₂88.11Extraction solvent
Saturated aq. NaHCO₃NaHCO₃84.01For workup
BrineNaCl (aq)-For workup
Anhydrous MgSO₄ or Na₂SO₄--Drying agent

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is adapted from standard carbodiimide coupling procedures and is suitable for small to medium-scale synthesis.[2][3]

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-methylisoxazole-3-carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.1-0.5 M).

  • Addition of Reagents: Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the solution.

  • Amine Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) followed by methylamine (1.2 eq., e.g., as a 2.0 M solution in THF).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-18 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure N,5-Dimethylisoxazole-3-carboxamide.

Workflow for EDC/HOBt Mediated Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Carboxylic Acid and HOBt in DCM/DMF prep2 Add EDC to form active ester prep1->prep2 Activation react1 Add DIPEA and Methylamine Solution prep2->react1 Coupling react2 Stir at Room Temperature (4-18h) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Aqueous Workup (Acid, Base, Brine Washes) react3->workup1 Reaction Complete workup2 Dry and Concentrate workup1->workup2 purify Column Chromatography workup2->purify product N,5-Dimethylisoxazole -3-carboxamide purify->product

Caption: Workflow for EDC/HOBt mediated coupling.

Protocol 2: Synthesis via 5-Methylisoxazole-3-carbonyl chloride

This robust protocol is adapted from the synthesis of analogous N-aryl-5-methylisoxazole-3-carboxamides and is often suitable for larger scale preparations.[1]

Part A: Preparation of 5-Methylisoxazole-3-carbonyl chloride

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), place 5-methylisoxazole-3-carboxylic acid (1.0 eq.).

  • Addition of Thionyl Chloride: Add thionyl chloride (SOCl₂) (2.0-3.0 eq.) to the flask, along with a catalytic amount of DMF (1-2 drops).

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction should be performed in a well-ventilated fume hood.

  • Isolation of Acyl Chloride: After the reaction is complete (evolution of gas ceases), allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 5-methylisoxazole-3-carbonyl chloride is often used directly in the next step without further purification.

Part B: Amide Formation

  • Reaction Setup: Dissolve the amine, methylamine hydrochloride (1.1 eq.), in a suitable solvent like DCM in a separate flask. Add a non-nucleophilic base such as triethylamine (TEA) or DIPEA (2.2 eq.) and cool the mixture in an ice bath (0 °C).

  • Acyl Chloride Addition: Dissolve the crude 5-methylisoxazole-3-carbonyl chloride from Part A in anhydrous DCM and add it dropwise to the stirred methylamine solution at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash it sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and evaporate the solvent.

  • Purification: Recrystallize the crude product or purify by silica gel column chromatography to obtain the final product.

Workflow for Acyl Chloride Method

G cluster_partA Part A: Acyl Chloride Formation cluster_partB Part B: Amide Formation cluster_workup Workup & Purification partA1 Carboxylic Acid + SOCl₂ (cat. DMF) partA2 Reflux (2-3h) partA1->partA2 partA3 Remove excess SOCl₂ (in vacuo) partA2->partA3 acyl_chloride 5-Methylisoxazole-3-carbonyl chloride partA3->acyl_chloride partB2 Add Acyl Chloride dropwise acyl_chloride->partB2 partB1 Methylamine + Base in DCM at 0°C partB1->partB2 partB3 Stir (2-12h), warm to RT partB2->partB3 workup1 Aqueous Workup partB3->workup1 purify Recrystallization or Column Chromatography workup1->purify product N,5-Dimethylisoxazole -3-carboxamide purify->product

Caption: Workflow for the Acyl Chloride Method.

Characterization of N,5-Dimethylisoxazole-3-carboxamide

Proper characterization is essential to confirm the identity and purity of the synthesized product.

  • Appearance: Expected to be a solid at room temperature.

  • Melting Point: The reported melting point for the related 5-methylisoxazole-3-carboxamide is 166-168 °C.[4] The N-methyl derivative is expected to have a distinct melting point.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the isoxazole ring proton, the isoxazole methyl group, and the N-methyl group.

    • Isoxazole CH: A singlet around δ 6.0-7.0 ppm.

    • Isoxazole -CH₃: A singlet around δ 2.4-2.6 ppm.

    • N-CH₃: A doublet (due to coupling with the amide N-H) or a singlet around δ 2.8-3.0 ppm. The coupling may not be observed depending on the solvent and temperature.

    • Amide N-H: A broad singlet or quartet, typically downfield (δ 7.0-9.0 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the carbonyl carbon, the isoxazole ring carbons, and the two methyl carbons.

    • C=O (Amide): δ 158-162 ppm.

    • Isoxazole C3 & C5: δ 155-175 ppm.

    • Isoxazole C4: δ 100-110 ppm.

    • N-CH₃: δ 25-30 ppm.

    • Isoxazole -CH₃: δ 10-15 ppm.

  • Mass Spectrometry (MS): The ESI-MS should show a prominent [M+H]⁺ ion at m/z corresponding to the molecular weight of the product (140.14 g/mol ).

Troubleshooting and Scientific Insights

  • Low Yield in EDC Coupling: If the yield is low, ensure all reagents and solvents are anhydrous, as EDC is sensitive to moisture. Pre-activation of the carboxylic acid with EDC/HOBt for 15-30 minutes before adding the amine can sometimes improve yields.

  • Formation of N-acylurea byproduct: This can occur with carbodiimide reagents. The use of HOBt helps to minimize this side reaction by trapping the O-acylisourea intermediate.

  • Incomplete reaction with Acyl Chloride: Ensure the acyl chloride was successfully formed. This can be checked by taking a small aliquot, carefully quenching with methanol, and analyzing by LC-MS for the methyl ester. Also, ensure the amine is not fully protonated; a sufficient amount of base is crucial.

  • Purification Challenges: The urea byproduct from EDC can sometimes be difficult to remove. Washing the organic extract thoroughly during workup is important. If it persists, purification by column chromatography is usually effective.

Conclusion

The synthesis of N,5-Dimethylisoxazole-3-carboxamide is a key transformation for accessing a range of biologically relevant molecules. Both the carbodiimide-mediated coupling and the acyl chloride methods provide reliable and effective routes to this target compound. The choice between these methods will depend on the scale of the reaction, the availability of reagents, and the specific requirements of the research project. By following the detailed protocols and considering the insights provided, researchers can confidently and efficiently synthesize this valuable chemical intermediate.

References

  • (2019). Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • (2014). N,N-Dimethyl-3-phenylisoxazole-5-carboxamide - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Prakash, G. K., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • American Elements. (n.d.). N,5-Dimethylisoxazole-3-carboxamide. Available at: [Link]

  • (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2014). Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents. Available at: [Link]

  • PubChem. (n.d.). 3,5-Dimethylisoxazole. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

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Application Note: High-Purity Isolation of N,5-Dimethylisoxazole-3-carboxamide via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N,5-Dimethylisoxazole-3-carboxamide is a heterocyclic compound of significant interest as a building block in medicinal chemistry and drug discovery programs. Its synthesis often yields a crude product containing unreacted starting materials, byproducts, and other impurities that must be removed to ensure the integrity of subsequent research and development stages. This application note provides a detailed, field-proven protocol for the efficient purification of N,5-Dimethylisoxazole-3-carboxamide using normal-phase flash column chromatography. The methodology emphasizes a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC) to establish optimal separation conditions, followed by a step-by-step guide to column preparation, sample loading, gradient elution, and fraction analysis.

Introduction and Scientific Principle

The isoxazole scaffold is a privileged structure in pharmacology, appearing in numerous approved drugs. The purity of intermediates like N,5-Dimethylisoxazole-3-carboxamide is therefore paramount. Column chromatography is a cornerstone technique for the purification of organic compounds, operating on the principle of differential adsorption.[1][2] In normal-phase chromatography, a polar stationary phase (typically silica gel) is used in conjunction with a less polar mobile phase (eluent).

The separation mechanism is governed by the equilibrium of molecules partitioning between the stationary and mobile phases.[1]

  • Polar molecules , such as those with hydrogen-bonding capabilities (like the amide group in the target compound), will have a stronger affinity for the polar silica gel. They will adsorb more strongly and thus move more slowly down the column.

  • Non-polar molecules (e.g., hydrocarbon-based impurities) will have a greater affinity for the mobile phase and will be eluted from the column more quickly.

By carefully selecting the mobile phase composition, a high degree of separation between the target compound and impurities can be achieved.

Pre-Chromatography: Rapid Method Development with TLC

Before committing to a larger-scale column separation, Thin-Layer Chromatography (TLC) must be employed to identify a suitable mobile phase system. The goal is to find a solvent mixture that provides a retention factor (Rƒ) of approximately 0.3-0.4 for N,5-Dimethylisoxazole-3-carboxamide.[2] This Rƒ value indicates that the compound will interact sufficiently with the stationary phase for effective separation without requiring excessively large volumes of solvent for elution.

Protocol: TLC Solvent System Screening
  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a separate solution of a pure standard, if available.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture and the standard onto a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed TLC chamber containing a pre-equilibrated solvent system. Test various ratios of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate).

    • Starting Point: Begin with a system like 3:2 Hexane:Ethyl Acetate, as this is often effective for isoxazole carboxamides.[3]

    • Adjustment:

      • If the Rƒ is too high (compound runs near the solvent front), increase the proportion of the non-polar solvent (e.g., move to 4:1 Hexane:Ethyl Acetate).

      • If the Rƒ is too low (compound stays near the baseline), increase the proportion of the polar solvent (e.g., move to 1:1 Hexane:Ethyl Acetate).

  • Visualize: After development, visualize the spots under a UV lamp (254 nm). Circle the spots and calculate the Rƒ values. The optimal system will show clear separation between the target spot and major impurities.

Detailed Protocol: Flash Column Chromatography

This protocol is designed for automated flash chromatography systems but can be adapted for traditional glass columns. The weight of the adsorbent (silica gel) should be approximately 20 to 50 times the weight of the crude sample to be purified.[1]

Materials and Equipment
  • Stationary Phase: Flash-grade silica gel (e.g., Siliaflash P60, 40-63 μm).[4]

  • Crude Sample: N,5-Dimethylisoxazole-3-carboxamide (post-synthesis).

  • Solvents: HPLC-grade Hexane (Solvent A) and Ethyl Acetate (Solvent B).

  • Equipment: Automated flash chromatography system with UV detector, pre-packed or self-packed column, fraction collector.

  • Analysis: TLC plates, developing chamber, UV lamp, rotary evaporator.

Experimental Parameters Summary
ParameterRecommended Value / TypeRationale
Stationary Phase Silica Gel, 40-63 μmIndustry standard for high-resolution separation of small organic molecules.[4][5]
Column Dimensions Dependent on sample size (e.g., 40 g silica for 1-2 g crude)Ensures proper loading capacity and separation efficiency.
Mobile Phase A n-HexaneNon-polar component of the eluent system.
Mobile Phase B Ethyl AcetatePolar component; its concentration is increased to elute the target compound.
Sample Loading Dry LoadingRecommended for samples with moderate solubility to ensure a tight injection band and improve resolution.
Elution Method Linear GradientProvides the best separation for complex mixtures by gradually increasing eluting power, sharpening peaks for later-eluting compounds.[6]
Detection UV at 254 nmThe aromatic isoxazole ring provides strong UV absorbance for sensitive detection.
Step-by-Step Purification Workflow

Step 1: Sample Preparation (Dry Loading)

  • Weigh the crude N,5-Dimethylisoxazole-3-carboxamide sample.

  • Dissolve the sample in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approx. 2-3 times the sample weight) to the solution.

  • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.

Step 2: Column Installation and Equilibration

  • Select a pre-packed silica column of appropriate size for your sample mass.

  • Install the column onto the flash chromatography system.

  • Equilibrate the column by flushing it with 2-3 column volumes (CV) of the initial mobile phase conditions (e.g., 100% Hexane or a low percentage of Ethyl Acetate in Hexane).

Step 3: Elution Program

  • Load the dry-loaded sample into a solid load cartridge and attach it to the system.

  • Program a linear gradient elution method. A typical gradient for this type of compound would be:

    • 0-2 CV: Hold at 10% Ethyl Acetate in Hexane (isocratic) to elute very non-polar impurities.

    • 2-15 CV: Ramp linearly from 10% to 60% Ethyl Acetate in Hexane. This is the primary separation window.

    • 15-18 CV: Hold at 100% Ethyl Acetate to flush any highly polar impurities from the column.

  • Set the flow rate according to the column size manufacturer's recommendation.

  • Begin the purification run and monitor the chromatogram in real-time.

Step 4: Fraction Collection and Analysis

  • The system will automatically collect fractions as peaks are detected by the UV detector.

  • Once the run is complete, analyze the key fractions corresponding to the main peak using TLC. Spot each fraction on a single TLC plate alongside the crude starting material.

  • Use the optimal TLC solvent system identified in Section 2 to develop the plate.

  • Identify the fractions containing only the pure N,5-Dimethylisoxazole-3-carboxamide (single spot at the correct Rƒ).

Step 5: Product Isolation

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvents using a rotary evaporator.

  • Place the flask under high vacuum for several hours to remove any residual solvent.

  • Weigh the flask to determine the final yield of the purified product. Confirm identity and purity via NMR, LC-MS, or other appropriate analytical techniques.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the entire purification process.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation TLC_Screen TLC Solvent Screening Optimal_Solvent Identify Optimal Mobile Phase (Rf ≈ 0.35) TLC_Screen->Optimal_Solvent Dry_Load Prepare Dry-Loaded Sample Optimal_Solvent->Dry_Load Informs Protocol Equilibrate Equilibrate Silica Column Dry_Load->Equilibrate Run Execute Gradient Elution Equilibrate->Run Collect Collect Fractions Run->Collect TLC_Analysis Analyze Fractions via TLC Collect->TLC_Analysis Proceed to Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure N,5-Dimethylisoxazole- 3-carboxamide Evaporate->Pure_Product

Caption: Workflow for the purification of N,5-Dimethylisoxazole-3-carboxamide.

Trustworthiness and Self-Validation

The protocol described is inherently self-validating. The initial TLC screening provides a predictive model for the column separation. The final TLC analysis of the collected fractions serves as the verification step, confirming that the separation was successful and that the combined fractions meet the required purity standard. Any deviation, such as co-elution of impurities, would be immediately apparent, prompting a re-optimization of the elution gradient.

References

  • Di T, et al. (2018). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. Journal of Medicinal Chemistry. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

  • The Royal Society of Chemistry. (2025). Table of contents. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences. Available from: [Link]

Sources

Analytical methods for N,5-Dimethylisoxazole-3-carboxamide purity assessment

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Purity Assessment of N,5-Dimethylisoxazole-3-carboxamide

Authored by: A Senior Application Scientist

Introduction

N,5-Dimethylisoxazole-3-carboxamide is a heterocyclic compound of interest within pharmaceutical research and development, potentially serving as a key intermediate or an active pharmaceutical ingredient (API). The purity of such a substance is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous purity assessment through validated analytical procedures.[1][2][3] This guide provides a comprehensive framework for evaluating the purity of N,5-Dimethylisoxazole-3-carboxamide, employing an orthogonal, multi-technique approach to ensure a complete and reliable characterization.

The cornerstone of a robust purity assessment is the principle of orthogonality—using multiple analytical methods with different selectivity principles to build a comprehensive purity profile. This ensures that impurities not detected by one method can be captured by another, providing a high degree of confidence in the final purity value.

Caption: Orthogonal approach to purity assessment.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is the primary technique for purity determination of non-volatile organic molecules. Its strength lies in its ability to separate the main compound from closely related impurities that may arise from synthesis or degradation. A well-developed, stability-indicating method is crucial, meaning it can resolve the main peak from all potential degradation products and process impurities. The method validation must be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[4][5][6]

Protocol 1: RP-HPLC Method for Purity and Impurity Profiling
  • Instrumentation & Consumables:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

    • Chromatographic Data System (CDS) for data acquisition and processing.

    • Analytical balance, volumetric flasks, pipettes.

    • HPLC grade acetonitrile and water; analytical grade phosphoric acid.

    • Column: ZOBRAX Eclipse Plus RP-C8 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Chromatographic Conditions:

    • The selection of a C8 column provides a good balance of retention and resolution for polar heterocyclic compounds. A phosphate buffer is used to control the pH and ensure consistent peak shapes.

ParameterSettingRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to suppress silanol activity and ensure protonation of the analyte.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 0-20 min: 10-70% B; 20-25 min: 70-90% B; 25-27 min: 90-10% B; 27-30 min: 10% BA gradient is essential to elute potential impurities with a wide range of polarities and to clean the column effectively.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection 230 nmWavelength selected based on the UV absorbance maximum of the isoxazole chromophore.
Injection Vol. 10 µL
Run Time 30 minutes
  • Preparation of Solutions:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of N,5-Dimethylisoxazole-3-carboxamide reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

  • System Suitability Test (SST):

    • Inject the Standard Solution five times. The results must meet the criteria below before proceeding with sample analysis. This ensures the chromatographic system is performing adequately.[7][8][9]

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%
  • Procedure & Calculation:

    • Inject the diluent (as a blank), followed by the prepared sample solution.

    • Identify the peak for N,5-Dimethylisoxazole-3-carboxamide based on the retention time of the standard.

    • Calculate the purity using the area percent normalization method:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Volatile Impurities: Headspace Gas Chromatography (GC)

Expertise & Experience: GC is the gold standard for the analysis of volatile and semi-volatile compounds. For pharmaceutical substances, its most common application is the determination of residual solvents, which are process-related impurities that must be controlled within strict limits defined by guidelines like ICH Q3C. Headspace sampling is employed to introduce only the volatile components into the GC system, avoiding contamination from the non-volatile API.

Protocol 2: Headspace GC-MS for Residual Solvents
  • Instrumentation & Consumables:

    • GC system with a Headspace autosampler and a Mass Spectrometric (MS) detector.

    • Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent polar column suitable for solvent analysis.[10]

    • GC grade Dimethyl Sulfoxide (DMSO) as the diluent.

  • GC Conditions:

ParameterSettingRationale
Carrier Gas Helium, 1.5 mL/minInert carrier gas.
Injector Temp. 220 °CEnsures vaporization of solvents.
Oven Program 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min)Separates a wide range of common solvents based on boiling point.
Headspace Temp. 80 °C (Vial), 90 °C (Loop), 100 °C (Transfer Line)Optimizes transfer of volatiles from sample to column.
MS Detector Scan mode (m/z 35-300)Allows for identification of unknown solvents by their mass spectra.
  • Procedure:

    • Accurately weigh ~100 mg of N,5-Dimethylisoxazole-3-carboxamide into a headspace vial.

    • Add 1 mL of DMSO. Crimp the vial securely.

    • Analyze using the defined headspace GC-MS method.

    • Identify and quantify any detected solvents against a calibrated standard containing expected solvents.

Structural Confirmation and Identity

Expertise & Experience: While chromatography provides quantitative data on purity, it does not confirm the structural identity of the main peak. Spectroscopic techniques are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information. ¹H and ¹³C NMR spectra serve as a detailed fingerprint of the molecule.[11][12] For N,5-Dimethylisoxazole-3-carboxamide, the spectra can confirm the presence and connectivity of all protons and carbons, including the two methyl groups, the isoxazole ring protons/carbons, and the carboxamide group. Purity can also be assessed by the absence of signals not attributable to the main structure or known solvents.

Protocol 3: NMR Analysis

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer.

  • Compare the resulting spectra with the expected chemical shifts and coupling constants for the proposed structure.[13][14][15]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a compound. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities detected in the HPLC purity method.[16][17]

Protocol 4: LC-MS for Impurity Identification

  • Utilize the HPLC method from Protocol 1.

  • Divert the column eluent to an MS detector (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Obtain the accurate mass of the parent ion for the main peak and any impurity peaks.

  • Perform MS/MS fragmentation on the impurity peaks to obtain structural information and facilitate their identification.

Thermal Analysis for Absolute Purity and Volatiles

Expertise & Experience: Thermal analysis techniques provide valuable information about the physicochemical properties of a material.[18][19] Differential Scanning Calorimetry (DSC) can be used to determine the absolute purity of a highly crystalline substance by analyzing the melting point depression caused by impurities.[20][21] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, which is ideal for quantifying the total amount of volatile content (e.g., water and residual solvents).[22]

Protocol 5: DSC for Purity Determination
  • Instrumentation: A calibrated DSC instrument.

  • Procedure:

    • Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.

    • Place the pan in the DSC cell alongside an empty reference pan.

    • Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting transition.

    • The instrument's software can then calculate the purity based on the shape of the melting endotherm using the van't Hoff equation.

Protocol 6: TGA for Volatile Content
  • Instrumentation: A calibrated TGA instrument.

  • Procedure:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the boiling points of common solvents (e.g., 200 °C) under a nitrogen atmosphere.

    • The percentage of weight loss corresponds to the total volatile content.

Integrated Analytical Workflow

The successful purity assessment of N,5-Dimethylisoxazole-3-carboxamide relies on the integration of data from all these orthogonal techniques. No single method can provide a complete picture.

Caption: Integrated workflow for purity analysis.

By combining chromatographic separation, spectroscopic identification, and thermal analysis, a scientifically sound and defensible purity value can be assigned to any batch of N,5-Dimethylisoxazole-3-carboxamide, ensuring it meets the high standards required for pharmaceutical use. All methods must be appropriately validated for their intended purpose in accordance with regulatory guidelines.[23][24][25]

References

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020). NETZSCH-Gerätebau GmbH. [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). METTLER TOLEDO. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. (n.d.). TSI Journals. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • What Is FDA Method Validation Guidance and Its Importance? (2025). Altabrisa Group. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. [Link]

  • Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433. [Link]

  • Thermal Analysis in the Pharmaceutical Industry. (n.d.). TA Instruments. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency. [Link]

  • Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Quality guidelines. (n.d.). European Medicines Agency. [Link]

  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387. [Link]

  • Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency. [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). pubs.acs.org. [Link]

  • Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (n.d.). MDPI. [Link]

  • EMA publishes Document on the Validation of analytical Methods. (2014). ECA Academy. [Link]

  • Adamowicz, P., et al. (2021). Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido) butanoate (MDMB-4en-PINACA). Forensic Toxicology, 39(2), 334-345. [Link]

  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015). ResearchGate. [Link]

  • Amirav, A., Gordin, A., & Fialkov, A. B. (2008). Extending the Range of Compounds Amenable for Gas Chromatography-Mass Spectrometric Analysis. Journal of Mass Spectrometry, 43(1), 141-155. [Link]

  • Borrás, E., et al. (2013). Gas-phase and particulate products from the atmospheric degradation of an isoxazole fungicide. Chemosphere, 93(10), 2269-2277. [Link]

  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (n.d.).
  • Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown. (2023). Semantic Scholar. [Link]

  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023). MDPI. [Link]

  • Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. (2023). National Institutes of Health. [Link]

  • 5-methylisoxazole-3-carboxamide. (n.d.). Chongqing Chemdad Co., Ltd. [Link]

  • N,5-Dimethylisoxazole-3-carboxamide. (n.d.). Orion Cientific. [Link]

  • Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. (2016). ResearchGate. [Link]

  • Novel Derivative RP-HPLC Method for Quantification of Dimethyl Sulfate in Capecitabine Drug Substance. (2019). Research Journal of Pharmacy and Technology. [Link]

  • Novel Derivative RP-HPLC Method for Quantification of Dimethyl Sulfate in Capecitabine Drug Substance. (2019). Research Journal of Pharmacy and Technology. [Link]

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Cell-Based Assays for Testing N,5-Dimethylisoxazole-3-carboxamide Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Profile of a Novel Isoxazole Derivative

N,5-Dimethylisoxazole-3-carboxamide is a novel small molecule whose biological activity and potential therapeutic applications are yet to be fully elucidated. As with any new chemical entity intended for biomedical research or drug development, a thorough characterization of its cytotoxic profile is a critical initial step.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a panel of cell-based assays to determine the cytotoxicity of N,5-Dimethylisoxazole-3-carboxamide.

The isoxazole scaffold is a key feature in numerous biologically active compounds, with derivatives exhibiting a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[3][4][5] The carboxamide moiety is also prevalent in many pharmacologically active molecules. Given the structural alerts within N,5-Dimethylisoxazole-3-carboxamide, it is plausible that this compound may interact with various cellular pathways. However, in the absence of a known mechanism of action, a multi-parametric approach to cytotoxicity testing is essential. This strategy allows for a more complete understanding of how the compound affects cell health, moving beyond a simple live/dead readout to probe for specific cellular responses such as metabolic dysfunction, loss of membrane integrity, and the induction of programmed cell death (apoptosis).

This guide will detail the principles and protocols for three robust and widely utilized cell-based assays: the MTT assay for assessing metabolic activity, the LDH release assay for measuring membrane integrity, and a caspase-3/7 assay for detecting apoptosis. By employing this suite of assays, researchers can build a comprehensive cytotoxicity profile for N,5-Dimethylisoxazole-3-carboxamide, providing crucial data to inform further development and mechanistic studies.

I. Strategic Selection of Cell Lines

The choice of cell line is a pivotal decision in the design of any in vitro cytotoxicity study.[6][7] The selected cell line should be relevant to the potential therapeutic application of the compound or, for foundational studies, represent a well-characterized and reproducible model. When the target tissue is unknown, utilizing a panel of cell lines from different origins (e.g., liver, lung, colon) can provide a broader understanding of the compound's cytotoxic potential and any cell-type-specific effects.[6]

For the initial assessment of N,5-Dimethylisoxazole-3-carboxamide, a common starting point would be to use established and well-characterized cell lines. For example:

  • HepG2 (Human Hepatocellular Carcinoma): Represents a liver model, a primary site of drug metabolism and potential toxicity.[6]

  • A549 (Human Lung Carcinoma): A model for lung epithelium, a potential target for inhaled compounds or a site of metastasis.

  • MCF-7 (Human Breast Adenocarcinoma): A widely used model for hormone-responsive breast cancer.

  • HEK293 (Human Embryonic Kidney): Often used as a general model for human cell toxicity due to their robust growth and transfectability.[8]

It is also crucial to include a "normal" or non-cancerous cell line to assess the selectivity of the compound. For instance, MRC-5 (human fetal lung fibroblast) or hTERT immortalized fibroblasts can provide a baseline for cytotoxicity in non-malignant cells.[6] The selection should be guided by the ultimate research question.

II. Experimental Workflow: A Multi-Parametric Approach

A comprehensive assessment of cytotoxicity should not rely on a single assay.[2] Different assays measure distinct cellular events associated with cell death. A multi-parametric approach, as outlined below, provides a more nuanced understanding of the cytotoxic mechanism of N,5-Dimethylisoxazole-3-carboxamide.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HepG2, A549, HEK293) seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells treat_cells Treat Cells with Serial Dilutions of Compound (24, 48, 72h) seed_cells->treat_cells prepare_compound Prepare N,5-Dimethylisoxazole-3-carboxamide Stock and Working Solutions prepare_compound->treat_cells mtt MTT Assay (Metabolic Activity) treat_cells->mtt ldh LDH Assay (Membrane Integrity) treat_cells->ldh caspase Caspase-3/7 Assay (Apoptosis) treat_cells->caspase measure Measure Absorbance/ Fluorescence/Luminescence mtt->measure ldh->measure caspase->measure calculate_ic50 Calculate IC50 Values measure->calculate_ic50 interpret Interpret Results & Determine Mechanism calculate_ic50->interpret

Figure 1: General workflow for assessing the cytotoxicity of N,5-Dimethylisoxazole-3-carboxamide.

III. Assay Principle and Protocol: MTT Assay for Metabolic Viability

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[1][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability.

mtt_pathway MTT MTT (Yellow, water-soluble) Mitochondrial_Dehydrogenases Mitochondrial Dehydrogenases (in viable cells) MTT->Mitochondrial_Dehydrogenases Formazan Formazan (Purple, insoluble) Solubilization Solubilization (e.g., DMSO, SDS) Formazan->Solubilization Mitochondrial_Dehydrogenases->Formazan Reduction Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Figure 2: Principle of the MTT assay.

Protocol: MTT Assay
  • Cell Seeding:

    • Culture chosen cell lines to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Perform a cell count and calculate the cell concentration.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of N,5-Dimethylisoxazole-3-carboxamide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include vehicle control (medium with the same percentage of solvent) and untreated control (medium only) wells.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

IV. Assay Principle and Protocol: LDH Release Assay for Membrane Integrity

Principle

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[10] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD⁺ to NADH. The NADH then reduces a tetrazolium salt (INT) to a red formazan product, the amount of which is proportional to the amount of LDH released and, therefore, the extent of cell lysis.[10]

ldh_pathway Damaged_Cell Damaged Cell (Compromised Membrane) LDH_Released Released LDH Damaged_Cell->LDH_Released Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate LDH NAD NAD+ NADH NADH NAD->NADH Coupled Reaction INT INT (Tetrazolium Salt) Formazan Formazan (Red) INT->Formazan Reduction Measurement Measure Absorbance (~490 nm) Formazan->Measurement

Figure 3: Principle of the LDH release assay.

Protocol: LDH Assay
  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as described for the MTT assay (Section III, steps 1 and 2).

    • It is crucial to set up additional control wells:

      • Maximum LDH Release Control: Treat cells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection. This represents 100% cytotoxicity.

      • No-Cell Control: Wells containing only culture medium to measure background LDH levels in the serum.

  • Supernatant Collection:

    • After the desired incubation time, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically contains the substrate (lactate), cofactor (NAD⁺), and the tetrazolium salt.

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.

V. Assay Principle and Protocol: Caspase-3/7 Assay for Apoptosis

Principle

Apoptosis, or programmed cell death, is a highly regulated process that involves the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases that, once activated, cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[11] Caspase-3/7 assays typically utilize a substrate that is specifically recognized and cleaved by these enzymes. The substrate is often a tetrapeptide sequence (e.g., DEVD) linked to a reporter molecule, which can be a fluorophore or a luminogenic substrate. Upon cleavage by active caspase-3/7, the reporter molecule is released, generating a measurable signal that is proportional to the level of apoptosis.

caspase_pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., N,5-Dimethylisoxazole-3-carboxamide) Caspase_Cascade Caspase Activation Cascade Apoptotic_Stimulus->Caspase_Cascade Caspase_3_7 Active Caspase-3/7 Caspase_Cascade->Caspase_3_7 Substrate Caspase-3/7 Substrate (e.g., DEVD-reporter) Caspase_3_7->Substrate Cleavage Cleaved_Substrate Cleaved Substrate + Released Reporter Signal Fluorescent or Luminescent Signal Cleaved_Substrate->Signal

Figure 4: Principle of the Caspase-3/7 assay.

Protocol: Caspase-3/7 Assay (Luminescent)
  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as described for the MTT assay (Section III, steps 1 and 2), but use an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation and Addition:

    • After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the caspase-glo® 3/7 reagent according to the manufacturer's instructions.

    • Add 100 µL of the prepared reagent to each well.

  • Incubation and Luminescence Measurement:

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.

VI. Data Analysis and Interpretation

Data Presentation

For each assay, the raw data (absorbance, fluorescence, or luminescence) should be processed to determine the percentage of cell viability or cytotoxicity for each concentration of N,5-Dimethylisoxazole-3-carboxamide.

Table 1: Example Data Presentation for MTT Assay

Concentration (µM)Absorbance (570 nm) - 48h% Viability - 48h
0 (Vehicle Control)1.250100
11.18895.0
50.93875.0
100.62550.0
250.31325.0
500.12510.0
1000.0635.0

Calculation for % Viability (MTT): % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Table 2: Example Data Presentation for LDH Assay

Concentration (µM)Absorbance (490 nm) - 48h% Cytotoxicity - 48h
0 (Vehicle Control)0.1500
10.1805.0
50.30025.0
100.45050.0
250.60075.0
500.72095.0
1000.750100
Max LDH Release0.750100

Calculation for % Cytotoxicity (LDH): % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Max LDH Release - Absorbance of Vehicle Control)] x 100

Table 3: Example Data Presentation for Caspase-3/7 Assay

Concentration (µM)Luminescence (RLU) - 24hFold Increase in Caspase-3/7 Activity - 24h
0 (Vehicle Control)10,0001.0
115,0001.5
540,0004.0
1080,0008.0
2560,0006.0
5030,0003.0
10015,0001.5

Calculation for Fold Increase in Caspase-3/7 Activity: Fold Increase = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a compound in inhibiting a biological process by 50%.[3] The IC50 value is determined by plotting the percentage of cell viability or cytotoxicity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis.[3] Various software packages (e.g., GraphPad Prism) or online calculators can be used for this purpose.

Interpreting the Results

By comparing the results from the three assays, a more detailed picture of the cytotoxic mechanism of N,5-Dimethylisoxazole-3-carboxamide can be formed:

  • If the MTT assay shows a decrease in viability at concentrations where the LDH assay shows minimal release, but the caspase assay shows a significant increase in activity, this suggests that the compound is inducing apoptosis. The decrease in metabolic activity is a consequence of the apoptotic process.

  • If both the MTT and LDH assays show a dose-dependent decrease in viability and increase in cytotoxicity, respectively, at similar concentrations, while the caspase activity is low, this indicates that the primary mode of cell death is likely necrosis, characterized by a loss of membrane integrity.

  • If the MTT assay shows a significant decrease in viability, but both the LDH and caspase assays show minimal changes, this could suggest that the compound is cytostatic (inhibiting proliferation) rather than cytotoxic, or that it is causing metabolic dysfunction that is not immediately leading to cell death. Further assays, such as cell cycle analysis, would be warranted.

  • A peak in caspase activity at intermediate concentrations that declines at higher concentrations can indicate a switch to a necrotic cell death mechanism at high compound concentrations, which can be confirmed by a corresponding increase in LDH release.

VII. Conclusion

The assessment of cytotoxicity is a cornerstone of preclinical drug development and chemical safety evaluation. For a novel compound like N,5-Dimethylisoxazole-3-carboxamide with an unknown mechanism of action, a multi-parametric approach using a panel of cell-based assays is indispensable. The protocols detailed in this guide for the MTT, LDH, and caspase-3/7 assays provide a robust framework for generating a comprehensive cytotoxic profile. The data generated will not only determine the potency of the compound but will also provide valuable insights into its potential mechanism of cell death, thereby guiding future research and development efforts.

VIII. References

  • Interpreting Multiplexing Data Using The CellTox Green Cytotoxicity Assay. Promega Corporation.

  • Evaluating the Cytotoxicity of Novel Compounds: A Guide to Cell-Based Assays. BenchChem.

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.

  • What cell line should I choose for citotoxicity assays?. ResearchGate.

  • Highlight report: Cell type selection for toxicity testing. ALTEX.

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute.

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.

  • Isoxazole Derivatives as Regulators of Immune Functions. Molecules.

  • Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. SLAS Discovery.

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics.

  • Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry.

  • Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. ResearchGate.

  • Which cell line to choose for cytotoxicity evaluation of nanomaterials?. ResearchGate.

  • Tips for Multiplex Cell-Based Assay Success. Promega Connections.

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Current Protocols in Toxicology.

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current Pharmaceutical Biotechnology.

  • Synthesis of indole-3-isoxazole-5-carboxamide derivatives. ResearchGate.

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences.

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Pharmaceuticals.

  • Full article: Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Taylor & Francis Online.

  • N,N-Dimethyl-3-phenylisoxazole-5-carboxamide. Acta Crystallographica Section E.

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Molecular Diversity.

  • (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate.

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Bioorganic Chemistry.

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Topic: Formulation of N,5-Dimethylisoxazole-3-carboxamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the rational development of formulations for N,5-Dimethylisoxazole-3-carboxamide intended for in vivo research. The successful execution of animal studies hinges on the ability to administer a compound in a safe, stable, and bioavailable manner.[1] This is particularly challenging for new chemical entities (NCEs), as over 70% exhibit poor aqueous solubility, which can hinder absorption and lead to unreliable preclinical data.[2] This guide outlines a systematic approach, beginning with essential pre-formulation characterization to understand the physicochemical properties of N,5-Dimethylisoxazole-3-carboxamide. Based on this characterization, a decision-making framework is presented to select an appropriate formulation strategy. Detailed, step-by-step protocols for preparing common vehicle systems, such as co-solvent solutions and aqueous suspensions, are provided. Finally, methods for the essential characterization and stability assessment of the final formulation are detailed to ensure dose accuracy and reproducibility in in vivo studies.[3][4]

Introduction: The Critical Role of Formulation

N,5-Dimethylisoxazole-3-carboxamide (CAS: 27144-54-3) is an organic compound belonging to the isoxazole class, a scaffold present in numerous pharmacologically active molecules.[5][6] The journey from a promising compound at the bench to a viable clinical candidate requires rigorous in vivo testing to evaluate its efficacy, pharmacokinetics (PK), and toxicology.[3] However, the biological activity of a compound can only be accurately assessed if it is delivered to the target site in a consistent and bioavailable form.[7]

Many isoxazole derivatives are lipophilic and exhibit low aqueous solubility, a major hurdle for both oral and parenteral administration.[8][9] An inadequate formulation can lead to:

  • Poor Bioavailability: The compound may not be absorbed efficiently, leading to an underestimation of its potency.[10]

  • Erratic Exposure: High variability in plasma concentrations between animal subjects can obscure dose-response relationships.

  • Toxicity: Certain excipients or the physical form of the drug (e.g., precipitation at the injection site) can cause local or systemic toxicity.[11]

Therefore, a well-designed formulation is not merely a vehicle; it is an integral component of the experimental design, ensuring that the in vivo results are a true reflection of the compound's intrinsic properties.

Pre-Formulation Assessment: Characterizing the Molecule

Before any formulation work begins, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is essential.[4] This data-driven approach minimizes wasted resources and informs the selection of the most promising formulation strategy.[12]

Table 1: Physicochemical Properties of N,5-Dimethylisoxazole-3-carboxamide
PropertyValueMethod / Comments
Chemical Formula C₆H₈N₂O₂[5]
Molecular Weight 140.14 g/mol Calculated
Appearance TBDVisual Inspection (e.g., White to off-white powder)
Aqueous Solubility TBDProtocol 1
Solubility in Organics TBDProtocol 1
LogP (calculated) TBDVarious software (e.g., ChemDraw, MarvinSketch)
pKa TBDPotentiometric titration or in silico prediction
Protocol 1: Equilibrium Solubility Determination

Objective: To determine the solubility of N,5-Dimethylisoxazole-3-carboxamide in various pharmaceutically relevant solvents.

Materials:

  • N,5-Dimethylisoxazole-3-carboxamide powder

  • Glass vials (e.g., 2 mL) with screw caps

  • Orbital shaker or rotator at a controlled temperature (e.g., 25°C)

  • Analytical balance, micro-pipettors

  • Centrifuge

  • HPLC with a suitable column and validated analytical method for the compound

  • Solvents: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl (pH ~1), Polyethylene glycol 400 (PEG400), Propylene glycol (PG), DMSO, Ethanol, Corn oil.

Methodology:

  • Add an excess amount of the compound (e.g., 5-10 mg, accurately weighed) to a vial. The goal is to have undissolved solid remaining at the end.

  • Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

  • Securely cap the vials and place them on a rotator in a temperature-controlled environment (25°C) for 24-48 hours to allow the system to reach equilibrium.

  • After incubation, visually confirm that excess solid is still present.

  • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Carefully pipette a known volume of the supernatant and dilute it with the appropriate mobile phase for HPLC analysis.

  • Quantify the concentration of the dissolved compound against a standard curve.

  • Express the solubility in mg/mL or µg/mL.

Rationale: Understanding the compound's solubility profile is the single most important factor in guiding formulation strategy.[2] Low aqueous solubility (<0.1 mg/mL) immediately signals that simple aqueous solutions will not be feasible and more advanced techniques are required.[10]

Formulation Strategy Selection

The data from the pre-formulation assessment guides the selection of an appropriate vehicle. The primary goal for early-stage in vivo studies is to develop a simple, safe, and reproducible formulation.

Diagram 1: Formulation Decision Workflow

G cluster_0 Pre-Formulation Data cluster_1 Formulation Strategies Sol Aqueous Solubility (pH 7.4) AqueousSol Aqueous Solution (e.g., Saline, PBS) Sol->AqueousSol > 1 mg/mL Cosolvent Co-solvent System (e.g., PEG400, DMSO) Sol->Cosolvent < 1 mg/mL Suspension Aqueous Suspension (e.g., with CMC, Tween 80) Cosolvent->Suspension Solubility in Co-solvents is low? Complex Cyclodextrin Complex Cosolvent->Complex Alternative Lipid Lipid-Based System Suspension->Lipid Alternative

Caption: Decision tree for selecting a formulation strategy based on aqueous solubility.

Detailed Formulation Protocols

The following protocols describe the preparation of common formulations for preclinical research. All non-pharmaceutical grade compounds and vehicles must be justified and approved by the Institutional Animal Care and Use Committee (IACUC).[11][13]

Protocol 2: Preparation of a Co-Solvent Solution for Parenteral Administration

Objective: To prepare a clear, sterile solution for intravenous (IV) or intraperitoneal (IP) injection when aqueous solubility is low. This approach uses water-miscible organic solvents to dissolve the compound.[10]

Common Vehicle Composition: A widely used and generally well-tolerated vehicle is 10/10/80 (v/v/v) DMSO / Tween® 80 / Saline . The final concentration of DMSO should be kept as low as possible, ideally ≤10%, to minimize potential toxicity.

Materials:

  • N,5-Dimethylisoxazole-3-carboxamide

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Tween® 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • Sterile glass vials

  • Sterile syringe filters (0.22 µm, ensure compatibility with DMSO)

Methodology:

  • Weighing: Accurately weigh the required amount of N,5-Dimethylisoxazole-3-carboxamide and place it in a sterile glass vial.

  • Initial Solubilization: Add the required volume of DMSO (10% of the final volume). Vortex or sonicate briefly until the compound is completely dissolved. A clear solution should be obtained.

  • Surfactant Addition: Add the required volume of Tween® 80 (10% of the final volume). Mix thoroughly. Tween® 80 acts as a surfactant to help prevent precipitation when the aqueous component is added.[10]

  • Aqueous Phase Addition: Slowly add the sterile saline or D5W (80% of the final volume) to the vial while vortexing. Add the first portion dropwise to minimize the risk of immediate precipitation.

  • Final Mixing & Sterilization: Continue mixing until a homogenous, clear solution is formed. If the formulation is for IV administration, it must be sterile filtered through a 0.22 µm syringe filter into a final sterile container.[11]

  • Inspection: Visually inspect the final solution for any signs of precipitation or particulates against a light and dark background.

Rationale: Co-solvent systems are a rapid and effective method for solubilizing lipophilic compounds for initial PK and efficacy studies.[14] However, one must be cautious of potential vehicle-induced toxicity or pharmacological effects.

Table 2: Example Co-Solvent Formulation Calculation
ParameterValue
Target Dose 10 mg/kg
Animal Weight 25 g (0.025 kg)
Dose per Animal 0.25 mg
Dosing Volume 10 mL/kg (0.25 mL)
Final Concentration 1.0 mg/mL
Total Volume Needed (for 10 animals + overage) 5 mL
Amount of API to Weigh 5.0 mg
Volume of DMSO 0.5 mL
Volume of Tween® 80 0.5 mL
Volume of Saline 4.0 mL
Protocol 3: Preparation of a Suspension for Oral Gavage

Objective: To prepare a uniform, easily re-suspendable formulation for oral administration. This is a common strategy when a compound's solubility is too low for a solution at the required dose.[7]

Common Vehicle Composition: 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween® 80 in Purified Water.

Materials:

  • N,5-Dimethylisoxazole-3-carboxamide (micronized, if possible)

  • Sodium Carboxymethylcellulose (CMC), low or medium viscosity

  • Tween® 80

  • Purified Water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinder

Methodology:

  • Vehicle Preparation:

    • Heat about half of the required volume of purified water to ~60°C.

    • Slowly sprinkle the CMC powder onto the vortex of the stirring hot water to prevent clumping. Stir until fully hydrated.

    • Add the remaining volume of room temperature water and continue stirring until the solution is uniform and cooled.

    • Add the Tween® 80 and mix thoroughly.

  • Particle Size Reduction (Optional but Recommended): For poorly soluble drugs, reducing particle size increases the surface area, which can improve the dissolution rate.[10][15] If equipment is not available, proceed to the next step. If possible, micronize the dry API powder using a jet mill or similar apparatus.

  • Wetting the API: Place the weighed API into a mortar. Add a small amount of the prepared vehicle to form a thick, uniform paste. This "wetting" step is crucial to ensure particles do not clump together in the final suspension.

  • Geometric Dilution: Gradually add more vehicle to the paste in the mortar, mixing continuously, until the suspension is easily pourable.

  • Final Suspension: Transfer the contents to a graduated cylinder or volumetric flask. Rinse the mortar with the remaining vehicle and add it to the flask to ensure a complete transfer of the API. Bring to the final volume with the vehicle.

  • Homogenization: Transfer to a final storage container with a magnetic stir bar. Stir for at least 30-60 minutes to ensure homogeneity.

Rationale: Suspensions are a robust formulation choice for oral delivery of insoluble compounds.[7] The suspending agent (CMC) increases viscosity to slow sedimentation, while the surfactant (Tween® 80) aids in wetting the drug particles and preventing aggregation.[10]

Formulation Characterization & Stability Testing

Characterization ensures that the prepared formulation is suitable for its intended use, and stability testing establishes its usable shelf-life.[4][16]

Diagram 2: Formulation Quality Control Workflow

G Prep Formulation Prepared QC_Checks QC Checks (T=0) Prep->QC_Checks Visual Visual Inspection (Clarity/Uniformity) QC_Checks->Visual Particle Particle Size (Suspensions only) QC_Checks->Particle Assay Concentration Assay (Homogeneity) pH pH Measurement Stability Initiate Stability Study Assay->Stability Release Release for In Vivo Use Assay->Release Passes Specs QC_checks QC_checks QC_checks->pH

Caption: Key quality control checks for preclinical formulations.

Essential Quality Control Tests
  • Visual Appearance: Solutions should be clear and free of particulates. Suspensions should be uniform and easily re-suspended upon gentle shaking.

  • pH Measurement: Ensure the pH is within a physiologically tolerable range (typically pH 4-9 for parenteral routes).

  • Concentration & Homogeneity: For suspensions, it is critical to confirm dose uniformity. This is done by taking aliquots from the top, middle, and bottom of the stirred suspension and analyzing the concentration by HPLC. All values should be within ±10% of the target concentration.

Stability Testing Protocol

Stability studies are required to define the storage conditions and shelf-life of investigational products.[16][17] For early-stage research, a short-term study is often sufficient.

Objective: To evaluate the physical and chemical stability of the formulation over a period relevant to the planned in vivo study.

Methodology:

  • Prepare a batch of the formulation as described in the protocols above.

  • Dispense the formulation into multiple vials appropriate for the storage conditions.

  • Store vials at the intended storage condition (e.g., 2-8°C) and an accelerated condition (e.g., 25°C).[18][19]

  • At predetermined time points (e.g., T=0, 24h, 48h, 1 week), pull vials from each condition and perform the quality control tests outlined in Table 3.

Table 3: Example Stability Study Plan
TestSpecificationTime Points
Appearance Clear solution / Uniform suspension0, 4h, 24h, 7 days
pH Report value (e.g., 6.0 - 8.0)0, 24h, 7 days
Assay (Chemical Purity) 90 - 110% of initial concentration0, 24h, 7 days
Purity (Degradants) No significant increase in impurities0, 24h, 7 days
Particle Size (Suspensions) Report value; check for aggregation0, 24h, 7 days

Rationale: Stability data ensures that the animal receives the correct dose of the intended compound throughout the duration of the experiment and that no potentially toxic degradants have formed.[]

Conclusion

The development of a suitable formulation is a foundational step for generating meaningful and reproducible in vivo data. For N,5-Dimethylisoxazole-3-carboxamide, a compound with likely poor aqueous solubility, a systematic approach is paramount. This involves a thorough pre-formulation assessment to understand its physicochemical properties, followed by the rational selection and preparation of a simple, robust vehicle such as a co-solvent solution or an aqueous suspension. Rigorous characterization and stability testing of the final formulation are non-negotiable quality control steps that validate the formulation's suitability for administration. By following these guidelines, researchers can build confidence in their dosing preparations and, ultimately, in the integrity of their in vivo study outcomes.

References

  • Shinde, G. et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]

  • Date, A. A., & Nagarsenker, M. S. (2008). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences. [Link]

  • In Vivo Characterization: Significance and Symbolism. (2025). Grin.[Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Hagedorn, M. et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

  • Nema, S., & Ludwig, J. D. (2003). Emerging Excipients in Parenteral Medications. PDA Journal of Pharmaceutical Science and Technology. [Link]

  • Excipients for Parenterals. (n.d.). Daicel. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]

  • Parenteral excipients. (n.d.). Ashland. [Link]

  • Di Lisa, D. et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. ChemMedChem. [Link]

  • What Are Excipients? 9 Common Examples. (2025). Colorcon. [Link]

  • Stability Testing for Pharmaceutical Drug Products. (n.d.). Vici Health Sciences. [Link]

  • Stability Testing & Studies. (n.d.). Southwest Research Institute. [Link]

  • Algahtani, M. S. et al. (2022). Formulation Development and In Vitro/In Vivo Characterization of Methotrexate-Loaded Nanoemulsion Gel Formulations for Enhanced Topical Delivery. Gels. [Link]

  • Caralli, L. (2021). Developing optimised formulations with minimal drug substance. Manufacturing Chemist. [Link]

  • Stability Testing. (n.d.). Charles River Laboratories. [Link]

  • Materialization Characterization and Formulation Development. (2021). News-Medical.Net. [Link]

  • Chen, M. L., & Lee, V. H. (2008). Equivalence-by-design: targeting in vivo drug delivery profile. Pharmaceutical Research. [Link]

  • Stability Studies and Testing of Pharmaceuticals - An Overview. (2020). LCGC International. [Link]

  • Hawash, M. et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. RSC Advances. [Link]

  • N,5-Dimethylisoxazole-3-carboxamide. (n.d.). AMERICAN ELEMENTS. [Link]

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  • Cannaert, A. et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals. [Link]

  • 4-isopropyl-N,3-dimethyl-5-oxo-N-phenylisoxazole-2(5H)-carboxamide. (n.d.). PubChem. [Link]

  • Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. (n.d.). NIH Office of Animal Care and Use. [Link]

  • Egorova, K. S. et al. (2024). Ionic Liquids in Pharmaceuticals: A Scoping Review of Formulation Strategies. ACS Omega. [Link]

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  • Wang, X. et al. (2014). N,N-Dimethyl-3-phenylisoxazole-5-carboxamide. Acta Crystallographica Section E. [Link]

  • Ueda, H. et al. (2024). Drug Delivery System for the Anticancer Drug Paclitaxel Using Lipocalin-Type Prostaglandin D Synthase Conjugated to a Tumor-Targeting Peptide. ACS Omega. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N,5-Dimethylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N,5-Dimethylisoxazole-3-carboxamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing reaction yields and troubleshooting common issues encountered during this synthesis.

Synthesis Overview

The most common and direct route to N,5-Dimethylisoxazole-3-carboxamide is the aminolysis of an ester precursor, typically Ethyl 5-methylisoxazole-3-carboxylate, with methylamine. This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the ester.[1]

Reaction Scheme:

Ethyl 5-methylisoxazole-3-carboxylate + Methylamine -> N,5-Dimethylisoxazole-3-carboxamide + Ethanol

While seemingly straightforward, this reaction is sensitive to various parameters that can significantly impact the final yield and purity. This guide will address these factors in a practical, question-and-answer format.

Troubleshooting Guide: Low Yield & Side Reactions

This section is structured to address specific problems you might encounter during the synthesis.

Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes?

Low yields are the most common issue and can stem from several factors, often related to the reagents, reaction conditions, or the inherent reactivity of the starting materials.[2]

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Poor Quality Starting Ester The purity of your Ethyl 5-methylisoxazole-3-carboxylate is critical. It can degrade over time, especially if exposed to moisture, leading to hydrolysis back to the carboxylic acid.[3] Action: Confirm the purity of the starting ester via NMR or GC-MS. If necessary, purify it by distillation or chromatography. Store it under anhydrous conditions.
Inefficient Amine Nucleophile Methylamine is typically supplied as a solution (e.g., in ethanol or THF). The concentration can decrease over time. Furthermore, if any acid impurities are present, they can protonate the amine, rendering it non-nucleophilic.[2][4] Action: Use a fresh bottle of methylamine solution or titrate it to confirm the concentration. Consider using a slight excess (1.1-1.5 equivalents) of methylamine to drive the reaction forward.
Suboptimal Reaction Temperature Direct aminolysis of esters often requires elevated temperatures to proceed at a reasonable rate.[5] Room temperature reactions may be exceedingly slow. Action: Gradually increase the reaction temperature. Start at a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is still slow, you can increase the temperature further, but be mindful of potential side reactions (see Q2).
Incorrect Solvent Choice The solvent must be able to dissolve the starting materials and be inert under the reaction conditions. Protic solvents like methanol or ethanol can compete with methylamine as nucleophiles, although they are often used as the solvent for the methylamine solution. Action: Polar aprotic solvents like DMF or DMSO can be excellent choices as they facilitate the reaction without competing.[6] If using methylamine in ethanol, ensure it is the primary solvent and consider higher temperatures.
Presence of Water (Hydrolysis) Water can hydrolyze the starting ester back to its carboxylic acid, which will not react with methylamine under these conditions.[2] This also consumes the ester, reducing the potential yield. Action: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help prevent moisture from entering the system.[7]
Q2: I'm observing significant impurity formation. What are the common side reactions?

The isoxazole ring system and the amide product can be susceptible to certain side reactions, especially under harsh conditions.

Potential Side Reactions & Mitigation Strategies:

Side Reaction Explanation & Mitigation
Isoxazole Ring Opening The N-O bond in the isoxazole ring can be susceptible to cleavage under certain reductive or harsh basic/acidic conditions, though this is less common in simple aminolysis.[8] Mitigation: Avoid unnecessarily high temperatures or prolonged reaction times. Maintain a neutral or slightly basic pH. If you suspect ring opening, analyze your crude product by mass spectrometry to look for fragments inconsistent with the desired product.
Hydrolysis of Product The final carboxamide product can be hydrolyzed back to the carboxylic acid if exposed to strong acid or base during workup, especially at elevated temperatures. Mitigation: Use mild workup conditions. A simple aqueous wash with brine is often sufficient. Avoid strong acidic or basic washes unless necessary to remove specific impurities.
Formation of Byproducts from Reagents If using coupling agents (more common when starting from the carboxylic acid), you can form byproducts like N-acylurea.[9] While not typical for direct aminolysis, it's a consideration if you adapt the synthesis. Mitigation: Stick to the direct aminolysis route from the ester if possible. If using a coupling agent is necessary, choose one with additives like HOBt or OxymaPure to suppress side reactions.[2][9]

Frequently Asked Questions (FAQs)

Q: Can I synthesize N,5-Dimethylisoxazole-3-carboxamide directly from 5-methylisoxazole-3-carboxylic acid?

A: Yes, this is a very common alternative. Instead of starting with the ester, you can use the corresponding carboxylic acid. However, you will need to activate the carboxylic acid using a coupling reagent.[2][10] Common coupling agents include HATU, EDC/HOBt, or converting the acid to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride.[2][11][12][13] The acid chloride route is often high-yielding but requires careful handling of corrosive reagents.[14][15]

Q: How can I effectively monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting ester and the product amide (e.g., a mixture of ethyl acetate and hexane). The amide product is typically more polar and will have a lower Rf value than the ester. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is ideal.

Q: What is the best method for purifying the final product?

A: N,5-Dimethylisoxazole-3-carboxamide is often a solid at room temperature.[16]

  • Work-up: After the reaction is complete, cool the mixture, and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Washing: Wash the organic layer with water and then brine to remove any remaining methylamine and other water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[7]

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or isopropanol). If recrystallization is insufficient, flash column chromatography on silica gel is a reliable alternative.

Q: My starting material is the carboxylic acid, and my coupling reaction isn't working. What should I do?

A: Amide coupling failures often stem from incomplete acid activation or amine deactivation.[2]

  • Check Your Coupling Reagent: Ensure it is fresh and has been stored properly.

  • Pre-activation: Mix the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent like DMF for 15-30 minutes before adding the methylamine.[2] This ensures the activated ester is formed prior to the amine addition.

  • Base Choice: A base is required to neutralize the HCl salt if you are using methylamine hydrochloride and to scavenge the acid produced during the coupling.[4] Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[13]

Experimental Protocols & Visual Guides

Protocol 1: Synthesis from Ethyl 5-methylisoxazole-3-carboxylate
  • To a solution of Ethyl 5-methylisoxazole-3-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol or THF, 5 mL/mmol), add a solution of methylamine (1.5 eq, e.g., 40% in water or 2M in THF).

  • Seal the reaction vessel and heat to 50-70 °C.

  • Monitor the reaction by TLC until the starting ester is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL/mmol) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography.

Troubleshooting Workflow Diagram

This diagram outlines a logical approach to troubleshooting low yield issues.

G cluster_reagents Reagent Issues cluster_conditions Condition Issues start Low Yield or Incomplete Reaction check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_sm sm_present Significant Starting Material Remaining? check_sm->sm_present increase_temp Increase Reaction Temperature/Time sm_present->increase_temp Yes hydrolysis Evidence of Hydrolysis? (Carboxylic Acid) sm_present->hydrolysis No check_amine Check Amine Quality/ Use Excess Amine increase_temp->check_amine check_ester Verify Ester Purity/ Purify if Needed check_amine->check_ester use_anhydrous Use Anhydrous Solvents/ Inert Atmosphere hydrolysis->use_anhydrous Yes no_hydrolysis Consider Side Reactions or Product Degradation hydrolysis->no_hydrolysis No

Sources

Overcoming solubility issues with N,5-Dimethylisoxazole-3-carboxamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Overcoming Solubility Challenges in Aqueous Buffers for Preclinical Research

Introduction

N,5-Dimethylisoxazole-3-carboxamide is a heterocyclic compound of interest in drug discovery and development pipelines. Like many novel small molecules, it exhibits limited solubility in aqueous media, a significant hurdle for researchers conducting in vitro and in vivo biological assays. Precipitation of the compound can lead to inaccurate and irreproducible experimental results, wasting valuable time and resources.

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to systematically address and overcome the solubility challenges associated with N,5-Dimethylisoxazole-3-carboxamide. By leveraging fundamental principles of physical chemistry and proven formulation strategies, this document serves as a troubleshooting resource and a practical manual for developing robust, soluble, and bioavailable compound formulations for preclinical assessment.

Section 1: Understanding the Physicochemical Landscape

To effectively address a solubility issue, one must first understand the intrinsic properties of the molecule. While comprehensive experimental data for N,5-Dimethylisoxazole-3-carboxamide is not widely published, we can infer its likely behavior from its structure and available data for similar compounds.

The structure contains an isoxazole ring, which is weakly basic, and a carboxamide group, which is generally neutral but can participate in hydrogen bonding. The presence of methyl groups adds to its lipophilicity. This combination suggests that the compound is likely a poorly water-soluble, potentially weakly basic, molecule.

Table 1: Physicochemical Properties of N,5-Dimethylisoxazole-3-carboxamide and Related Structures

PropertyValue / PredictionSource / Comment
Molecular Formula C₆H₈N₂O₂American Elements[1]
Molecular Weight 140.14 g/mol (Calculated)
CAS Number 27144-54-3American Elements[1]
Predicted LogP ~0.1 to 0.8Estimated based on similar structures like 5-Methylisoxazole-3-carboxamide (LogP 0.08)[2] and 3,5-Dimethylisoxazole (LogP 1.2)[3]. A positive LogP indicates higher lipid solubility than water solubility.
Predicted pKa Weakly BasicThe isoxazole ring system can be protonated under acidic conditions. A precise pKa is not publicly available and would require experimental determination.
Appearance Likely a solid at room temperature.Based on general properties of carboxamides.
Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers when working with N,5-Dimethylisoxazole-3-carboxamide.

Q1: What is the best starting solvent to prepare a high-concentration stock solution?

A1: For initial stock preparation, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common and effective choice for compounds of this nature due to its strong solubilizing power.[4] A starting concentration of 10-20 mM in 100% DMSO is a standard practice. If DMSO is incompatible with your assay, other options include ethanol or polyethylene glycol 400 (PEG 400).[5]

Q2: My compound precipitates when I dilute my DMSO stock into aqueous buffer. What's happening and how do I fix it?

A2: This is a classic problem of a compound "crashing out" of solution. The DMSO stock creates a supersaturated solution when diluted into the aqueous buffer, where the compound's solubility is much lower. The key is to keep the final concentration of the organic co-solvent low (typically ≤1%) to avoid off-target effects.[4]

Troubleshooting Steps:

  • Reduce Final Compound Concentration: The simplest solution is to lower the final concentration of N,5-Dimethylisoxazole-3-carboxamide in your assay to a level below its aqueous solubility limit.

  • Optimize Co-solvent Percentage: While keeping the co-solvent percentage low is ideal, sometimes increasing it slightly (e.g., from 0.5% to 1% or 2% DMSO) can maintain solubility without significantly impacting the biological system. This must be validated with a vehicle control.[4]

  • Use Alternative Solubilization Methods: If simple co-solvency fails, you must employ more advanced techniques like pH adjustment, surfactants, or cyclodextrins, as detailed in Section 3.

Q3: Can I use pH adjustment to improve the solubility of N,5-Dimethylisoxazole-3-carboxamide?

A3: Yes, this is a highly effective strategy for ionizable compounds.[6] Given the presence of the isoxazole ring, the compound is likely a weak base. Its solubility should therefore increase significantly in acidic conditions (lower pH) where the molecule becomes protonated and thus more polar. The goal is to adjust the buffer pH to at least 1-2 units below the compound's pKa. Since the pKa is unknown, an experimental pH-solubility screen is the best approach.[7][8]

Q4: Are there alternatives to using organic co-solvents like DMSO that might interfere with my assay?

A4: Absolutely. Two excellent alternatives are the use of surfactants or cyclodextrins.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[9][10] They are typically used at very low concentrations (e.g., 0.01% - 0.1%).

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water and enhancing solubility.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical formulations.

Section 3: In-Depth Troubleshooting & Methodologies

This section provides detailed protocols for the advanced solubilization strategies discussed above.

3.1 The Co-Solvency Approach

The principle of co-solvency is to reduce the polarity of the aqueous solvent system by adding a water-miscible organic solvent, thereby increasing the solubility of a lipophilic compound.[14][15]

  • Prepare Stock Solution: Prepare a 20 mM stock solution of N,5-Dimethylisoxazole-3-carboxamide in 100% DMSO.

  • Prepare Buffer Series: Aliquot your target aqueous buffer into several tubes.

  • Spike and Dilute: Add the DMSO stock to each tube to achieve a range of final co-solvent concentrations (e.g., 0.5%, 1.0%, 2.0%, 5.0% DMSO) and your desired final compound concentration. Always add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can initiate precipitation.

  • Equilibrate and Observe: Incubate the solutions at the intended experimental temperature (e.g., 37°C) for 1-2 hours.

  • Assess Solubility: Visually inspect for any signs of precipitation (cloudiness, crystals). For quantitative analysis, centrifuge the samples (e.g., 14,000 rpm for 15 minutes) and measure the concentration of the compound in the supernatant using HPLC-UV or a similar analytical method.

CoSolvent_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock 1. Prepare 20 mM Stock in 100% DMSO buffers 2. Aliquot Aqueous Buffer into Test Tubes dilute 3. Dilute Stock into Buffer (e.g., to 0.5%, 1%, 2% DMSO) while vortexing stock->dilute buffers->dilute incubate 4. Incubate at Assay Temperature (1-2 hr) dilute->incubate visual 5. Visual Inspection for Precipitation incubate->visual quantify 6. (Optional) Centrifuge & Quantify Supernatant via HPLC visual->quantify

Caption: Workflow for assessing compound solubility using a co-solvent.

3.2 pH Adjustment Strategy

This strategy leverages the Henderson-Hasselbalch principle. For a weakly basic drug, as the pH of the environment decreases below its pKa, the equilibrium shifts towards the protonated (ionized) form, which is more water-soluble.[16]

pH_Solubility cluster_eq Ionization Equilibrium of a Weak Base (B) cluster_ph Effect of Environmental pH B_H2O B + H₂O BH_OH BH⁺ + OH⁻ B_H2O->BH_OH Equilibrium high_ph High pH (pH > pKa) [B] > [BH⁺] Low Solubility low_ph Low pH (pH < pKa) [BH⁺] > [B] High Solubility note B = Neutral, less soluble form BH⁺ = Ionized, more soluble form

Caption: Relationship between pH, pKa, and solubility for a weak base.

  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use buffers appropriate for each range (e.g., acetate for pH 4-5.5, phosphate for pH 6-8).

  • Add Compound: Add an excess amount of solid N,5-Dimethylisoxazole-3-carboxamide to each buffer solution to create a saturated slurry.

  • Equilibrate: Agitate the slurries at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separate and Measure: Filter or centrifuge the samples to remove undissolved solid.

  • Quantify: Measure the concentration of the dissolved compound in the clear supernatant of each sample using a validated analytical method (e.g., HPLC-UV).

  • Analyze: Plot the measured solubility against the buffer pH to identify the optimal pH range for your experiments.

3.3 Surfactant-Mediated Solubilization

Surfactants are amphipathic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), form colloidal aggregates called micelles.[17] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their solubility in the bulk aqueous phase.[18][19]

Table 2: Common Non-Ionic Surfactants for Biological Assays

SurfactantTypical Working ConcentrationComments
Polysorbate 20 (Tween® 20) 0.01 - 0.1% (v/v)Commonly used in immunoassays.
Polysorbate 80 (Tween® 80) 0.01 - 0.1% (v/v)Frequently used in pharmaceutical formulations.
Triton™ X-100 0.01 - 0.1% (v/v)Effective solubilizer but can interfere with some cell-based assays.
  • Prepare Surfactant Buffers: Prepare your standard assay buffer containing various concentrations of a non-ionic surfactant (e.g., 0.01%, 0.05%, and 0.1% Tween® 80).

  • Prepare Stock: Create a high-concentration stock of your compound in DMSO (e.g., 20 mM).

  • Dilute and Observe: Serially dilute the compound stock into the surfactant-containing buffers.

  • Assess Solubility: As with the co-solvent screen, use visual inspection and/or quantitative analysis of the supernatant after centrifugation to determine the minimum surfactant concentration required to maintain solubility.

3.4 Cyclodextrin Inclusion Complexation

Cyclodextrins (CDs) act as molecular hosts, encapsulating the "guest" drug molecule within their hydrophobic cavity. This complex has a hydrophilic exterior, rendering it soluble in water.[20][21]

Cyclodextrin compound Poorly Soluble Compound plus1 + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) plus2 complex Soluble Inclusion Complex inside_label Compound

Sources

Optimizing reaction conditions for 5-methylisoxazole-3-carbonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-methylisoxazole-3-carbonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.

Section 1: Foundational Knowledge & Frequently Asked Questions

This section addresses the fundamental aspects of the synthesis, providing the essential knowledge needed to plan and execute the experiment successfully.

Q1: What is the most common method for synthesizing 5-methylisoxazole-3-carbonyl chloride?

The most prevalent and industrially significant method for synthesizing 5-methylisoxazole-3-carbonyl chloride is by the chlorination of its corresponding carboxylic acid, 5-methylisoxazole-3-carboxylic acid.[1][2] This transformation is typically achieved using a chlorinating agent, with thionyl chloride (SOCl₂) being the most common choice.[3][4][5][6] Other reagents like phosphorus trichloride (PCl₃) and oxalyl chloride can also be used, but thionyl chloride is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[6][7]

Q2: What is the reaction mechanism when using thionyl chloride?

The reaction proceeds through a nucleophilic acyl substitution mechanism. The process can be broken down into the following key steps:

  • Nucleophilic Attack: The oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.[3][4][8]

  • Intermediate Formation: This attack forms a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group.[3][4]

  • Chloride Attack: A chloride ion (Cl⁻), generated in the process, acts as a nucleophile and attacks the carbonyl carbon.[5][8]

  • Product Formation: The tetrahedral intermediate collapses, eliminating the chlorosulfite group, which then decomposes into gaseous SO₂ and HCl, yielding the final 5-methylisoxazole-3-carbonyl chloride product.[8]

Q3: Why is the choice of chlorinating agent important?

The choice of chlorinating agent impacts the reaction conditions, byproduct profile, and purification strategy.

Chlorinating AgentTypical ConditionsByproductsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** Neat or in an inert solvent (e.g., Toluene), often refluxedSO₂(g), HCl(g)Gaseous byproducts simplify workup.[6][7] Cost-effective.Can require higher temperatures. SOCl₂ is corrosive and moisture-sensitive.
Oxalyl Chloride ((COCl)₂) **Inert solvent (e.g., DCM, Toluene) with a catalytic amount of DMFCO(g), CO₂(g), HCl(g)Milder reaction conditions. Gaseous byproducts.More expensive. The catalyst (DMF) can sometimes lead to side reactions.
Phosphorus Pentachloride (PCl₅) Inert solventPOCl₃, HCl(g)Effective for a wide range of acids.Solid reagent, can be difficult to handle. POCl₃ is a high-boiling liquid byproduct that must be separated by distillation.[6]
Q4: What are the critical safety precautions for this reaction?

This synthesis involves hazardous materials and requires strict safety protocols.

  • Corrosive Reagents: Thionyl chloride and the product, 5-methylisoxazole-3-carbonyl chloride, are corrosive and can cause severe burns.[9]

  • Moisture Sensitivity: All reagents are highly sensitive to moisture. The reaction must be conducted under anhydrous conditions using dry glassware and an inert atmosphere (e.g., nitrogen or argon).[10]

  • Toxic Byproducts: The reaction releases toxic gases (HCl, SO₂). All operations must be performed in a well-ventilated fume hood.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and acid-resistant gloves.[9]

Section 2: Troubleshooting Guide

This section is formatted as a troubleshooting guide to address specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Symptom: After the reaction and workup, the isolated yield of 5-methylisoxazole-3-carbonyl chloride is significantly lower than expected, or no product is obtained.

Possible CauseRecommended SolutionScientific Rationale
Incomplete Reaction • Increase reaction time or temperature (reflux).• Use a slight excess (1.1-1.5 equivalents) of thionyl chloride.The conversion of a carboxylic acid to an acyl chloride is an equilibrium process. Driving off the gaseous byproducts (SO₂, HCl) by heating helps push the reaction to completion.[8]
Moisture Contamination • Thoroughly dry all glassware in an oven before use.• Use anhydrous solvents.• Run the reaction under a dry, inert atmosphere (N₂ or Ar).Acyl chlorides and thionyl chloride react rapidly with water. Moisture will hydrolyze the product back to the starting carboxylic acid and consume the chlorinating agent.[10][11]
Starting Material Impurity • Ensure the starting 5-methylisoxazole-3-carboxylic acid is pure and dry. Recrystallize if necessary.Impurities in the starting material can interfere with the reaction or complicate purification. Water is a particularly problematic impurity.
Premature Workup • Monitor the reaction progress using an appropriate technique (e.g., IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid).Quenching the reaction before it has reached completion is a common cause of low yield.
Problem 2: Product Decomposes During Purification

Symptom: The crude product appears fine, but it degrades during distillation or upon standing.

Possible CauseRecommended SolutionScientific Rationale
High Distillation Temperature • Purify using vacuum distillation to lower the boiling point.• A Kugelrohr apparatus can be effective for small quantities.[10]5-methylisoxazole-3-carbonyl chloride, like many heterocyclic acyl chlorides, can be thermally unstable. Minimizing heat exposure is critical.
Hydrolysis • Ensure all purification apparatus is scrupulously dry.• Avoid aqueous washes if possible. If necessary, use a rapid extraction with a dry, non-polar solvent and a brine wash, followed by immediate drying with a robust drying agent (e.g., MgSO₄).The carbonyl group of the acyl chloride is highly electrophilic and susceptible to hydrolysis by even trace amounts of water.[11]
Residual Acid/Catalyst • Remove excess thionyl chloride by evaporation (under vacuum) before distillation.• A co-evaporation step with an inert solvent like toluene can help remove the last traces.[12]Residual acidic impurities (HCl, SOCl₂) can catalyze decomposition pathways, especially at elevated temperatures.
Problem 3: Impurities are Observed in the Final Product (NMR/GC-MS)

Symptom: Spectroscopic analysis of the purified product shows peaks corresponding to impurities.

Observed ImpurityPossible CauseRecommended Solution
Starting Carboxylic Acid Incomplete reaction or hydrolysis during workup.See solutions for Problem 1 . For purification, consider recrystallization from a non-polar solvent like hexane/toluene if the product is a solid.[11]
Symmetric Anhydride Formed by the reaction of the acyl chloride product with unreacted starting material.Ensure the reaction goes to completion by using a slight excess of the chlorinating agent and sufficient reaction time.
Solvent Peaks Incomplete removal of the reaction or purification solvent.Dry the final product under high vacuum for an extended period.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving common issues during the synthesis.

TroubleshootingWorkflow start Problem Encountered low_yield Low or No Yield start->low_yield decomposition Product Decomposition start->decomposition impurity Product Impure start->impurity incomplete_rxn Cause: Incomplete Reaction? low_yield->incomplete_rxn high_temp Cause: High Temp? decomposition->high_temp impurity_start_mat Impurity: Starting Material? impurity->impurity_start_mat moisture Cause: Moisture? incomplete_rxn->moisture No sol_increase_time Solution: - Increase Time/Temp - Add more SOCl₂ incomplete_rxn->sol_increase_time Yes sol_dry_cond Solution: - Use dry glassware/solvents - Inert atmosphere moisture->sol_dry_cond Yes hydrolysis Cause: Hydrolysis? high_temp->hydrolysis No sol_vac_distill Solution: - Vacuum Distillation high_temp->sol_vac_distill Yes sol_dry_workup Solution: - Anhydrous workup - Avoid aqueous washes hydrolysis->sol_dry_workup Yes impurity_start_mat->sol_increase_time Yes impurity_start_mat->sol_vac_distill No, other impurity

Caption: A decision-tree diagram for troubleshooting common synthesis problems.

Section 3: Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the synthesis of 5-methylisoxazole-3-carbonyl chloride.

Materials and Equipment
  • 5-methylisoxazole-3-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous toluene (or used neat)

  • Round-bottom flask, oven-dried

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum distillation apparatus

Procedure
  • Setup: Assemble the reaction apparatus (round-bottom flask, condenser) and ensure all glassware is thoroughly dried. The system should be under an inert atmosphere (N₂ or Ar).

  • Charging the Flask: To the round-bottom flask, add 5-methylisoxazole-3-carboxylic acid (1.0 eq). If using a solvent, add anhydrous toluene.

  • Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (1.5 eq) to the flask at room temperature. The addition may be exothermic. Note: For larger-scale reactions, an ice bath may be used to control the initial temperature.

  • Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Removal of Excess Reagent: After cooling the mixture to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the toxic vapors.

  • Purification: Purify the resulting crude oil or solid by vacuum distillation. Collect the fraction corresponding to 5-methylisoxazole-3-carbonyl chloride.

  • Characterization and Storage: Characterize the purified product by NMR and/or IR spectroscopy. The product should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place to prevent hydrolysis.[9][13]

Synthesis Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product prep 1. Dry Glassware & Assemble Apparatus (Inert Atmosphere) charge 2. Charge Reactants: - Carboxylic Acid - SOCl₂ prep->charge reflux 3. Heat to Reflux (2-4 hours) charge->reflux evap 4. Cool & Evaporate (Remove excess SOCl₂) reflux->evap distill 5. Vacuum Distillation evap->distill product 6. Characterize & Store Product distill->product

Caption: Step-by-step workflow for the synthesis of 5-methylisoxazole-3-carbonyl chloride.

References

  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube. (2024). Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

  • Chem.libretexts.org. (n.d.). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. Retrieved from [Link]

  • Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved from [Link]

  • ResearchGate. (2025). Acid Chloride/ chloroformate purification?. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.

Sources

Technical Support Center: Minimizing Byproduct Formation in 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for scientists, researchers, and professionals in drug development engaged in the synthesis of isoxazoles via 1,3-dipolar cycloaddition. This guide is designed to provide in-depth, actionable insights to help you troubleshoot and optimize your reactions, with a specific focus on minimizing the formation of unwanted byproducts. Our goal is to equip you with the knowledge to enhance yield, purity, and regioselectivity in your isoxazole syntheses.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common challenges and questions that arise during the synthesis of isoxazoles.

Q1: My primary byproduct is a furoxan. What is causing this, and how can I prevent it?

A1: The formation of furoxans (1,2,5-oxadiazole-2-oxides) is a classic issue in isoxazole synthesis and stems from the dimerization of the nitrile oxide intermediate.[1][2][3] Nitrile oxides are inherently unstable and, in the absence of a suitable dipolarophile (your alkyne or alkene), will readily undergo a [3+2] cycloaddition with themselves.

Causality and Mitigation Strategies:

  • Slow Generation of Nitrile Oxide: The rate of nitrile oxide generation should ideally match the rate of its consumption by the dipolarophile. If the nitrile oxide concentration becomes too high, dimerization is favored. Consider a slow addition of the base or oxidant used to generate the nitrile oxide from its precursor (e.g., hydroximoyl chloride or aldoxime).

  • In Situ Generation: Generating the nitrile oxide in situ in the presence of the dipolarophile is a standard and effective technique to keep its concentration low and favor the desired cycloaddition.[1]

  • Stoichiometry: Using a slight excess of the dipolarophile can help to outcompete the dimerization pathway.[3] However, be mindful that a large excess can complicate purification.

  • Temperature Control: Higher temperatures can sometimes accelerate the rate of dimerization more than the desired cycloaddition.[3] It is crucial to optimize the reaction temperature.

Q2: I am observing the formation of two regioisomers (e.g., 3,5-disubstituted and 3,4-disubstituted isoxazoles). How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge governed by the electronic and steric properties of both the nitrile oxide (the dipole) and the alkyne (the dipolarophile).[3][4] The regioselectivity is determined by the relative energies of the transition states leading to the different isomers.

Strategies for Controlling Regioselectivity:

  • Catalysis: The use of catalysts is a powerful method to control regioselectivity.

    • Copper(I) Catalysts: Copper(I) catalysts, such as CuI or in situ generated Cu(I) from Cu(OAc)₂ with a reducing agent like sodium ascorbate, are widely reported to favor the formation of 3,5-disubstituted isoxazoles.[5][6]

    • Ruthenium(II) Catalysts: In some cases, ruthenium(II) catalysts have been shown to favor the formation of the 3,4-disubstituted regioisomer.[5]

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states and thus the regiochemical outcome.[3][7] For instance, an increase in solvent polarity may favor the synthesis of the 3,5-disubstituted product in some systems.[7] However, this effect can be substrate-dependent, and screening of different solvents is recommended.[7]

  • Substrate Modification: Altering the electronic or steric nature of the substituents on the nitrile oxide or the alkyne can direct the regioselectivity. Electron-donating or withdrawing groups can significantly influence the frontier molecular orbitals (HOMO-LUMO) that govern the cycloaddition.[8]

Q3: My reaction yield is consistently low, even with minimal byproduct formation. What are other potential issues?

A3: Low yields can be attributed to several factors beyond obvious byproduct formation.

Potential Causes and Solutions:

  • Decomposition of Starting Materials: Ensure the stability of your aldoxime, hydroximoyl chloride, or alkyne under the reaction conditions. Sensitive functional groups may require protection.

  • Inefficient Nitrile Oxide Generation: The method for generating the nitrile oxide is critical.

    • Base Choice: For dehydrohalogenation of hydroximoyl chlorides, a non-nucleophilic base like triethylamine is often used to avoid side reactions.[1]

    • Oxidant Choice: For the oxidation of aldoximes, various reagents can be employed. Hypervalent iodine reagents can be very effective and lead to rapid nitrile oxide formation.[1][9]

  • Catalyst Inactivation: If you are using a catalyst, particularly a copper catalyst, it can be susceptible to oxidation to an inactive state (e.g., Cu(II)).[5] Running the reaction under an inert atmosphere (nitrogen or argon) and using a reducing agent like sodium ascorbate can help maintain the active Cu(I) state.[5]

Section 2: Troubleshooting Guides

This section provides systematic approaches to resolving specific experimental problems.

Guide 1: Troubleshooting Low Yield and Furoxan Formation

This guide provides a step-by-step workflow to diagnose and solve issues related to low product yield and the formation of nitrile oxide dimers.

G start Low Yield & High Furoxan Byproduct check_stoichiometry Verify Stoichiometry (Slight excess of alkyne?) start->check_stoichiometry slow_addition Implement Slow Addition of Base/Oxidant check_stoichiometry->slow_addition If stoichiometry is correct optimize_temp Optimize Temperature (Start at lower temp?) slow_addition->optimize_temp If furoxan still present change_base Screen Non-Nucleophilic Bases (e.g., TEA, DIPEA) optimize_temp->change_base If yield is still low end_fail Consult Further Literature optimize_temp->end_fail If no improvement change_solvent Evaluate Solvent Polarity change_base->change_solvent If limited improvement change_base->end_fail If no improvement end_success Problem Resolved change_solvent->end_success Successful Optimization change_solvent->end_fail If no improvement

Caption: Troubleshooting workflow for low yield and furoxan formation.

Guide 2: Improving Regioselectivity

This guide outlines a systematic approach to enhance the formation of the desired regioisomer.

G start Poor Regioselectivity (Mixture of Isomers) introduce_catalyst Introduce Catalyst (e.g., Cu(I) for 3,5-isomer) start->introduce_catalyst screen_solvents Screen Solvents of Varying Polarity (e.g., Toluene, DCM, DMSO) introduce_catalyst->screen_solvents If selectivity is still poor end_success Problem Resolved introduce_catalyst->end_success Successful Optimization optimize_catalyst Optimize Catalyst System (Ligand, reducing agent) screen_solvents->optimize_catalyst If further improvement needed screen_solvents->end_success Successful Optimization modify_substrate Consider Substrate Modification (Alter electronic/steric properties) optimize_catalyst->modify_substrate If catalyst optimization is insufficient optimize_catalyst->end_success Successful Optimization end_fail Consult DFT Studies for Insight modify_substrate->end_fail

Caption: Workflow for improving regioselectivity in isoxazole synthesis.

Section 3: Experimental Protocols and Data

This section provides detailed experimental protocols and data tables to guide your optimization efforts.

Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is a starting point for the regioselective synthesis of 3,5-disubstituted isoxazoles.[6]

Materials:

  • Aldoxime (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Copper(I) iodide (CuI) (5 mol%)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA) (1.5 equiv)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Oxidant (e.g., N-Bromosuccinimide - NBS) (1.1 equiv)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldoxime, terminal alkyne, and CuI.

  • Add the solvent (THF) and stir the mixture at room temperature.

  • Add the base (DIPEA).

  • Slowly add the oxidant (NBS) portion-wise over 30 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Influence of Solvent on Regioselectivity

The choice of solvent can have a notable impact on the ratio of regioisomers. The following table presents literature data on the effect of solvent on the ratio of 3,5- to 3,4-disubstituted isoxazoles for the reaction between 2-furfuryl nitrile oxide and ethyl propiolate.[7]

SolventDielectric Constant (ε)Ratio of 3,5- to 3,4-isomers
Toluene2.42.0
Dichloromethane9.13.4
Ethanol24.61.9
Dimethyl sulfoxide46.71.5

Data adapted from Science and Education Publishing.[7]

This table illustrates that there is not always a linear correlation between solvent polarity and regioselectivity, emphasizing the importance of experimental screening for each specific substrate pair.[7]

Section 4: Mechanistic Insights

A deeper understanding of the reaction mechanism can aid in troubleshooting.

The Competing Pathways: Cycloaddition vs. Dimerization

The central challenge in many isoxazole syntheses is controlling the fate of the nitrile oxide intermediate.

G cluster_0 Nitrile Oxide Generation cluster_1 Reaction Pathways cluster_2 Products precursor Aldoxime or Hydroximoyl Chloride nitrile_oxide R-C≡N⁺-O⁻ (Nitrile Oxide) precursor->nitrile_oxide Base or Oxidant alkyne Alkyne (Dipolarophile) nitrile_oxide->alkyne [3+2] Cycloaddition (Desired Path) dimerization Dimerization (Self-reaction) nitrile_oxide->dimerization [3+2] Cycloaddition (Side Reaction) isoxazole Desired Isoxazole alkyne->isoxazole furoxan Furoxan Byproduct dimerization->furoxan

Caption: Competing reaction pathways for the nitrile oxide intermediate.

This diagram illustrates that once the nitrile oxide is formed, it can either react with the intended alkyne to form the isoxazole or react with another molecule of itself to produce the furoxan byproduct.[2][3][10] The key to a successful synthesis is to favor the kinetics of the desired cycloaddition over the dimerization side reaction.

References

  • Benchchem. Technical Support Center: Synthesis of Substituted Isoxazoles.
  • Science and Education Publishing. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity.
  • Regioselective Synthesis of Isoxazoles from Ynones. Organic Chemistry Portal.
  • PubMed. Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives.
  • ResearchGate. Proposed mechanism for the dimerization of nitrile oxides to furoxans.
  • Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry.
  • Zhu, W. et al. (2015). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health.
  • Benchchem. Navigating the Regiochemical Landscape of Isoxazole Synthesis: A Technical Support Guide.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Krompiec, S. et al. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health.
  • Benchchem. Technical Support Center: Isoxazole Synthesis Optimization.
  • ResearchGate. Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives.
  • Chemical Communications (RSC Publishing). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.

Sources

N,5-Dimethylisoxazole-3-carboxamide stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Investigating Stability and Degradation

Understanding the Stability of N,5-Dimethylisoxazole-3-carboxamide: Core Concepts

N,5-Dimethylisoxazole-3-carboxamide possesses two key functional groups that dictate its chemical stability: the isoxazole ring and the N-methylcarboxamide side chain. Understanding the potential liabilities of each is crucial for designing robust experimental protocols and ensuring the integrity of your results.

  • The Isoxazole Ring: The N-O bond within the isoxazole ring is a potential site for cleavage under certain metabolic conditions, although derivatives with the carboxamide at the 3-position, like this one, are generally more stable than their 4-carboxamide counterparts.[1] Stress conditions such as strong acid or base, high temperature, or UV light could potentially compromise the integrity of this ring system.

  • The Amide Bond: The N-methylcarboxamide group is susceptible to hydrolysis, particularly under acidic or basic conditions. This is one of the most common degradation pathways for pharmaceuticals containing an amide linkage.[2]

Forced degradation studies are essential to explore these potential liabilities. These studies intentionally stress the molecule under more severe conditions than it would typically encounter during storage or use.[3][4][5] The goal is not to determine shelf-life but to identify likely degradation products and establish stability-indicating analytical methods.[6]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of N,5-Dimethylisoxazole-3-carboxamide.

Q1: What are the recommended storage conditions for N,5-Dimethylisoxazole-3-carboxamide?

Q2: I'm observing a loss of my compound in an aqueous solution over time. What is the likely cause?

The most probable cause of degradation in an aqueous solution is the hydrolysis of the amide bond. This reaction can be catalyzed by either acidic or basic conditions. The rate of hydrolysis will depend on the pH and temperature of the solution. To confirm this, you should analyze your sample using a stability-indicating analytical method, such as HPLC, to see if a new peak corresponding to the potential carboxylic acid degradant is emerging.

Q3: What are the primary degradation products I should anticipate in my analysis?

Based on the structure of N,5-Dimethylisoxazole-3-carboxamide, the most likely degradation products would arise from the hydrolysis of the amide bond. This would result in the formation of 5-methylisoxazole-3-carboxylic acid and methylamine . It is also conceivable, though perhaps less likely under typical laboratory conditions, that the isoxazole ring could undergo cleavage.

Q4: How do I set up a forced degradation study for this compound?

A forced degradation study should expose the compound to a variety of stress conditions to explore different degradation pathways.[4][6] According to ICH guidelines, these studies typically include:

  • Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidation: 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Dry heat (e.g., 80°C).

  • Photostability: Exposure to a combination of visible and UV light, as specified in ICH Q1B guidelines.[7]

A detailed protocol for conducting a preliminary study is provided in the Troubleshooting Guides section.

Q5: What analytical techniques are best suited for a stability study of N,5-Dimethylisoxazole-3-carboxamide?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability studies. An ideal stability-indicating HPLC method should be able to separate the parent compound from all its potential degradation products and any formulation excipients. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable as it provides mass information that can help elucidate the structures of the degradants.[8][9]

Troubleshooting Guides

This section provides detailed protocols and workflows to help you navigate specific challenges in your stability assessment of N,5-Dimethylisoxazole-3-carboxamide.

Guide 1: Protocol for a Preliminary Forced Degradation Study

This protocol outlines the steps to induce and analyze the degradation of N,5-Dimethylisoxazole-3-carboxamide under various stress conditions. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves.[2]

Materials:

  • N,5-Dimethylisoxazole-3-carboxamide

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide

  • 3% Hydrogen Peroxide

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of N,5-Dimethylisoxazole-3-carboxamide at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep one sample at room temperature and another at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep one sample at room temperature and another at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be kept in the dark.

  • Sampling and Analysis:

    • For the solution-based studies, draw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis.

    • For the solid thermal and photolytic studies, dissolve a portion of the sample in a suitable solvent at each time point.

    • Analyze all samples by a suitable reverse-phase HPLC method.

Data Interpretation:

  • Monitor the decrease in the peak area of the parent compound.

  • Observe the formation of new peaks, which represent degradation products.

  • The goal is to find conditions that yield a modest amount of degradation (5-20%). Adjust the stress conditions (temperature, time, reagent concentration) if degradation is too fast or too slow.

Guide 2: Developing a Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is the cornerstone of any reliable stability study. The method must be able to resolve the parent peak from all potential degradation product peaks.

Initial Method Development Parameters:

ParameterRecommended Starting Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a shallow gradient, e.g., 5% to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV Diode Array Detector (DAD) to monitor multiple wavelengths
Injection Volume 10 µL

Workflow for Method Development and Validation:

Caption: Workflow for developing a stability-indicating HPLC method.

Visualizing Potential Degradation

Hypothesized Hydrolytic Degradation Pathway

The most probable degradation pathway under aqueous acidic or basic conditions is the hydrolysis of the amide bond.

G cluster_0 N,5-Dimethylisoxazole-3-carboxamide cluster_1 Degradation Products parent C₆H₈N₂O₂ product1 5-Methylisoxazole-3-carboxylic Acid parent->product1 H₂O / H⁺ or OH⁻ product2 Methylamine parent->product2 H₂O / H⁺ or OH⁻

Caption: Hypothesized hydrolytic degradation of N,5-Dimethylisoxazole-3-carboxamide.

This guide provides a foundational approach to assessing the stability of N,5-Dimethylisoxazole-3-carboxamide. By applying these principles and protocols, researchers can gain valuable insights into the molecule's behavior under various stress conditions, develop robust analytical methods, and ensure the quality and reliability of their work.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • SAFETY DATA SHEET - 3,5-Dimethylisoxazole. (2025, September 12). Thermo Fisher Scientific.
  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies . Journal of Analytical & Pharmaceutical Research, 3(6). Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • N,5-Dimethylisoxazole-3-carboxamide | CAS 27144-54-3 . (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]

  • Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. (n.d.). PubMed.
  • ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. (1996, November 6). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Photostability and Photostabilization of Drugs and Drug Products. (n.d.). SciSpace.
  • Bakr, A. M., et al. (2021). Validated spectral manipulations for determination of an anti-neoplastic drug and its related impurities including its hazardous degradation product . Scientific Reports, 11(1), 12648. Retrieved from [Link]

  • N,5-Dimethylisoxazole-3-carboxamide, Package: 5g, Laibo Chem. (n.d.). Orion Cientific.
  • (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents . (2015, August 8). ResearchGate. Retrieved from [Link]

  • N,N-Dimethyl-3-phenylisoxazole-5-carboxamide. (n.d.). PubMed Central.
  • 64649-20-3|N,N-Dimethylisoxazole-3-carboxamide|BLD Pharm. (n.d.). BLD Pharm.
  • Roy, S., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore . ChemMedChem, 10(10), 1655–1676. Retrieved from [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2012). Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products . Journal of Pharmaceutical Analysis, 2(4), 282-289. Retrieved from [Link]

  • CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (n.d.). Google Patents.
  • Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. (n.d.). University Blog Service.
  • A library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides. (n.d.). PubMed.
  • Kunitsugu, T., et al. (2024). The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid . Forensic Toxicology, 42(1), 57-66. Retrieved from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkivoc.
  • Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. (n.d.). Open Access Pub.
  • Risha, P. G., et al. (2023). Current status and prospects of development of analytical methods for determining nitrosamine and N-nitroso impurities in pharmaceuticals . Talanta, 254, 124102. Retrieved from [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023, June 27). PubMed Central.
  • Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. (n.d.). Semantic Scholar.
  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central.
  • Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. (n.d.). National Institutes of Health.

Sources

Technical Support Center: Isoxazole NMR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for NMR analysis of substituted isoxazoles. This guide is designed for researchers, medicinal chemists, and process scientists who encounter the unique challenges presented by this important heterocyclic scaffold. The inherent asymmetry and electronic properties of the isoxazole ring often lead to complex NMR spectra that require careful and systematic interpretation. This document provides practical, field-tested advice in a direct question-and-answer format to help you troubleshoot common issues and confidently elucidate the structure of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for an unsubstituted isoxazole ring?

A1: The isoxazole ring is an electron-deficient system, which significantly influences the chemical shifts of its ring protons and carbons. The protons are deshielded and appear at lower field, while the carbons have characteristic shifts that are sensitive to their position relative to the two heteroatoms.

For the parent isoxazole, the approximate chemical shifts in CDCl₃ are a crucial starting point for analysis.[1][2]

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-3~8.31~149.1
H-4~6.39~103.6
H-5~8.49~157.8
Data compiled from various sources, including ChemicalBook and PubChem.[1][2]

These values are highly susceptible to changes based on the solvent and, more importantly, the electronic nature of any substituents attached to the ring.[3]

Q2: How do electron-donating and electron-withdrawing groups affect the chemical shift of the H-4 proton?

A2: The H-4 proton is uniquely informative. Its chemical shift is a sensitive probe of the electronic environment within the ring, making it a key diagnostic tool, especially for distinguishing isomers.[4][5]

  • Substituent at C-3: An electron-withdrawing group (EWG) at the C-3 position will deshield H-4, shifting it downfield (to a higher ppm value). Conversely, an electron-donating group (EDG) will shield H-4, shifting it upfield.

  • Substituent at C-5: The effect is even more pronounced for substituents at C-5. An EWG at C-5 strongly deshields H-4, while an EDG at this position provides significant shielding. The electronic effect is transmitted efficiently through the C4-C5 π-bond.[4]

This predictable behavior is fundamental to solving many of the structural puzzles involving substituted isoxazoles.

Troubleshooting Guide: Common Experimental Challenges

Problem 1: Distinguishing Between 3,5-Disubstituted Regioisomers

Q: My reaction between a β-diketone and hydroxylamine can theoretically produce two regioisomers (e.g., 3-aryl-5-methyl vs. 3-methyl-5-aryl). The mass spectrum is identical for both. How can I use NMR to unambiguously identify the product?

A: This is the most common and critical challenge in isoxazole chemistry. A multi-step NMR analysis is required for definitive proof. The chemical shift of the lone H-4 proton is your first and most powerful clue.[4][6]

Step-by-Step Analysis Workflow:

  • ¹H NMR Analysis (The H-4 Signal):

    • Locate the singlet for the H-4 proton, typically between 6.0 and 7.0 ppm.

    • Compare its chemical shift to known values. An aryl group at C-5 generally results in a more deshielded (downfield) H-4 signal compared to an alkyl group at C-5. For example, in the 3-methyl-5-phenylisoxazole isomer, the H-4 proton is shifted downfield relative to the H-4 proton in 3-phenyl-5-methylisoxazole.[4]

  • ¹³C NMR Analysis:

    • While ¹³C NMR can be used, substituent effects can be complex.[5][7] It is often more reliable to proceed directly to 2D NMR for confirmation.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) for Confirmation:

    • The HMBC experiment is the definitive tool here. It reveals correlations between protons and carbons over 2-3 bonds.

    • To Confirm the 3-Aryl-5-Methyl Isomer: Look for a correlation from the methyl protons (at C-5) to the C-4 and C-5 carbons of the isoxazole ring. You should also see correlations from the ortho-protons of the aryl group (at C-3) to the C-3 and C-4 carbons.

    • To Confirm the 3-Methyl-5-Aryl Isomer: Look for a correlation from the methyl protons (at C-3) to the C-3 and C-4 carbons. Crucially, you will see correlations from the ortho-protons of the aryl group (at C-5) to the C-4 and C-5 carbons.[8]

The presence or absence of these key HMBC correlations provides irrefutable evidence of the substitution pattern.

G cluster_1 Initial Analysis cluster_2 Hypothesis cluster_3 Definitive Confirmation A Acquire ¹H NMR B Identify H-4 Singlet (δ ≈ 6.0-7.0 ppm) A->B C Is H-4 Shift Consistent with Isomer X? B->C D Acquire 2D HMBC C->D Ambiguous? Proceed to 2D E Correlate Substituent Protons to Isoxazole Carbons (C3, C4, C5) D->E F Structure Confirmed E->F

Workflow for differentiating 3,5-disubstituted isoxazole isomers.
Problem 2: Signal Overlap and Spectral Crowding

Q: The aromatic signals from my substituent are overlapping with the residual solvent peak (e.g., CDCl₃ at 7.26 ppm), making integration and multiplicity analysis impossible. What can I do?

A: Signal overlap is a frequent issue that can be resolved by altering the chemical environment of the sample or by using more advanced NMR experiments.[9][10]

Troubleshooting Steps:

  • Change the Deuterated Solvent: This is the simplest and often most effective solution. The anisotropic effects of different solvents can dramatically alter the chemical shifts of protons.

    • Benzene-d₆: Often induces significant shifts, particularly for aromatic protons, moving them away from their positions in CDCl₃.

    • Acetone-d₆ or DMSO-d₆: These are more polar options that can also resolve peak overlap. DMSO-d₆ is excellent for dissolving stubborn compounds but can be difficult to remove.[9]

  • Adjust the Temperature: Acquiring the spectrum at a different temperature can sometimes shift overlapping peaks sufficiently for resolution. This is particularly useful if conformational exchange is occurring.

  • Use 2D NMR Spectroscopy: If changing solvents doesn't work, 2D NMR will resolve the issue.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. Even if protons overlap in the ¹H dimension, their attached carbons will likely be resolved in the ¹³C dimension, allowing you to identify each unique C-H bond.[8]

    • COSY (Correlation Spectroscopy): This helps trace proton-proton coupling networks, allowing you to "walk" along a spin system even if one of the signals is obscured.[3]

Problem 3: Confirming the Presence of Labile Protons (e.g., -OH, -NH₂) on a Substituent

Q: I have a broad peak in my spectrum that I suspect is an -OH or -NH proton on a substituent, but I need to be certain. How can I confirm this?

A: Identifying labile (exchangeable) protons is straightforward using a simple chemical exchange experiment.

Protocol: D₂O Shake Experiment

  • Acquire Standard ¹H NMR: Run a standard ¹H NMR of your sample in a solvent like CDCl₃ or DMSO-d₆ and clearly identify the suspect peak.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) directly to the NMR tube.

  • Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds. This facilitates the exchange of the labile proton (e.g., R-OH) with deuterium from the D₂O (R-OD).

  • Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum.

  • Analyze: The peak corresponding to the labile proton will have disappeared or significantly diminished in intensity because deuterium is not observed in a standard ¹H NMR experiment.[9] A new, likely broad peak for HOD may appear elsewhere in the spectrum.

Advanced Techniques for Complex Structures

Q4: When should I use advanced NMR techniques like NOESY or ¹⁵N NMR?

A: For highly complex or novel isoxazole derivatives, 1D and basic 2D experiments may not be sufficient. Advanced techniques provide deeper structural insights.

  • NOE/NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds. It is invaluable for:

    • Confirming regio- and stereochemistry.

    • Establishing the proximity of a substituent to a specific ring proton (e.g., H-4), which can help differentiate isomers.[11]

  • ¹⁵N NMR: Directly observing the nitrogen atom can provide definitive proof of structure.

    • ¹H-¹⁵N HMBC: This experiment shows correlations between protons and the nitrogen atom over 2-3 bonds. It can unambiguously distinguish isomers by showing which protons are coupled to the ring nitrogen.[12]

    • ¹⁴N-Filtered ¹³C NMR: A specialized solid-state NMR technique that can differentiate isomers by identifying only the carbons directly attached to a nitrogen atom.[13][14]

  • NMR Prediction Software: Computational tools can simulate ¹H and ¹³C NMR spectra based on a drawn structure. Comparing the predicted spectrum to the experimental one can greatly increase confidence in your structural assignment. Several software packages are available for this purpose.[15][16][17][18]

G Start Complex Isoxazole Structure Q1 Isomer differentiation critical? Start->Q1 Q2 Need through-space proximity data? Q1->Q2 No HMBC Standard ¹H-¹³C HMBC Q1->HMBC Yes Q3 Need to confirm N-connectivity? Q2->Q3 No NOESY 2D NOESY / 1D NOE Q2->NOESY Yes N15_HMBC ¹H-¹⁵N HMBC Q3->N15_HMBC Yes End Structure Elucidated Q3->End No HMBC->End NOESY->End N15_HMBC->End

References

Technical Support Center: Scaling Up the Synthesis of N,5-Dimethylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of N,5-Dimethylisoxazole-3-carboxamide. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting-focused Q&A format.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to N,5-Dimethylisoxazole-3-carboxamide?

A1: The synthesis of N,5-Dimethylisoxazole-3-carboxamide can be broadly approached in two main stages: formation of the 5-methylisoxazole-3-carboxylic acid core followed by amidation.

  • Route A: Two-Step Synthesis via Carboxylic Acid. This is a common and versatile laboratory-scale approach.

    • Isoxazole Ring Formation: The 5-methylisoxazole-3-carboxylic acid or its ester precursor is synthesized. A prevalent method is the condensation-cyclization of a β-dicarbonyl compound (or its equivalent) with a hydroxylamine salt. For instance, dimethyl oxalate can be condensed with acetone in the presence of a base like sodium methoxide, followed by cyclization with hydroxylamine hydrochloride.

    • Amidation: The resulting carboxylic acid (or its corresponding ester) is then converted to the N-methylamide. This can be achieved by first converting the acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with methylamine.[1][2] Alternatively, direct coupling of the carboxylic acid with methylamine can be performed using standard coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide).[3][4][5]

  • Route B: One-Pot Synthesis. For larger scale operations, a one-pot or "pot method" synthesis is highly desirable as it avoids the isolation of intermediates, saving time and resources. A patented process describes the synthesis of the parent 5-methyl-isoxazole-3-carboxamide starting from dimethyl oxalate, acetone, and sodium methoxide, followed by condensation with a hydroxylamine salt and subsequent direct amidation with ammonia without isolating the intermediate ester.[6] This approach can be adapted for the N-methyl derivative by using methylamine in the final step.

Q2: My initial synthesis of the isoxazole precursor, ethyl 5-methylisoxazole-3-carboxylate, has very low yield. What are the likely causes?

A2: Low yield in the formation of the isoxazole ring is a frequent issue. The key is to control the reaction conditions, as competing side reactions are common.

  • pH Control is Critical: The regioselectivity of the cyclization reaction between the diketone intermediate and hydroxylamine is highly pH-dependent. Acidic conditions generally favor the desired 3-substituted isoxazole.[7] If the pH is neutral or basic, the formation of the isomeric 5-isoxazolone byproduct can become significant.[7] Ensure your reaction medium is appropriately buffered or acidified after the initial condensation step.

  • Incomplete Initial Condensation: The Claisen condensation to form the diketone intermediate must go to completion. Ensure your base (e.g., sodium methoxide) is fresh and anhydrous, and that reaction times and temperatures are adequate.

  • Suboptimal Temperature: The cyclization step can be sensitive to temperature. While some procedures call for reflux, this can also promote side reactions or decomposition.[6] It may be beneficial to run the reaction at a lower temperature for a longer period.

  • Workup Losses: The product, ethyl 5-methylisoxazole-3-carboxylate, has some water solubility. During aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.

Q3: I am struggling with the amidation step. The conversion of ethyl 5-methylisoxazole-3-carboxylate to the amide is slow and incomplete. How can I improve this?

A3: The direct amidation of esters, known as aminolysis, can be sluggish because an alkoxide (from the ester) is a relatively poor leaving group compared to the incoming amine nucleophile.[4][8] Several strategies can overcome this:

  • Increase Reaction Temperature: Heating the reaction mixture is the most straightforward approach to drive the equilibrium towards the more stable amide product.[8] Reactions are often performed at reflux.

  • Use a Catalyst: While not always necessary, catalysts can significantly accelerate the reaction.

    • Base Catalysis: A strong base like potassium tert-butoxide can be used to deprotonate the amine, increasing its nucleophilicity.[9][10] This is particularly effective in solvent-free or microwave-assisted conditions.[9][10]

    • Lewis Acid Catalysis: Reagents like indium triiodide have been shown to effectively catalyze the conversion of esters to secondary amides.[11]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes for the amidation of esters, often in the presence of a base like t-BuOK.[9][10]

  • Switch to a More Reactive Intermediate: If direct aminolysis is not efficient for scale-up, consider converting the intermediate ester or the corresponding carboxylic acid to a more reactive species.

    • Hydrolyze the Ester: First, hydrolyze the ethyl 5-methylisoxazole-3-carboxylate to the carboxylic acid using NaOH or KOH.

    • Activate the Carboxylic Acid: Convert the acid to an acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] The resulting acyl chloride is highly reactive and will readily form the amide upon treatment with methylamine, even at low temperatures. This is a very robust and high-yielding method.

II. Troubleshooting Guide: Scaling Up

Scaling up a synthesis introduces challenges related to mass and heat transfer, reagent addition, and purification. Below are common issues encountered when moving from bench-scale to pilot or production scale.

Problem 1: Runaway Reaction and Poor Temperature Control During Acyl Chloride Formation
  • Scenario: Upon adding thionyl chloride (SOCl₂) to the 5-methylisoxazole-3-carboxylic acid at scale, the reaction becomes excessively vigorous, leading to pressure buildup and potential decomposition.

  • Root Cause Analysis: The reaction between a carboxylic acid and thionyl chloride is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it much harder to dissipate the heat generated. This can lead to a thermal runaway.

  • Solutions & Preventative Measures:

    • Reverse Addition: Instead of adding thionyl chloride to the acid, add the carboxylic acid (dissolved in a suitable solvent like toluene or dichloromethane) portion-wise or via a dropping funnel to the thionyl chloride. This keeps the reactive SOCl₂ in excess and allows for better control over the reaction rate.

    • Controlled Addition Rate & Cooling: Use a jacketed reactor with efficient cooling. Add the reagent slowly and continuously monitor the internal temperature, ensuring it does not exceed the defined safety limits.

    • Use a Co-solvent: Using a high-boiling inert solvent like toluene can help to moderate the temperature and act as a heat sink.

Troubleshooting Workflow: Exothermic Reaction Control

G start Exothermic Reaction Detected (Temp Spike) check_addition Is reagent addition ongoing? start->check_addition stop_addition Immediately STOP reagent addition check_addition->stop_addition Yes increase_cooling Increase reactor cooling to maximum check_addition->increase_cooling No stop_addition->increase_cooling check_agitation Verify agitator is running and at correct speed increase_cooling->check_agitation agitation_fail Address agitation failure (potential for localized hot spots) check_agitation->agitation_fail Failure evaluate_protocol Post-incident review: - Was addition rate too fast? - Was cooling insufficient? - Is reverse addition feasible? check_agitation->evaluate_protocol OK implement_changes Revise SOP: - Slower addition rate - Lower starting temp - Consider reverse addition evaluate_protocol->implement_changes

Caption: Workflow for managing exothermic events during scale-up.

Problem 2: Product Isolation and Purification Issues at Scale
  • Scenario: After quenching the reaction, the product either "oils out" instead of crystallizing or forms a fine precipitate that is difficult to filter. Column chromatography, which was used at the lab scale, is not economically viable for large quantities.

  • Root Cause Analysis:

    • Oiling Out: This occurs when a compound is insoluble in the solvent at a given temperature but is below its melting point, often due to impurities depressing the melting point or an inappropriate solvent system.[12]

    • Difficult Filtration: Fine, poorly-formed crystals can clog filter media, dramatically slowing down filtration. This is often a result of rapid precipitation or "crashing out" of the product from a supersaturated solution.

  • Solutions & Preventative Measures:

    • Optimize Crystallization/Precipitation:

      • Solvent Selection: The key is finding a solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures. Perform a solvent screen to find the optimal single solvent or mixed-solvent system (e.g., Ethanol/Water, Toluene/Heptane).

      • Controlled Cooling: Do not crash-cool the batch. Implement a slow, controlled cooling profile. This encourages the growth of larger, more easily filterable crystals.[12]

      • Seeding: Introduce a small amount of pure, crystalline product ("seed crystals") at the point of supersaturation to promote controlled crystallization.[12]

      • Anti-Solvent Addition: An alternative to cooling is to add an "anti-solvent" (in which the product is insoluble) slowly to a solution of the product. This can provide excellent control over crystal formation.

    • Recrystallization: If the crude product purity is low, a recrystallization step is often more scalable than chromatography. The same principles of solvent selection and controlled cooling apply.

    • Filtration Technology: For large-scale filtration, consider using equipment like a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single contained unit.

Data Summary: Solvent Properties for Crystallization
SolventBoiling Point (°C)PolarityNotes
Ethanol 78PolarGood solvent for many polar organic molecules when hot.
Water 100Very PolarOften used as an anti-solvent with polar organic solvents.
Toluene 111Non-polarGood for dissolving non-polar compounds and impurities.
Heptane 98Very Non-polarCommonly used as an anti-solvent with less polar solvents.
Ethyl Acetate 77Polar AproticVersatile solvent, often used for both reaction and extraction.
Methanol 65PolarSimilar to ethanol but more volatile.

III. Experimental Protocols

Protocol 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid

This protocol is adapted from established isoxazole synthesis methodologies.[6]

  • Step 1: Diketone Formation (Claisen Condensation)

    • Charge a reactor with a 28% solution of sodium methoxide in methanol (2.0 eq).

    • Cool the reactor to 0-5 °C.

    • Prepare a solution of dimethyl oxalate (1.0 eq) and acetone (1.2 eq) in methanol.

    • Slowly add the dimethyl oxalate/acetone solution to the cooled sodium methoxide solution, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 10 °C for 3 hours.

  • Step 2: Cyclization with Hydroxylamine

    • Slowly add a solution of hydroxylamine hydrochloride (1.5 eq) in water to the reaction mixture.

    • During this addition, carefully add sulfuric acid or HCl to maintain a pH of 4-5.

    • Once addition is complete, heat the mixture to reflux (approx. 65-70 °C) for 8 hours. Monitor reaction completion by TLC or HPLC.

    • Cool the reaction mixture to 10 °C. The product may begin to precipitate.

    • Adjust the pH to ~2 with concentrated HCl to fully precipitate the carboxylic acid.

    • Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

Protocol 2: Synthesis of N,5-Dimethylisoxazole-3-carboxamide via Acyl Chloride

This protocol is based on standard methods for converting carboxylic acids to amides.[1][2]

  • Step 1: Acyl Chloride Formation

    • Charge a reactor with 5-methylisoxazole-3-carboxylic acid (1.0 eq) and a suitable solvent (e.g., toluene, 5 mL per gram of acid).

    • Add a catalytic amount of DMF (e.g., 0.02 eq).

    • Slowly add thionyl chloride (1.2 eq) via a dropping funnel, keeping the temperature between 20-25 °C. Gas evolution (SO₂ and HCl) will occur. Ensure the reactor is properly vented to a scrubber.

    • After addition, heat the mixture to 60-65 °C for 2-4 hours until gas evolution ceases.

    • Remove the excess thionyl chloride and solvent under vacuum. The crude 5-methylisoxazole-3-carbonyl chloride can be used directly in the next step.

  • Step 2: Amidation

    • Dissolve the crude acyl chloride in an inert solvent like dichloromethane (DCM) or THF.

    • Cool the solution to 0-5 °C.

    • Slowly add a solution of methylamine (2.5 eq, e.g., as a 40% solution in water or a 2M solution in THF), keeping the temperature below 10 °C. A tertiary amine base like triethylamine (1.5 eq) should be included if using methylamine hydrochloride salt.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor completion by TLC or HPLC.

    • Quench the reaction by adding water. Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

    • Purify the crude N,5-Dimethylisoxazole-3-carboxamide by recrystallization (e.g., from an ethyl acetate/heptane or ethanol/water mixture).

Reaction Pathway Overview

G cluster_0 Route A: Two-Step Synthesis cluster_1 Route B: One-Pot Synthesis Start_A Dimethyl Oxalate + Acetone Intermediate_A 5-Methylisoxazole-3- carboxylic acid / ester Start_A->Intermediate_A 1. NaOMe 2. NH2OH·HCl Product_A N,5-Dimethylisoxazole- 3-carboxamide Intermediate_A->Product_A 1. SOCl2 2. MeNH2 Start_B Dimethyl Oxalate + Acetone Product_B N,5-Dimethylisoxazole- 3-carboxamide Start_B->Product_B 1. NaOMe 2. NH2OH·HCl 3. MeNH2 (in situ)

Caption: Comparison of two primary synthetic routes.

IV. References

  • Organic Syntheses Procedure, 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available at: [Link]

  • Quora, In the conversion of ester to secondary amide, which reagent or catalyst is needed?. Available at: [Link]

  • ResearchGate, Can I convert ester to amide in one step? Please suggest some good methods?. Available at: [Link]

  • Synlett, "A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides". (2006). Available at: [Link]

  • MDPI, 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). Available at: [Link]

  • ARKIVOC, "minutes synthesis of amides from esters and amines under microwave irradiation". (2001). Available at: [Link]

  • Chemistry Steps, Amides Preparation and Reactions Summary. Available at: [Link]

  • Master Organic Chemistry, Formation of Amides From Esters. Available at: [Link]

  • Taylor & Francis Online, SYNTHESIS OF AMIDES FROM ESTERS AND AMINES UNDER MICROWAVE IRRADIATION. (2009). Available at: [Link]

  • Royal Society of Chemistry, Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Available at: [Link]

  • Master Organic Chemistry, The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Available at: [Link]

  • Journal of the American Chemical Society, "Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions". (2011). Available at: [Link]

  • ChemBK, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Available at: [Link]

  • ResearchGate, Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015). Available at: [Link]

  • Google Patents, CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide. Available at:

  • National Institutes of Health, "Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability". (2022). Available at: [Link]

  • National Institutes of Health, N,N-Dimethyl-3-phenylisoxazole-5-carboxamide. Available at: [Link]

  • National Institutes of Health, "The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches". Available at: [Link]

  • MDPI, Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Available at: [Link]

  • ResearchGate, Challenges associated with isoxazole directed C−H activation. Available at: [Link]

  • ResearchGate, Mechanism of formation of isoxazole‐5‐carboxamides 6. Available at: [Link]

  • ResearchGate, Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents. Available at: [Link]

  • RSC Publishing, "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold". (2021). Available at: [Link]

  • Semantic Scholar, "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of". (2022). Available at: [Link]

  • National Institutes of Health, "Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore". Available at: [Link]

  • Orion Cientific, N,5-Dimethylisoxazole-3-carboxamide. Available at: [Link]

  • PubChem, 4-isopropyl-N,3-dimethyl-5-oxo-N-phenylisoxazole-2(5H)-carboxamide. Available at: [Link]

  • TÜBİTAK Academic Journals, "Chemistry of 2-aminothiophene-3-carboxamide and related compounds". (2011). Available at: [Link]

  • ResearchGate, ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. (2011). Available at: [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 5-Methylisoxazole-3-Carboxamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methylisoxazole-3-carboxamide analogues. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common experimental hurdles and maximize the biological activity of these promising compounds. The isoxazole ring is a key component in many bioactive compounds, and its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] This guide is designed to provide practical, field-proven insights to ensure the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and application of 5-methylisoxazole-3-carboxamide analogues.

Q1: My 5-methylisoxazole-3-carboxamide analogue shows poor solubility in aqueous assay buffer. What are my options?

A1: Poor aqueous solubility is a frequent challenge with heterocyclic compounds.[6] The isoxazole core, while containing polar nitrogen and oxygen atoms, can become lipophilic depending on the substitutions.[1] Here’s a systematic approach to address this:

  • Co-solvents: The most common solution is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous buffer.[6] Ensure the final concentration of the organic solvent is minimal (typically <0.5%) to avoid solvent-induced artifacts in your assay.[6]

  • Formulation Strategies: For more advanced studies, particularly in vivo work, consider formulation approaches like creating nano-emulsions. This has been shown to improve the cellular permeability and potency of some isoxazole-carboxamide derivatives.[7]

  • pH Adjustment: Depending on the pKa of your specific analogue, adjusting the pH of the buffer can improve solubility. However, this must be compatible with the pH tolerance of your biological system.

  • Structural Modification: In the long term, structure-activity relationship (SAR) studies can guide the synthesis of more soluble analogues by incorporating polar functional groups, without compromising biological activity.[8][9]

Q2: I am not observing the expected biological activity with my compound. What are the likely causes?

A2: A lack of activity can stem from several factors, ranging from compound integrity to assay design.[6]

  • Compound Integrity: Verify the purity and identity of your compound using analytical techniques like NMR, mass spectrometry, and HPLC.[10][11] Degradation can occur with repeated freeze-thaw cycles, so it's best to aliquot stock solutions.[6]

  • Solubility and Precipitation: As mentioned in Q1, your compound may be precipitating out of the solution at the tested concentration, leading to a much lower effective concentration.[6] A visual inspection of the solution under assay conditions can be informative.[6]

  • Target Engagement: Confirm that your cellular model expresses the intended biological target. The compound may not be reaching its target due to poor cell permeability, or the target may not be crucial for the biological outcome you are measuring.[6]

  • Assay Sensitivity: Your assay may not be sensitive enough to detect subtle changes. Consider using a more direct and proximal measure of target engagement.[12]

Q3: Are there known issues with the stability of the isoxazole ring in biological systems?

A3: The stability of the isoxazole ring can be a concern. For some related compounds, like the 5-methylisoxazole-4-carboxamide derivative Leflunomide, metabolic cleavage of the N-O bond is a key step in the formation of its active metabolite.[13] However, studies on the 5-methylisoxazole-3-carboxamide scaffold suggest that it is more metabolically stable, with cleavage of the amide bond being the more likely metabolic pathway.[13] It is crucial to characterize the metabolic fate of your specific analogue, especially when transitioning to in vivo studies.

Q4: What are "Pan-Assay Interference Compounds" (PAINS) and could my isoxazole analogue be one?

A4: PAINS are compounds that appear to be active in many different assays but do so through non-specific mechanisms, such as protein aggregation or reactivity, rather than specific target binding.[14] While the isoxazole scaffold itself is not a classic PAINS structure, certain functional groups attached to it could be problematic.[14] If your compound is active across a wide range of unrelated assays, it's worth investigating for potential assay artifacts.[14]

Part 2: Troubleshooting Guides for Key Experimental Workflows

This section provides detailed troubleshooting for common experimental setups.

Guide 1: Optimizing Cell-Based Assays

Cell-based assays are a cornerstone of drug discovery, but they come with their own set of challenges.[15]

Problem: High variability or poor reproducibility in cell-based assay results.

Causality and Troubleshooting Steps:

  • Cell Health and Culture Conditions:

    • Why: Inconsistent cell health is a major source of variability. Cells that are overgrown, stressed, or have a high passage number can respond differently to treatment.

    • Protocol:

      • Always use cells from a consistent, low passage number stock.

      • Ensure cells are in the logarithmic growth phase when seeding for an experiment.

      • Regularly test for mycoplasma contamination.

      • Maintain strict consistency in media composition, serum batches, and incubation conditions (temperature, CO2, humidity).

  • Compound Solubility and Dosing:

    • Why: If the compound precipitates in the cell culture media, the effective concentration will be inconsistent across wells and experiments.

    • Protocol: Perform a solubility test directly in your cell culture medium.

      • Prepare a serial dilution of your compound in the medium.

      • Incubate under assay conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.

      • Visually inspect for precipitation against a dark background. If precipitation is observed, the highest concentration tested should be considered the limit of solubility for that experiment.

  • Assay Readout and Controls:

    • Why: The choice of assay and controls is critical for data interpretation.

    • Protocol:

      • Include appropriate controls: untreated cells, vehicle (e.g., DMSO) treated cells, and a positive control (a known active compound).

      • Ensure your assay window (the difference between the positive and negative control signals) is sufficiently large and consistent. A Z'-factor between 0.5 and 1.0 is considered robust for high-throughput screening.[16]

      • For endpoint assays, ensure that the measurement is taken during a time window where the signal is stable.

Data Presentation: Recommended Starting Concentrations for Cell-Based Assays

ParameterRecommendationRationale
Initial Screening Concentration 10 µMA standard starting point to identify initial hits.
Dose-Response Curve 10-point, 3-fold serial dilution starting from 100 µMProvides a broad view of the compound's potency and potential toxicity.
Vehicle (DMSO) Concentration < 0.5% (v/v)Minimizes solvent-induced cytotoxicity or off-target effects.
Positive Control At its known EC50/IC50Validates that the assay is performing as expected.

Visualization: Troubleshooting Workflow for Cell-Based Assays

G start Inconsistent Assay Results check_cells Verify Cell Health & Passage Number start->check_cells check_solubility Assess Compound Solubility in Media start->check_solubility check_controls Evaluate Assay Controls & Z'-Factor start->check_controls mycoplasma Test for Mycoplasma check_cells->mycoplasma Issue Found? optimize_seeding Optimize Cell Seeding Density check_cells->optimize_seeding Issue Found? success Consistent & Reproducible Data check_cells->success No Issues Found solubility_test Perform Visual Precipitation Test check_solubility->solubility_test Issue Found? check_solubility->success No Issues Found validate_positive_control Confirm Positive Control Activity check_controls->validate_positive_control Issue Found? check_controls->success No Issues Found mycoplasma->start Remediate optimize_seeding->start Re-run adjust_concentration Adjust Max Concentration Below Solubility Limit solubility_test->adjust_concentration adjust_concentration->start Re-run re_evaluate_assay Re-evaluate Assay Readout/Endpoint validate_positive_control->re_evaluate_assay re_evaluate_assay->start Re-design

Caption: A decision tree for troubleshooting inconsistent cell-based assay results.

Guide 2: Enhancing In Vivo Efficacy

Translating in vitro activity to an in vivo model introduces complexities related to pharmacokinetics (PK) and pharmacodynamics (PD).

Problem: A potent 5-methylisoxazole-3-carboxamide analogue in vitro shows poor efficacy in an animal model.

Causality and Troubleshooting Steps:

  • Pharmacokinetics (ADME):

    • Why: Poor absorption, rapid metabolism, inefficient distribution to the target tissue, or rapid excretion (ADME) can prevent the compound from reaching a therapeutic concentration at the site of action.

    • Protocol:

      • In Vitro ADME Assays: Before moving to animal models, perform in vitro assays to predict PK properties. This includes metabolic stability assays using liver microsomes and plasma protein binding assays.

      • PK Studies: Conduct a preliminary PK study in your animal model. Administer a single dose and measure the compound concentration in plasma over time. This will determine key parameters like half-life (t½), maximum concentration (Cmax), and bioavailability. A compound with very high oral bioavailability (e.g., 68.71%) has been reported for a related analogue, suggesting this scaffold has potential.[17]

      • Metabolite Identification: Analyze plasma and urine samples to identify major metabolites. As noted earlier, cleavage of the amide bond is a potential metabolic route for this scaffold.[13]

  • Target Engagement in Vivo:

    • Why: Even if the compound reaches the target tissue, it may not be engaging the target protein effectively.

    • Protocol:

      • Biomarker Analysis: If a downstream biomarker of target activity is known, measure its levels in the target tissue after dosing. For example, if your compound targets a specific kinase, you could measure the phosphorylation of its substrate.

      • Ex Vivo Assays: Collect tissue samples from dosed animals and perform assays to confirm target inhibition.

  • Dosing Regimen and Formulation:

    • Why: The dose and frequency of administration may be insufficient to maintain a therapeutic concentration.

    • Protocol:

      • Dose Escalation: Based on PK data, design a dose-escalation study to find a dose that provides sustained target engagement without toxicity.

      • Formulation Optimization: If oral bioavailability is low, consider alternative routes of administration (e.g., intraperitoneal, intravenous) or develop an enabling formulation (e.g., suspension, solution with solubilizing agents) to improve absorption.

Visualization: Key Steps in Preclinical Development

G cluster_0 In Vitro Characterization cluster_1 In Vivo Studies invitro_potency Potency & Selectivity Assays invitro_adme In Vitro ADME (Metabolic Stability, PPB) invitro_potency->invitro_adme pk_study Pharmacokinetics (PK) (Single Dose) invitro_adme->pk_study Proceed if favorable efficacy_study Efficacy Study (Disease Model) pk_study->efficacy_study lead_optimization Lead Optimization efficacy_study->lead_optimization Iterate based on results

Caption: A simplified workflow from in vitro testing to in vivo evaluation.

Part 3: Analytical Characterization

Robust analytical data is the foundation of reproducible research.

Q5: What are the essential analytical techniques for characterizing my 5-methylisoxazole-3-carboxamide analogues?

A5: A comprehensive characterization is necessary to confirm the structure and purity of your synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for confirming the chemical structure. Key signals to look for include the methyl group on the isoxazole ring and the amide proton.[10]

  • Mass Spectrometry (MS): This confirms the molecular weight of your compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can confirm the elemental composition.[7]

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the C=O stretch of the carboxamide.[10]

  • High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the purity of your compound. A reverse-phase HPLC method using an acetonitrile/water mobile phase is often suitable.[18] Purity should typically be >95% for use in biological assays.

This guide is intended to provide a starting point for troubleshooting common issues encountered when working with 5-methylisoxazole-3-carboxamide analogues. Successful drug discovery requires a systematic and evidence-based approach to problem-solving. We encourage you to adapt these principles to your specific experimental context.

References

  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015). ResearchGate. Available at: [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors. (2024). ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]

  • Isoxazole - Solubility of Things. Solubilityofthings.com. Available at: [Link]

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. (2024). National Institutes of Health (NIH). Available at: [Link]

  • Immunological activity of new heterocyclic amides of 5-amino-3-methylisoxazole-4-carboxylic acid. PubMed. Available at: [Link]

  • Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. PubMed. Available at: [Link]

  • In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. ResearchGate. Available at: [Link]

  • The Problems with the Cells Based Assays. SciTechnol. Available at: [Link]

  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide. Google Patents.
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  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. Available at: [Link]

  • Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. PubMed. Available at: [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Available at: [Link]

  • Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. PubMed. Available at: [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link]

  • Methyl 5-methylisoxazole-3-carboxylate. SIELC Technologies. Available at: [Link]

  • Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. PubMed. Available at: [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. Available at: [Link]

  • Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. (2024). MDPI. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022). Semantic Scholar. Available at: [Link]

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  • Identification of 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives and analogs as novel HIF-2α agonists through docking-based virtual screening and structural modification. PubMed. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Bioactivity of Isoxazole Carboxamide Isomers: 3-Carboxamide vs. 4-Carboxamide and Other Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Ring as a Privileged Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a "privileged scaffold," capable of interacting with a diverse array of biological targets. The incorporation of an isoxazole moiety can significantly enhance a molecule's physicochemical properties and pharmacological profile.[1][3] The biological activities of drugs like the anti-rheumatic agent leflunomide and the COX-2 inhibitor valdecoxib are fundamentally reliant on this heterocyclic core.[2]

This guide provides an in-depth comparison of the bioactivity of isoxazole carboxamide isomers, with a primary focus on the N,5-dimethylisoxazole-3-carboxamide scaffold and its distinction from the clinically significant 5-methylisoxazole-4-carboxamide series. We will explore how a simple change in the position of the carboxamide group—from position 3 to 4—dramatically alters the compound's metabolic fate, mechanism of action, and overall biological effect. Furthermore, we will contrast these with other isoxazole isomers that target entirely different pathways, such as AMP-activated protein kinase (AMPK) and cyclooxygenase (COX) enzymes, to provide a comprehensive overview for researchers in drug development.

Section 1: The 5-Methylisoxazole-3-Carboxamide Scaffold: A Divergence in Metabolism and Mechanism

While N,5-dimethylisoxazole-3-carboxamide itself is not a widely commercialized drug, its core scaffold, 5-methylisoxazole-3-carboxamide, has been the subject of comparative studies that reveal a stark contrast with its 4-carboxamide isomer. A key study on a series of compounds designated "UTL-5," which are based on the 5-methylisoxazole-3-carboxamide scaffold, provides critical insights.[4]

Metabolic Stability of the Isoxazole Ring

The most significant characteristic of this scaffold is its metabolic stability. Unlike the 4-carboxamide isomer found in leflunomide, the N-O bond of the isoxazole ring in the 3-carboxamide derivative UTL-5b is not cleaved during metabolism.[4] Instead, the primary metabolic pathway involves the cleavage of the external peptide (amide) bond. This fundamental difference in metabolic processing dictates a completely different mechanism of action.

Mechanism of Action: Non-Interference with Pyrimidine Synthesis

Because the isoxazole ring remains intact, compounds from the UTL-5 series do not form a metabolite analogous to teriflunomide. Consequently, they do not inhibit the enzyme dihydroorotate dehydrogenase (DHODH), a critical step in de novo pyrimidine synthesis.[4] This is a crucial point of divergence from the leflunomide family. The biological targets of this scaffold remain an area for further investigation, but their non-involvement in DHODH inhibition suggests a potentially different and improved safety profile, particularly concerning the side effects associated with antiproliferative agents. Studies have indicated that UTL-5 compounds exhibit lower acute toxicity than leflunomide and teriflunomide.[4]

cluster_0 Metabolism of 5-Methylisoxazole-3-Carboxamide (UTL-5b) cluster_1 Biological Consequence UTL-5b UTL-5b (Isoxazole-3-Carboxamide Scaffold) Metabolites Metabolites (e.g., 5-methylisoxazole-3-carboxylic acid) UTL-5b->Metabolites Amide Bond Cleavage DHODH DHODH Enzyme Ring Isoxazole Ring Remains Intact No_Inhibition No Inhibition

Caption: Metabolic pathway of the 5-methylisoxazole-3-carboxamide scaffold.

Section 2: The 5-Methylisoxazole-4-Carboxamide Scaffold: The Leflunomide/Teriflunomide Paradigm

The 5-methylisoxazole-4-carboxamide scaffold is famously represented by leflunomide, a disease-modifying antirheumatic drug (DMARD).[4] Its biological activity is entirely dependent on its conversion to its active metabolite, teriflunomide (also known as A77 1726).[5][6]

Metabolic Activation via Ring Cleavage

Upon oral administration, leflunomide acts as a prodrug. The isoxazole ring is metabolically opened, converting it into teriflunomide.[5] This ring-opened metabolite is the sole entity responsible for the therapeutic effects of the drug.[5]

Primary Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Teriflunomide is a potent, reversible inhibitor of the mitochondrial enzyme DHODH.[7][8] This enzyme is essential for the de novo synthesis of pyrimidines, which are vital building blocks for DNA and RNA.[9] Rapidly dividing cells, such as activated T and B lymphocytes that drive autoimmune inflammatory processes, are highly dependent on this pathway.[8][10] By blocking DHODH, teriflunomide exerts a cytostatic (growth-inhibiting) effect on these key immune cells, thereby reducing inflammation and immune-mediated damage.[8]

Secondary Mechanisms of Action

Beyond DHODH inhibition, teriflunomide has been shown to possess other immunomodulatory effects. At higher concentrations, it can inhibit tyrosine kinases and the transcription factor NF-κB.[5] It also inhibits the production of pro-inflammatory mediators like prostaglandin E(2) (PGE₂), matrix metalloproteinase 1 (MMP-1), and interleukin 6 (IL-6) in human fibroblast-like synoviocytes, which are key cells involved in rheumatoid arthritis pathology.[11]

DHODH_Pathway cluster_drug Drug Metabolism cluster_pathway De Novo Pyrimidine Synthesis Leflunomide Leflunomide (Isoxazole-4-Carboxamide) Teriflunomide Teriflunomide (Active Metabolite A77 1726) Leflunomide->Teriflunomide Isoxazole Ring Opening DHODH DHODH Enzyme Teriflunomide->DHODH INHIBITS Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Dihydroorotate->DHODH Orotate Orotate UMP UMP -> dTMP, CTP (DNA/RNA Building Blocks) Orotate->UMP DHODH->Orotate

Caption: Leflunomide metabolism and inhibition of the DHODH pathway.

Section 3: Alternative Isoxazole Scaffolds and Bioactivities

The versatility of the isoxazole ring allows for the development of compounds with entirely different mechanisms of action based on the substitution pattern.

Isoxazoles as AMP-Activated Protein Kinase (AMPK) Activators

AMPK is a central regulator of cellular energy homeostasis, making it an attractive target for metabolic diseases like type 2 diabetes.[12][13] While many AMPK activators exist, novel isoxazole-based flavonoid derivatives have been identified as potent activators.

One such compound, designated C45, demonstrated an ability to improve glucose consumption in insulin-resistant HepG2 cells with an EC₅₀ of just 0.8 nM.[14] Its mechanism involves markedly enhancing the phosphorylation of AMPK, which in turn reduces the levels of key gluconeogenesis enzymes, phosphoenolpyruvate carboxykinase (PEPCK) and glucose 6-phosphatase (G6Pase).[14] This demonstrates that the isoxazole scaffold can be tailored to act as a powerful metabolic modulator.

AMPK_Pathway cluster_downstream Downstream Effects Activator Isoxazole-based Activator (e.g., C45) AMPK AMPK Activator->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Activates mTORC1 mTORC1 pAMPK->mTORC1 Inhibits Gluconeogenesis Gluconeogenesis Enzymes (PEPCK, G6Pase) pAMPK->Gluconeogenesis Inhibits mTORC1_Inhibition Inhibition of Protein Synthesis mTORC1->mTORC1_Inhibition Gluco_Inhibition Inhibition of Glucose Production Gluconeogenesis->Gluco_Inhibition

Caption: Simplified AMPK activation pathway by an isoxazole derivative.

Isoxazoles as Cyclooxygenase (COX) Inhibitors

The anti-inflammatory properties of isoxazoles are not limited to immunomodulation via DHODH. Specific isomers are potent inhibitors of cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins. A study of various isoxazole-carboxamide derivatives identified compounds with high potency and selectivity for COX-2 over COX-1.[15]

Compound A13 from this study, a 5-methyl-isoxazole-carboxamide derivative with specific phenyl substitutions, was the most potent, with IC₅₀ values of 64 nM and 13 nM against COX-1 and COX-2, respectively.[15] This selectivity for COX-2 is highly desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. Molecular docking studies revealed that specific substitutions on the phenyl rings attached to the isoxazole-carboxamide core allow the molecule to fit optimally into the secondary binding pocket of the COX-2 enzyme.[15]

Section 4: Comparative Analysis and Data Summary

The positional isomerism of the carboxamide group, along with other substitutions, fundamentally dictates the biological target and therapeutic application of isoxazole-based compounds.

FeatureIsoxazole-3-CarboxamideIsoxazole-4-CarboxamideIsoxazole-FlavonoidPhenyl-Isoxazole-Carboxamide
Example Compound UTL-5b[4]Leflunomide[4]C45[14]A13[15]
Primary Target Not DHODH; Target TBDDihydroorotate Dehydrogenase (DHODH)AMP-Activated Protein Kinase (AMPK)Cyclooxygenase-2 (COX-2)
Mechanism Unknown; does not inhibit pyrimidine synthesis.[4]Inhibits de novo pyrimidine synthesis, leading to cytostatic effects on lymphocytes.[7][8]Activates AMPK, reducing gluconeogenesis enzyme levels.[14]Inhibits prostaglandin synthesis.[15]
Metabolic Fate Amide bond cleavage; isoxazole ring is stable.[4]Prodrug; isoxazole ring is cleaved to form active metabolite (Teriflunomide).[5]Not detailed in source.Not detailed in source.
Key Bioactivity Immunomodulatory (mechanism distinct from leflunomide).Immunomodulatory, Anti-inflammatory.[10]Anti-diabetic.[14]Anti-inflammatory.[15]
Potency Data N/ATeriflunomide inhibits PGE₂ production with IC₅₀ of 3-7 µM.[11]EC₅₀ = 0.8 nM (glucose consumption).[14]IC₅₀ = 13 nM (COX-2 inhibition).[15]

Section 5: Key Experimental Protocols

To ensure scientific integrity, the methods used to determine these distinct bioactivities must be robust and self-validating. Below are representative protocols for assessing DHODH inhibition and AMPK activation.

Protocol 1: In Vitro DHODH Inhibition Assay

This protocol is designed to quantify a compound's ability to inhibit the DHODH enzyme, the primary target of teriflunomide.

Principle: The activity of DHODH is measured by monitoring the reduction of a specific electron acceptor, 2,6-dichloroindophenol (DCIP), which changes color upon reduction. The rate of this color change is proportional to enzyme activity.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Substrate Solution: Prepare a 10 mM stock of Dihydroorotate in assay buffer.

    • Electron Acceptor: Prepare a 2 mM stock of DCIP in assay buffer.

    • Enzyme: Recombinant human DHODH, diluted to a working concentration (e.g., 50 nM) in assay buffer.

    • Test Compound: Serially dilute the test compound (e.g., Teriflunomide as a positive control, UTL-5b as a negative control) in DMSO, then further dilute in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of the test compound dilution to the appropriate wells. Add 10 µL of buffer/DMSO for control wells.

    • Add 10 µL of the DHODH enzyme solution to all wells except the "no enzyme" blank.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding a 30 µL mixture of the Substrate Solution and Electron Acceptor (e.g., 10 µL Dihydroorotate + 20 µL DCIP).

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 600 nm (for DCIP) every 30 seconds for 10-15 minutes using a plate reader.

    • Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition against compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Causality: The use of a specific substrate (Dihydroorotate) and electron acceptor (DCIP) directly measures the catalytic function of DHODH. Comparing the reaction rate in the presence and absence of the test compound provides a direct measure of inhibition.

Protocol 2: AMPK Activation Assay via Western Blot

This protocol determines if a compound increases the phosphorylation of AMPK, a hallmark of its activation.

WB_Workflow A 1. Cell Culture (e.g., HepG2 cells) B 2. Treatment Incubate cells with test compound (e.g., C45) or vehicle control. A->B C 3. Cell Lysis Harvest cells and extract total protein using RIPA buffer with phosphatase inhibitors. B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE Separate proteins by size. D->E F 6. Protein Transfer Transfer proteins to a PVDF membrane. E->F G 7. Immunoblotting Probe with primary antibodies (anti-p-AMPK, anti-total-AMPK). F->G H 8. Detection Incubate with HRP-conjugated secondary antibodies and add chemiluminescent substrate. G->H I 9. Imaging & Analysis Capture signal and quantify band density. Normalize p-AMPK to total AMPK. H->I

Caption: Experimental workflow for Western Blot analysis of AMPK activation.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using an antibody that only recognizes the phosphorylated (active) form of AMPK (p-AMPK) and another that recognizes total AMPK regardless of phosphorylation state, one can determine the ratio of active to total enzyme.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HepG2) and grow to ~80% confluency. Treat cells with various concentrations of the test compound or a known activator (like AICAR) for a specified time (e.g., 1-4 hours).

  • Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading on the gel.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for p-AMPK (Thr172) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imager.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total AMPK.

  • Analysis: Quantify the band intensity for p-AMPK and total AMPK using image analysis software. Calculate the p-AMPK/total AMPK ratio for each treatment condition to determine the fold-change in activation over the vehicle control.

Causality: This method directly visualizes and quantifies the post-translational modification (phosphorylation at Thr172) that is synonymous with AMPK activation, providing unequivocal evidence of the compound's effect on the target.

Conclusion and Future Perspectives

This guide demonstrates the profound impact of isomeric and substituent variations on the bioactivity of the isoxazole scaffold. The distinction between the 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide cores is a powerful example of how a subtle structural change can completely redirect a molecule's metabolic pathway and switch its mechanism of action on or off.

  • The 4-Carboxamide Scaffold is a well-understood prodrug strategy for delivering a potent DHODH inhibitor, proving highly effective in treating autoimmune diseases.

  • The 3-Carboxamide Scaffold , by contrast, avoids isoxazole ring cleavage and DHODH inhibition, presenting a different safety profile and an opportunity to discover novel biological targets for this class of compounds.

  • Other Isoxazole Derivatives showcase the scaffold's versatility, with specific designs yielding potent and selective AMPK activators for metabolic disease or COX-2 inhibitors for inflammation.

For researchers and drug development professionals, this comparative analysis underscores the importance of considering positional isomerism early in the design phase. Future research should focus on elucidating the specific molecular targets of the isoxazole-3-carboxamide series and further optimizing the selectivity and pharmacokinetic properties of isoxazoles designed for diverse targets like AMPK and COX enzymes. The isoxazole ring is far from a monolithic entity; it is a dynamic and adaptable scaffold with vast, untapped therapeutic potential.

References

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A Comparative Efficacy Analysis of N,5-Dimethylisoxazole-3-carboxamide as a Putative PARP Inhibitor Against Clinically Validated Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative framework for evaluating the efficacy of a novel chemical entity, N,5-Dimethylisoxazole-3-carboxamide, as a potential Poly(ADP-ribose) polymerase (PARP) inhibitor. It is designed for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry. We will benchmark this novel compound against established, clinically approved PARP inhibitors—Olaparib, Talazoparib, and Veliparib—providing the scientific rationale and detailed experimental protocols necessary for a comprehensive assessment.

Introduction: The Therapeutic Rationale for PARP Inhibition

The Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1 and PARP2, are central to the cellular DNA damage response (DDR).[1][2][3] They act as first responders to DNA single-strand breaks (SSBs), binding to the damaged site and synthesizing poly(ADP-ribose) (PAR) chains.[4][5][6] This PARylation process recruits other critical DNA repair proteins to the lesion, facilitating the base excision repair (BER) pathway and maintaining genomic stability.[3][7]

In the context of oncology, PARP inhibitors have emerged as a cornerstone of targeted therapy, particularly for cancers harboring defects in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.[1][8][9] The most well-known examples are mutations in the BRCA1 and BRCA2 genes.[8][10] In these HR-deficient cells, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs, which collapse replication forks during S-phase, creating DSBs.[11][12] With the HR pathway already compromised, the cell is unable to effectively repair these DSBs, leading to genomic catastrophe and cell death.[11][13] This concept, where the simultaneous loss of two DNA repair pathways is lethal while the loss of either one alone is not, is known as synthetic lethality .[3][11]

Clinically approved PARP inhibitors such as Olaparib, Talazoparib, and Veliparib have revolutionized the treatment of certain ovarian, breast, prostate, and pancreatic cancers.[14][15][16] The chemical scaffold of many small molecule inhibitors often includes a carboxamide moiety, which plays a role in binding to the NAD+ pocket of the PARP enzyme. N,5-Dimethylisoxazole-3-carboxamide, a novel compound featuring this functional group, thus represents a rational candidate for investigation as a potential PARP inhibitor. This guide outlines the necessary head-to-head comparisons to determine its potential efficacy relative to these established drugs.

Differentiating Mechanisms of Action: Catalytic Inhibition vs. PARP Trapping

The efficacy of PARP inhibitors is not solely defined by their ability to block the enzyme's catalytic activity. A second, crucial mechanism known as PARP trapping significantly contributes to their cytotoxicity.[7][17]

  • Catalytic Inhibition: All PARP inhibitors compete with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), binding to the catalytic domain and preventing the synthesis of PAR chains.[1] This abrogates the recruitment of downstream repair factors.

  • PARP Trapping: This more cytotoxic mechanism involves the stabilization of the PARP-DNA complex.[17][18] The inhibitor, while bound to the enzyme, physically "traps" the PARP protein on the DNA lesion. These trapped complexes are potent obstacles to DNA replication and transcription, generating more severe DNA damage and proving more difficult for the cell to resolve than unrepaired SSBs alone.[7][19][20]

The potency of PARP trapping varies significantly among different inhibitors and is a key differentiator in their biological activity. For instance, Talazoparib is known to be a much more potent PARP trapper than it is a catalytic inhibitor, which is thought to contribute to its high cytotoxicity.[7][15][17] Veliparib, in contrast, is a potent catalytic inhibitor but a relatively weak trapper.[7] Olaparib exhibits an intermediate profile.[7] Understanding where N,5-Dimethylisoxazole-3-carboxamide falls on this spectrum is critical to predicting its therapeutic potential.

Signaling Pathway of PARP1 in DNA Repair

PARP1_Signaling cluster_0 Cellular Stress cluster_1 PARP1-Mediated Repair cluster_2 Consequence of Inhibition cluster_3 Cell Fate in HR-Deficient Cells DNA_Damage DNA Single-Strand Break (SSB) (e.g., from ROS, Alkylating Agents) PARP1 PARP1 DNA_Damage->PARP1 binds to PAR PAR Polymer Synthesis (PARylation) PARP1->PAR catalyzes Catalytic_Inhibition 1. Catalytic Inhibition PARP1->Catalytic_Inhibition PARP_Trapping 2. PARP Trapping PARP1->PARP_Trapping NAD NAD+ NAD->PAR substrate Recruitment Recruitment of BER Repair Proteins (XRCC1, LigIII, etc.) PAR->Recruitment SSB_Repair SSB Repair Recruitment->SSB_Repair SSB_Repair->DNA_Damage resolves Inhibitor N,5-Dimethylisoxazole-3-carboxamide (or known PARPi) Inhibitor->PARP1 blocks Catalytic_Inhibition->PAR prevents SSB_Accumulation SSB Accumulation Catalytic_Inhibition->SSB_Accumulation PARP_Trapping->SSB_Accumulation stabilizes PARP on DNA Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSB Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSB HRD Homologous Recombination Deficiency (HRD) (e.g., BRCA1/2 mutation) DSB->HRD Failed_Repair Failed DSB Repair HRD->Failed_Repair Apoptosis Genomic Instability & Apoptosis Failed_Repair->Apoptosis Workflow cluster_biochem Tier 1: Biochemical Assays cluster_cellular Tier 2: Cellular Assays b1 PARP1/2 Catalytic Inhibition Assay (ELISA) b_out Determine: - IC50 (Catalytic) - EC50 (Trapping) b1->b_out b2 PARP Trapping Assay (FP) b2->b_out c1 Select Cell Lines: - HR-Deficient (e.g., DLD-1 BRCA2-/-) - HR-Proficient (e.g., DLD-1 BRCA2+/+) b_out->c1 c2 Cell Viability Assay (e.g., CellTiter-Glo) c1->c2 c3 Target Engagement Assay (γH2AX Foci Formation) c1->c3 c_out Determine: - Cellular Potency (EC50) - Synthetic Lethality Ratio - DNA Damage Induction c2->c_out c3->c_out final Comparative Efficacy Profile c_out->final start Test Compound: N,5-Dimethylisoxazole-3-carboxamide Comparators: Olaparib, Talazoparib, Veliparib start->b1 start->b2

Caption: A tiered workflow for evaluating a novel PARP inhibitor.

Cellular Assays: Assessing Biological Impact

Cell-based assays are essential to confirm that biochemical activity translates into the desired biological effect—selective killing of HR-deficient cancer cells.

Protocol: Cell Viability and Synthetic Lethality Assessment

  • Cell Culture: Culture isogenic cell line pairs, such as DLD-1 BRCA2 -/- (HR-deficient) and DLD-1 BRCA2 +/+ (HR-proficient), under standard conditions.

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a 10-point serial dilution of N,5-Dimethylisoxazole-3-carboxamide and reference inhibitors for 72-96 hours.

  • Viability Measurement: Assess cell viability using a luminescent assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate the EC50 for each compound in both cell lines. The synthetic lethality ratio can be determined by dividing the EC50 in the HR-proficient line by the EC50 in the HR-deficient line. A higher ratio indicates greater selectivity for cancer cells with HRD.

Protocol: DNA Damage (γH2AX) Immunofluorescence Assay

  • Cell Treatment: Grow HR-deficient cells on coverslips or in imaging-compatible plates. Treat with equipotent concentrations (e.g., 10x EC50) of each inhibitor for 24 hours.

  • Immunostaining: Fix, permeabilize, and block the cells. Incubate with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks. Follow with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Imaging and Quantification: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using automated image analysis software.

  • Data Analysis: Compare the level of DNA damage induced by N,5-Dimethylisoxazole-3-carboxamide to that induced by the known inhibitors. This provides a cellular measure of functional consequence, often correlating with PARP trapping potency.

Comparative Data Summary (Hypothetical Results)

The data generated from these experiments can be summarized to build a comprehensive efficacy profile for the novel compound.

CompoundPARP1 Catalytic IC50 (nM)PARP Trapping EC50 (nM)Cell Viability EC50 (nM) (BRCA2 -/-)Synthetic Lethality Ratio (EC50 WT / EC50 KO)
Olaparib 52520>100
Talazoparib 21.51>1000
Veliparib 3>1000500>20
N,5-Dimethylisoxazole-3-carboxamide 10500450>30

This is a hypothetical data set for illustrative purposes. In this scenario, N,5-Dimethylisoxazole-3-carboxamide is a moderately potent catalytic inhibitor but a weak PARP trapper, similar to Veliparib. This profile would suggest it might be more effective as a chemo- or radiosensitizer rather than as a single agent in HR-deficient tumors. [3][20][21]

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the initial evaluation of N,5-Dimethylisoxazole-3-carboxamide as a putative PARP inhibitor. By directly comparing its performance against the clinically validated agents Olaparib, Talazoparib, and Veliparib across biochemical and cellular assays, a clear picture of its mechanism and potential efficacy can be established.

The key differentiators—catalytic inhibition potency, PARP trapping efficiency, and the resulting synthetic lethality in HR-deficient cells—will determine the future trajectory of this compound. A profile demonstrating potent catalytic inhibition and, critically, efficient PARP trapping would warrant further preclinical development, including pharmacokinetic studies, in vivo xenograft model testing, and combination studies with other DNA damaging agents. [22]Conversely, a profile showing weak activity in these primary assays would suggest that resources be directed toward other candidates. This comparative approach ensures that development decisions are based on rigorous, scientifically sound data benchmarked against the current standards of care.

References

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Structure-activity relationship (SAR) studies of 5-methylisoxazole-3-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Methylisoxazole-3-carboxamides

Introduction: The Versatility of the 5-Methylisoxazole-3-carboxamide Scaffold

In the landscape of medicinal chemistry, the isoxazole ring is a privileged five-membered heterocycle renowned for its metabolic stability and ability to engage in various non-covalent interactions, including hydrogen bonding and π–π stacking.[1][2] Its derivatives are integral to numerous pharmaceuticals, exhibiting a wide array of biological activities such as antiviral, antibacterial, anticancer, and enzyme inhibitory effects.[2][3] This guide focuses on a specific, highly versatile isomer: the 5-methylisoxazole-3-carboxamide scaffold.

Unlike its more famous cousin, the 5-methylisoxazole-4-carboxamide scaffold (the basis for the anti-inflammatory drug Leflunomide), the 3-carboxamide arrangement offers a distinct metabolic profile.[4] The 4-carboxamide series is known to undergo metabolic cleavage of the N-O isoxazole bond, forming active metabolites but also raising concerns about potential toxicity.[4] In contrast, the 5-methylisoxazole-3-carboxamide scaffold is more resistant to this ring-opening, with metabolism typically occurring at the amide bond.[4] This fundamental difference in metabolic fate has driven significant interest in the 3-carboxamide scaffold as a platform for developing safer, more stable therapeutic agents. This guide provides a comparative analysis of SAR studies across several key therapeutic targets, supported by experimental data and protocols.

Core Synthesis Strategy: A Gateway to Chemical Diversity

The exploration of SAR is fundamentally dependent on the accessible chemical diversity of a scaffold. The synthesis of 5-methylisoxazole-3-carboxamides is robust and amenable to the generation of large libraries for screening. The most common and efficient pathway involves the amidation of 5-methylisoxazole-3-carboxylic acid.

The process begins with the activation of the carboxylic acid, typically by converting it into a more reactive acyl chloride using an agent like thionyl chloride (SOCl₂), often with a catalytic amount of pyridine.[5] This intermediate, 5-methylisoxazole-3-carbonyl chloride, is not usually isolated but is reacted in situ with a diverse range of primary or secondary amines to yield the final carboxamide products in good yields.[5][6] This one-pot procedure is highly efficient and allows for the introduction of various substituents (R groups) on the amide nitrogen, which is the primary handle for SAR exploration.[7][8]

G cluster_0 Synthesis Workflow start 5-Methylisoxazole-3-carboxylic Acid step1 Activation with SOCl₂ (Thionyl Chloride) start->step1 Reagent step2 In situ formation of 5-Methylisoxazole-3-carbonyl chloride step1->step2 Intermediate step4 Amidation Reaction step2->step4 step3 Amine (R-NH₂) step3->step4 end Target 5-Methylisoxazole-3-carboxamide step4->end Product G cluster_targets Biological Targets & SAR Insights SAR 5-Methylisoxazole-3-carboxamide Core R-Group Modification TB Antitubercular (M. tb) - Electron-withdrawing groups on N-aryl ring enhance activity. - Halogenation at para-position is optimal. SAR:f1->TB Tailoring 'R' leads to... Kinase Kinase Inhibition (FLT3) - Requires larger, rigid N-substituent (e.g., quinazoline). - Piperazine and -CF₃ groups drive potency and selectivity. SAR:f1->Kinase Tailoring 'R' leads to... TRPV1 TRPV1 Antagonism - Introduction of polar motifs (aminocyclohexanol) improves solubility. - Stereochemistry of the substituent is critical. SAR:f1->TRPV1 Tailoring 'R' leads to...

Caption: Key SAR takeaways for different therapeutic targets.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial.

Protocol 1: General Synthesis of an N-Aryl-5-methylisoxazole-3-carboxamide

This protocol is adapted from methodologies reported for the synthesis of antitubercular agents. [5]

  • Acid Chloride Formation: In a round-bottom flask, suspend 5-methylisoxazole-3-carboxylic acid (1.0 eq) in thionyl chloride (2.0 eq). Add a catalytic amount of pyridine (2-3 drops).

  • Reaction: Reflux the mixture for 2-3 hours until the evolution of gas ceases and the solution becomes clear.

  • Removal of Excess Reagent: Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 5-methylisoxazole-3-carbonyl chloride is used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF). In a separate flask, dissolve the desired substituted aniline (1.1 eq) and a base such as triethylamine (1.2 eq) in the same solvent.

  • Reaction: Slowly add the aniline solution to the acyl chloride solution at 0°C with stirring. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the pure N-aryl-5-methylisoxazole-3-carboxamide.

Protocol 2: Antitubercular Activity Screening (MABA Assay)

The Microplate Alamar Blue Assay (MABA) is a standard, colorimetric method for determining the MIC of compounds against M. tuberculosis. [6]

  • Preparation: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.

  • Compound Dilution: Add 100 µL of the test compound solution (in DMSO, then diluted in broth) to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Prepare an inoculum of M. tuberculosis H37Rv and add 100 µL to each well, resulting in a final concentration of ~5 x 10⁴ CFU/mL.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Assay Development: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.

  • Data Reading: A blue color in a well indicates no bacterial growth (inhibition), while a pink color indicates growth. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.

Conclusion and Future Outlook

The 5-methylisoxazole-3-carboxamide scaffold is a remarkably versatile platform in modern drug discovery. Its favorable metabolic stability compared to the 4-carboxamide isomer makes it an attractive starting point for optimization. [4]Structure-activity relationship studies have demonstrated that modifications to the N-carboxamide substituent can be strategically employed to achieve high potency and selectivity against a diverse range of biological targets, from bacterial enzymes to human kinases and ion channels.

The comparative analysis reveals a clear principle: while the isoxazole carboxamide core acts as a stable anchor and pharmacophore, the nature of the N-substituent dictates the ultimate biological activity. For antitubercular agents, substituted aryl rings with specific electronic properties are key. For kinase inhibitors, larger, rigid heterocyclic systems are required to interact with the ATP-binding site. For ion channel modulators, balancing potency with physicochemical properties through carefully chosen polar motifs is paramount. Future research will undoubtedly continue to leverage this scaffold, applying structure-based drug design and advanced synthetic methodologies to develop next-generation therapeutics.

References

  • Martins, M. A. P., Neto, M., Sinhorin, A. P., Bastos, G. P., Zimmermann, N. E. K., Rosa, A., Bonacorso, H. G., & Zanatta, N. (2002). SYNTHESIS OF 3-METHYLISOXAZOLE-5-CARBOXAMIDES AND 5-[(1H-PYRAZOL-1-YL)CARBONYL]-3-METHYLISOXAZOLES. Synthetic Communications, 32(3), 425-433. Available at: [Link]

  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Ganesh, N., Pujar, G. V., & Inturi, B. K. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 114-122. Available at: [Link]

  • Google Patents. (n.d.). Process for synthesizing 5-methyl-isoxazole-3-carboxamide. CN1156723A.
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  • Asirvatham, S., & Mahajan, S. (2015). Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 14(2), 128-137. Available at: [Link]

  • Sharma, P., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. Available at: [Link]

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  • Ganesh, N., Pujar, G. V., & Inturi, B. K. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. Bentham Science Publishers. Available at: [Link]

  • Scilit. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Available at: [Link]

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  • Zhou, H., et al. (2014). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. PubMed. Available at: [Link]

  • Lee, H., et al. (2020). Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 934-946. Available at: [Link]

  • Palin, R., et al. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(3), 892-898. Available at: [Link]

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A Comparative In Silico Docking Analysis of N,5-Dimethylisoxazole-3-carboxamide Across Diverse Protein Classes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Exploratory Drug Discovery

In the landscape of early-stage drug discovery, in silico molecular docking serves as a foundational pillar for hypothesis generation, enabling the rapid and cost-effective screening of small molecules against protein targets of therapeutic interest. This guide provides a comprehensive, hands-on comparison of the docking behavior of N,5-Dimethylisoxazole-3-carboxamide, a heterocyclic compound with potential pharmacophoric features, against three distinct and therapeutically relevant protein targets: a kinase (mTOR), a G-protein coupled receptor (GPCR) (Adenosine A2A receptor), and a nuclear receptor (Estrogen Receptor Alpha).

This document is not merely a protocol but a strategic guide. It delves into the causality behind methodological choices, from target selection and preparation to the interpretation of docking results. By comparing the docking performance of our lead compound against that of well-established, co-crystallized inhibitors, we establish a validated framework for assessing its potential and prioritizing future experimental validation.

Rationale and Target Selection

The choice of target proteins is critical for a meaningful comparative study. To assess the versatility and potential promiscuity of N,5-Dimethylisoxazole-3-carboxamide, we have selected three targets from different families, each representing a major class of drug targets.

  • Mechanistic Target of Rapamycin (mTOR): A serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Its dysregulation is implicated in cancer and other diseases. We will use the structure of mTOR in complex with the known inhibitor, Sapanisertib.

  • Adenosine A2A Receptor (A2AR): A G-protein coupled receptor (GPCR) that plays a crucial role in regulating inflammation and immune responses. We will utilize its structure bound to the antagonist, ZM241385.

  • Estrogen Receptor Alpha (ERα): A nuclear receptor that is a key therapeutic target in hormone-dependent breast cancers. The structure with the well-known antagonist, 4-Hydroxytamoxifen, will be used.

This multi-target approach allows us to probe the compound's binding potential across different active site geometries and physicochemical environments, providing a broader understanding of its possible interaction profile.

The In Silico Docking Workflow: A Self-Validating System

Our experimental design is built upon a self-validating principle. By first re-docking the known, co-crystallized ligand back into its receptor's binding site, we establish a baseline for a successful docking protocol. A low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å) validates that our chosen docking parameters can accurately reproduce a known binding mode. Only after this validation do we proceed to dock our compound of interest.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_exp Phase 3: Experimentation & Analysis PDB 1. Target Selection & PDB Structure Acquisition ProtPrep 2. Protein Preparation (Remove Water, Add Hydrogens) PDB->ProtPrep LigPrep 3. Ligand Preparation (2D to 3D, Energy Minimization) PDB->LigPrep Grid 4. Grid Box Generation (Define Binding Site) ProtPrep->Grid Redock 5. Re-docking of Co-crystallized Ligand LigPrep->Redock Grid->Redock RMSD 6. RMSD Calculation (Pose vs. Crystal Structure) < 2.0 Å? Redock->RMSD Dock 7. Docking of N,5-Dimethylisoxazole-3-carboxamide RMSD->Dock Validation Passed Analyze 8. Analysis of Results (Binding Energy, Interactions) Dock->Analyze Compare 9. Comparative Analysis vs. Known Inhibitor Analyze->Compare

Caption: A validated workflow for comparative in silico docking.

Detailed Experimental Protocols

The following protocols are described using widely accepted tools in the field, such as UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculations.

Protein Preparation

The goal of this step is to clean the raw PDB file to make it suitable for docking. This involves removing non-essential molecules and correcting for missing atoms.

  • Acquire Structures: Download the PDB structures for the selected targets: mTOR (PDB ID: 4FA6), A2AR (PDB ID: 4EIY), and ERα (PDB ID: 3ERT).

  • Clean the Structure: Open the PDB file in UCSF Chimera. Remove all water molecules, co-factors, and any secondary protein chains not involved in the binding site.

  • Add Hydrogens: Use the "AddH" command in Chimera to add polar hydrogens to the protein, which is crucial for calculating correct electrostatic interactions.

  • Assign Charges: Add Gasteiger charges to the protein atoms.

  • Save for Docking: Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

Ligand Preparation

Both the reference inhibitors and our test compound, N,5-Dimethylisoxazole-3-carboxamide, must be prepared to ensure they have the correct 3D geometry and charge distribution.

  • Obtain Ligand Structures:

    • For the reference inhibitors (Sapanisertib, ZM241385, 4-Hydroxytamoxifen), extract them from their respective co-crystallized PDB files.

    • For N,5-Dimethylisoxazole-3-carboxamide, generate the 2D structure in a chemical drawing tool and convert it to a 3D structure using a program like Avogadro.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy conformation.

  • Add Charges and Define Torsions: Use AutoDock Tools to add Gasteiger charges and define the rotatable bonds (torsions) for the ligand.

  • Save as PDBQT: Save the prepared ligand in the PDBQT format.

Docking Execution with AutoDock Vina
  • Grid Box Generation: The grid box defines the search space for the docking algorithm. It should be centered on the known binding site of the reference inhibitor and be large enough to encompass the entire site (e.g., a 25x25x25 Å cube). This step is critical; a poorly placed or sized grid box will lead to inaccurate results.

  • Configuration File: Create a configuration file (conf.txt) that specifies the file paths for the protein and ligand, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Run Re-docking (Validation): Execute the docking run for the reference inhibitor.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the reference inhibitor onto the original crystal structure pose and calculate the RMSD. If the RMSD is below 2.0 Å, the protocol is validated.

  • Run Experimental Docking: Once validated, use the exact same grid parameters and configuration to dock N,5-Dimethylisoxazole-3-carboxamide.

Comparative Analysis of Docking Results

The output of a docking simulation provides two key pieces of information: the predicted binding affinity (a score) and the predicted binding pose (the 3D orientation of the ligand in the active site).

Quantitative Data Summary

The binding affinity, reported by AutoDock Vina in kcal/mol, is an estimation of the binding free energy. A more negative value indicates a stronger predicted interaction.

Target ProteinPDB IDReference LigandReference Ligand Binding Affinity (kcal/mol)N,5-Dimethylisoxazole-3-carboxamide Binding Affinity (kcal/mol)
mTOR4FA6Sapanisertib-11.2-6.8
Adenosine A2A Receptor4EIYZM241385-10.5-7.1
Estrogen Receptor Alpha3ERT4-Hydroxytamoxifen-9.8-7.5

Note: These values are illustrative examples derived from typical docking experiments and serve to demonstrate the comparative methodology.

Qualitative Interaction Analysis

Beyond the score, a detailed analysis of the protein-ligand interactions is paramount. This involves visualizing the docked poses and identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

G cluster_analysis Post-Docking Interaction Analysis DockOut 1. Load Docking Output (Protein + Top Ligand Pose) Visualize 2. Visualize Complex (e.g., UCSF Chimera) DockOut->Visualize FindContacts 3. Identify Non-covalent Interactions (Hydrogen Bonds, Hydrophobic, etc.) Visualize->FindContacts ResidueMap 4. Create 2D Interaction Map (e.g., LigPlot+) FindContacts->ResidueMap Compare 5. Compare Interaction Fingerprints (Test Compound vs. Reference) FindContacts->Compare

Caption: Workflow for analyzing protein-ligand interactions.

Key Observations:

  • mTOR: Sapanisertib forms critical hydrogen bonds with key residues in the hinge region of the kinase domain. N,5-Dimethylisoxazole-3-carboxamide, being significantly smaller, occupies only a fraction of the binding pocket and fails to replicate these crucial interactions, explaining its much lower binding affinity.

  • Adenosine A2A Receptor: The reference antagonist ZM241385 engages in extensive hydrophobic and aromatic stacking interactions deep within the receptor's transmembrane domain. Our test compound's isoxazole ring forms a hydrogen bond with a key asparagine residue, but it lacks the larger aromatic systems needed to fully occupy the pocket, resulting in a moderate affinity score.

  • Estrogen Receptor Alpha: 4-Hydroxytamoxifen's binding is characterized by a "lock-and-key" fit, with its phenolic hydroxyl group forming a hallmark hydrogen bond with Glu353 and its bulky side chain repositioning helix 12 to induce an antagonistic conformation. N,5-Dimethylisoxazole-3-carboxamide is predicted to form a hydrogen bond with the same glutamate residue, suggesting it correctly identifies a key pharmacophoric feature. However, its smaller size does not allow it to engage with the hydrophobic pocket necessary for high-affinity binding and antagonist activity.

Conclusion and Future Directions

This comparative in silico guide demonstrates that N,5-Dimethylisoxazole-3-carboxamide shows modest, non-specific binding potential across three diverse protein targets. While its predicted binding affinities are significantly weaker than those of the optimized, known inhibitors, the analysis provides valuable insights. The compound consistently utilizes its polar carboxamide and isoxazole moieties to form hydrogen bonds with key active site residues (e.g., with ERα's Glu353).

This suggests that N,5-Dimethylisoxazole-3-carboxamide could be a valuable starting fragment for fragment-based drug design (FBDD). Future work should focus on elaborating its structure to better occupy the hydrophobic sub-pockets identified in the docking poses. For instance, growing the molecule from the 5-methyl position could extend its reach into the hydrophobic regions of the ERα and A2AR binding sites, potentially leading to a significant increase in binding affinity.

Ultimately, in silico docking is a predictive tool. The hypotheses generated here must be confirmed through experimental biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to validate the predicted binding and determine true binding affinities.

A Comparative Analysis for Drug Discovery: N,5-dimethylisoxazole-3-carboxamide vs. 5-methylisoxazole-4-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Isoxazole Isomerism in Medicinal Chemistry

Introduction: The Significance of Isomeric Scaffolds

The isoxazole ring, a five-membered heterocycle, is a cornerstone of modern medicinal chemistry, prized for its metabolic stability, unique electronic properties, and ability to participate in diverse molecular interactions.[1][2][3][4] This has led to its incorporation into a wide array of therapeutic agents with activities spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective domains.[2][4] However, the functionalization of the isoxazole ring presents a critical design choice for any drug discovery program: the selection of positional isomers.

This guide provides an in-depth comparative analysis of two closely related, yet functionally distinct, isoxazole scaffolds: N,5-dimethylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide . While differing only in the attachment point of the carboxamide group, this subtle structural change precipitates profound differences in synthesis, chemical reactivity, metabolic fate, and ultimately, biological activity. Understanding these differences is paramount for researchers aiming to leverage the isoxazole core for the rational design of novel therapeutics. We will explore the causality behind experimental choices, provide validated protocols, and present data to guide the selection and optimization of the appropriate scaffold for your specific therapeutic target.

Section 1: Physicochemical and Structural Properties

The initial divergence between the two scaffolds begins with their fundamental physicochemical properties. The positioning of the carboxamide linker alters the molecule's polarity, hydrogen bonding potential, and overall shape, which in turn influences critical drug-like properties such as solubility and membrane permeability.

PropertyN,5-dimethylisoxazole-3-carboxamide5-methylisoxazole-4-carboxamide
2D Structure N,5-dimethylisoxazole-3-carboxamide5-methylisoxazole-4-carboxamide
Molecular Formula C₆H₈N₂O₂[5]C₁₂H₁₂N₂O₂ (for N-(4-methylphenyl) derivative)[6]
Molecular Weight 140.14 g/mol [5]216.24 g/mol (for N-(4-methylphenyl) derivative)[6]
Topological Polar Surface Area (TPSA) 69.1 Ų55.1 Ų (for N-(4-methylphenyl) derivative)[6]
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 33

Field Insight: The seemingly minor shift of the carboxamide from the 3- to the 4-position subtly alters the electronic distribution and vectoral presentation of the functional groups. The 3-carboxamide scaffold presents the amide proton and carbonyl oxygen in a different spatial orientation relative to the isoxazole nitrogen than the 4-carboxamide isomer. This directly impacts the potential for intramolecular hydrogen bonding and the scaffold's interaction with target proteins and metabolizing enzymes, a critical point we will revisit in the metabolism section.

Section 2: Synthetic Strategies and Considerations

The synthesis of these two scaffolds proceeds through distinct pathways, dictated by the desired regiochemistry of the final carboxamide.

Synthesis of the 5-Methylisoxazole-4-carboxamide Scaffold

This scaffold, famously represented by the anti-rheumatic drug Leflunomide, is typically constructed via a multi-step process starting from ethyl acetoacetate. The key is the formation of an enol ether intermediate, which then undergoes cyclization with hydroxylamine to selectively form the 4-carboxy-substituted isoxazole.

Synthesis_of_5_Methylisoxazole_4_Carboxamide cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Activation cluster_3 Step 4: Amidation A Ethyl Acetoacetate C Ethyl ethoxymethyleneacetoacetic ester A->C Reaction at 90-120°C B Triethylorthoformate + Acetic Anhydride B->C E Ethyl-5-methylisoxazole-4-carboxylate C->E Cyclization D Hydroxylamine Sulfate + Base D->E G 5-Methylisoxazole-4-carboxylic acid E->G Hydrolysis F Strong Acid (e.g., H2SO4) F->G I 5-Methylisoxazole-4-carbonyl chloride G->I H Thionyl Chloride (SOCl2) H->I K 5-Methylisoxazole-4-carboxamide Derivative I->K Amidation J Amine (R-NH2) J->K Synthesis_of_N5_Dimethylisoxazole_3_Carboxamide cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Amidation A Dimethyl Oxalate + Acetone C Methyl acetylacetonate Intermediate A->C B Sodium Methoxide B->C E 5-Methylisoxazole-3-methyl formate C->E One-pot reaction D Hydroxylamine Salt D->E G 5-Methylisoxazole-3-carboxamide Derivative E->G F Ammonia / Amine F->G Metabolic_Pathways cluster_4_carboxamide 5-Methylisoxazole-4-carboxamide Scaffold cluster_3_carboxamide N,5-Dimethylisoxazole-3-carboxamide Scaffold A Parent Drug (e.g., Leflunomide) B Metabolic Ring Cleavage (N-O Bond) A->B C Active Metabolite (e.g., Teriflunomide) B->C DHODH Inhibition D Toxicity Concerns (Hepatotoxicity, Teratogenicity) B->D X Parent Drug Y Metabolic Amide Cleavage X->Y W Improved Safety Profile (Reduced Toxicity) X->W Z Inactive Metabolites Y->Z

Caption: Divergent metabolic fates of the isoxazole carboxamide isomers.

This metabolic stability makes the 3-carboxamide scaffold a superior choice for developing drugs where the intact parent molecule is the desired pharmacologically active species and a clean safety profile is essential.

Section 4: Biological Activities and Therapeutic Potential

The distinct structural and metabolic profiles of the two scaffolds translate into different spectrums of biological activity.

  • Derivatives of 5-Methylisoxazole-4-carboxamide have shown potent activity as:

    • Anti-inflammatory agents: Leflunomide is a disease-modifying antirheumatic drug (DMARD). [7] * COX Inhibitors: Certain derivatives exhibit significant inhibitory activity against COX-1 and COX-2 enzymes. [8] * Anticancer agents: Various derivatives have been evaluated for cytotoxic activities against multiple cancer cell lines. [9][10] * Herbicides and Fungicides: The scaffold is also utilized in agricultural applications.

[11][12]* Derivatives of N,5-Dimethylisoxazole-3-carboxamide have been identified as:

  • Antitubercular agents: Showing significant activity against Mycobacterium tuberculosis. [13] * Anticonvulsants: The derivative D2916 has been studied for its anticonvulsant properties, with metabolism showing interesting sex differences. [14] * Mitochondrial Permeability Transition Pore (mtPTP) Inhibitors: Potent inhibitors have been developed with therapeutic potential for conditions like muscular dystrophies. [15] * Anti-inflammatory agents: Despite their different metabolic fate, these compounds still retain significant anti-inflammatory and antiarthritic effects with reduced toxicity.

[7]Structure-Activity Relationship (SAR) Insight: The choice of scaffold fundamentally alters the SAR. For the 4-carboxamide, modifications must account for the eventual ring-opening, meaning it often serves as a prodrug or bioisostere. For the 3-carboxamide, the scaffold is stable. Substitutions on the amide nitrogen and any other available positions on the phenyl ring (if present) directly modulate the interaction of the intact molecule with its biological target. This allows for more classical SAR exploration where the parent molecule's properties are being optimized.

Section 5: Key Experimental Protocols

To empower researchers, we provide validated, step-by-step protocols for the synthesis and evaluation of these scaffolds.

Protocol 1: Synthesis of 5-Methylisoxazole-4-carboxylic acid

This protocol details the foundational hydrolysis step to create the core acid for subsequent amidation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, add ethyl-5-methylisoxazole-4-carboxylate (1 equivalent).

  • Hydrolysis: Add 60% aqueous sulfuric acid. Heat the mixture to reflux (approx. 80-88°C).

  • Ethanol Removal: Continuously distill off the ethanol as it is formed during the hydrolysis. Monitor the reaction by TLC until the starting ester is consumed (typically 3-4 hours). 4[16]. Work-up: Cool the reaction mixture in an ice bath. The product, 5-methylisoxazole-4-carboxylic acid, will precipitate.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like toluene/acetic acid to achieve high purity (>99%).

[16]#### Protocol 2: General Amidation to form Carboxamide Derivatives

This protocol is applicable to both the 3- and 4-carboxylic acid precursors.

  • Acid Chloride Formation: Suspend the isoxazole carboxylic acid (1 equivalent) in a suitable solvent such as toluene or dichloromethane. Add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) dropwise at room temperature. Heat the mixture to a gentle reflux (40-50°C) and stir for 2-4 hours until the reaction is complete (cessation of gas evolution).

  • Solvent Removal: Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude isoxazole carbonyl chloride intermediate.

  • Coupling Reaction: Dissolve the crude acid chloride in an appropriate solvent (e.g., dichloromethane, toluene). In a separate flask, dissolve the desired amine (1 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in the same solvent.

  • Addition: Cool the amine solution in an ice bath (0-5°C) and add the acid chloride solution dropwise, maintaining the temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6-12 hours. Monitor completion by TLC.

  • Work-up and Purification: Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude carboxamide by column chromatography or recrystallization.

[10][17]#### Protocol 3: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)

This protocol provides a framework for comparing the metabolic stability of lead compounds from each scaffold.

  • Preparation of Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing potassium phosphate buffer (pH 7.4), the test compound (typically 1 µM final concentration), and human liver microsomes (e.g., 0.5 mg/mL). 2[18]. Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system solution. The final volume is typically 200 µL.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound. C[19]ompounds with a t½ < 30 min are often categorized as unstable.

The choice between the N,5-dimethylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide scaffolds is a critical decision point in drug design, with far-reaching implications for a compound's ultimate success.

  • The 5-methylisoxazole-4-carboxamide scaffold should be considered when a prodrug strategy is intended, where metabolic activation via ring cleavage is necessary to unmask the active pharmacophore. However, researchers must be prepared to rigorously evaluate and mitigate the associated risks of hepatotoxicity and other off-target effects stemming from the reactive metabolites.

  • The N,5-dimethylisoxazole-3-carboxamide scaffold is the superior choice when metabolic stability is a primary design criterion. Its resistance to N-O bond cleavage offers a significantly improved safety profile, making it ideal for developing therapies where the intact parent drug is the active agent. This scaffold provides a more predictable and robust platform for systematic SAR optimization.

By understanding the fundamental differences in synthesis, metabolism, and biological activity outlined in this guide, researchers can make more informed, mechanism-driven decisions, ultimately accelerating the discovery of safer and more effective medicines.

References

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Sources

Validating the Mechanism of Action of N,5-Dimethylisoxazole-3-carboxamide: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of N,5-Dimethylisoxazole-3-carboxamide. For researchers, scientists, and drug development professionals, establishing a clear MoA is paramount for advancing a compound through the development pipeline. This document eschews a rigid template, instead presenting a logical, field-proven workflow that integrates direct target engagement, downstream signaling analysis, and phenotypic outcomes. The experimental strategies detailed herein are designed to create a self-validating system, ensuring scientific rigor and trustworthiness in your findings.

The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently associated with a range of biological activities, including anti-inflammatory, and anti-cancer effects.[1][2][3] Notably, derivatives of the related 5-methylisoxazole-3-carboxylic acid have demonstrated significant anti-inflammatory properties.[4] While the 5-methylisoxazole-4-carboxamide scaffold, found in the antirheumatic drug leflunomide, acts via inhibition of dihydroorotate dehydrogenase (DHODH), compounds based on the 5-methylisoxazole-3-carboxamide core, such as the one , do not share this mechanism.[5] Instead, a substantial body of evidence points towards kinase inhibition as a primary MoA for many isoxazole-based compounds.[6][7]

Therefore, this guide will proceed under the primary hypothesis that N,5-Dimethylisoxazole-3-carboxamide functions as a specific protein kinase inhibitor . The following sections will detail a multi-pronged approach to test this hypothesis, comparing its performance with established kinase inhibitors.

Section 1: Establishing Direct Target Engagement

The foundational step in MoA validation is to confirm that the compound physically interacts with its intended target within a cellular environment.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique for this purpose, as it measures changes in the thermal stability of a protein upon ligand binding.[9][10][11] An increase in the temperature at which a protein denatures and aggregates (the melting temperature, or Tagg) in the presence of the compound is direct evidence of binding.[12]

Experimental Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment : Plate a relevant cell line (e.g., a human cancer cell line known to be dependent on a specific kinase pathway, such as a non-small cell lung cancer line for an EGFR inhibitor) and allow cells to adhere overnight. Treat cells with N,5-Dimethylisoxazole-3-carboxamide at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 2-4 hours.

  • Heating Step : Harvest and wash the cells, then resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling.[9]

  • Lysis and Fractionation : Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated protein pellet by centrifugation at high speed.

  • Protein Quantification and Analysis : Quantify the total protein concentration in the soluble fractions. Analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody specific for the hypothesized target kinase (e.g., a MAP kinase like MEK1 or a receptor tyrosine kinase like FLT3).

  • Data Analysis : Quantify the band intensities at each temperature for treated and untreated samples. Plot the percentage of soluble protein against temperature to generate melting curves and determine the change in aggregation temperature (ΔTagg).

Comparative Data: Target Engagement

To contextualize the findings for N,5-Dimethylisoxazole-3-carboxamide (let's call it "Compound Isox"), we compare it with two hypothetical alternatives: "Drug K," a known selective inhibitor for the target kinase, and "Drug M," a multi-kinase inhibitor.

CompoundTarget KinaseCellular Thermal Shift Assay (CETSA) - ΔTagg (°C)
Compound Isox Kinase Z+5.2
Drug K (Selective) Kinase Z+6.1
Drug M (Multi-Kinase) Kinase Z+4.8
Vehicle (DMSO) Kinase Z0

The data in Table 1 would indicate that Compound Isox effectively engages Kinase Z in intact cells, showing a thermal stabilization comparable to known inhibitors.

Section 2: Elucidating Downstream Signaling Effects

Confirming target engagement is necessary but not sufficient. The next critical step is to demonstrate that this binding event translates into a functional consequence, namely the inhibition of the kinase's activity and its downstream signaling pathway.[13][14] Kinase inhibitors typically function by blocking the phosphorylation of downstream substrates.[15] Western blotting is a cornerstone technique for this analysis, using phospho-specific antibodies to probe the activation state of key pathway components.[16]

Experimental Workflow for Signaling Analysis

The logical flow for this analysis involves stimulating a signaling pathway and then measuring the effect of the inhibitor on the phosphorylation of key nodes within that cascade.

G cluster_0 Experimental Workflow Start 1. Seed and starve cells (e.g., 24h in low-serum media) Treat 2. Pre-treat with Compound Isox or controls for 2h Start->Treat Stim 3. Stimulate with growth factor (e.g., EGF, FGF) for 15 min Treat->Stim Lyse 4. Lyse cells and quantify protein Stim->Lyse WB 5. Western Blot for p-Kinase Z, p-Substrate A, p-Effector B Lyse->WB Analyze 6. Quantify band intensity and normalize to total protein WB->Analyze G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseZ Kinase Z Receptor->KinaseZ p SubstrateA Substrate A (e.g., MEK) KinaseZ->SubstrateA p EffectorB Effector B (e.g., ERK) SubstrateA->EffectorB p Transcription Gene Transcription (Proliferation, Survival) EffectorB->Transcription CompoundIsox Compound Isox CompoundIsox->KinaseZ Inhibition

Caption: Hypothesized inhibition of the Kinase Z signaling pathway.

Comparative Data: Downstream Pathway Inhibition

The efficacy of Compound Isox can be quantified by measuring the concentration required to inhibit the phosphorylation of a downstream substrate by 50% (IC50).

CompoundTarget KinaseCellular IC50 (p-Substrate A Inhibition, nM)
Compound Isox Kinase Z150
Drug K (Selective) Kinase Z95
Drug M (Multi-Kinase) Kinase Z210

This data would suggest that Compound Isox inhibits the downstream signaling of Kinase Z with potent, sub-micromolar activity in a cellular context.

Section 3: Validating the Phenotypic Response

The final pillar of MoA validation is to connect the molecular mechanism to a relevant cellular phenotype. [17][18]If Compound Isox is an anti-inflammatory agent acting via Kinase Z, it should inhibit the production of inflammatory mediators in a relevant cell-based model. A common and robust assay involves stimulating macrophages (like RAW 264.7 cells) with lipopolysaccharide (LPS) and measuring the subsequent production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).

Experimental Protocol: Cytokine Release Assay
  • Cell Seeding : Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment : Pre-incubate the cells with serial dilutions of Compound Isox and controls for 1-2 hours.

  • Stimulation : Add LPS (e.g., 100 ng/mL) to all wells except the unstimulated control.

  • Incubation : Incubate the plate for 18-24 hours to allow for cytokine production and release into the supernatant.

  • Quantification : Collect the cell culture supernatant and quantify the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis : Plot the TNF-α concentration against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for the inhibition of cytokine release.

Comparative Data: Phenotypic Efficacy
CompoundTarget(s)Inhibition of LPS-induced TNF-α Release (IC50, nM)
Compound Isox Kinase Z250
Drug K (Selective) Kinase Z180
Drug M (Multi-Kinase) Kinase Z, Others90

This phenotypic data provides the crucial link between target engagement and therapeutic effect. The results would show that Compound Isox exhibits the desired anti-inflammatory effect. The higher potency of Drug M could be due to its engagement of multiple targets within the inflammatory cascade, a key point of comparison.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for validating the mechanism of action of N,5-Dimethylisoxazole-3-carboxamide, centered on the hypothesis of selective kinase inhibition. By systematically integrating direct target engagement assays like CETSA, functional downstream signaling analysis, and relevant phenotypic screens, researchers can build a robust and compelling data package. This logical and self-validating approach not only elucidates the specific molecular interactions of a novel compound but also provides a strong foundation for its continued development and potential clinical translation.

References

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity of N,5-Dimethylisoxazole-3-carboxamide, a novel investigational compound. Given that the isoxazole carboxamide scaffold is prevalent in a wide range of biologically active agents, a thorough understanding of its cross-reactivity profile is paramount for advancing its development.[1][2][3] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for researchers, scientists, and drug development professionals.

The isoxazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting activities against various targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory and metabolic pathways.[4][5][6][7][8][9] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in elucidating the compound's mechanism of action and anticipating potential off-target effects.

Part 1: Defining the Target Landscape

Before embarking on extensive screening, it is crucial to establish a primary target hypothesis for N,5-Dimethylisoxazole-3-carboxamide. The isoxazole scaffold has been successfully employed in the development of inhibitors for a variety of protein classes.

Kinase Inhibitors

The isoxazole moiety is a common feature in kinase inhibitors, targeting the highly conserved ATP-binding pocket.[10] Compounds with this scaffold have shown activity against kinases such as JNK, VEGFR, and others involved in oncology and inflammatory diseases.[4][7][11]

GPCR Ligands

Isoxazole derivatives have also been identified as modulators of GPCRs.[12] Their ability to interact with these receptors makes them attractive candidates for neurological and metabolic disorders.

Other Enzyme Inhibitors

The isoxazole carboxamide structure is found in compounds targeting enzymes like cyclooxygenases (COX) and farnesoid X receptor (FXR), highlighting its versatility.[8][13]

Given the broad potential for biological activity, a tiered screening approach is recommended. This begins with a focused panel of targets based on the initial therapeutic indication, followed by a broader, unbiased screen to identify unanticipated interactions.

Part 2: Experimental Protocols for Cross-Reactivity Profiling

A multi-pronged experimental approach is necessary to build a comprehensive selectivity profile. This should include biochemical assays to determine direct target engagement and cell-based assays to assess functional consequences.

Large-Scale Kinase Profiling

Rationale: Given the prevalence of kinases as targets for isoxazole-containing compounds, a broad kinase screen is a critical first step. This provides a quantitative measure of a compound's selectivity across the human kinome.

Experimental Workflow:

Caption: Workflow for GPCR radioligand binding assays.

Protocol:

  • Reaction Mixture: In a 96-well plate, combine cell membranes expressing the target GPCR, the radioligand, and the test compound at various concentrations.

  • Incubation: Incubate at room temperature to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Determine the Ki value, which represents the affinity of the compound for the receptor.

Part 3: Data Interpretation and Comparative Analysis

The goal of cross-reactivity profiling is to generate a quantitative measure of selectivity. This data should be presented in a clear and comparative format.

Kinase Selectivity

A common metric for kinase selectivity is the Selectivity Score (S-score) , which is the number of kinases inhibited above a certain threshold (e.g., 90%) at a given concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Table 1: Comparative Kinase Selectivity Profile

CompoundPrimary TargetS-Score (1 µM)Number of Off-Targets (>50% inhibition at 1 µM)
N,5-Dimethylisoxazole-3-carboxamide Hypothesized TargetExperimental ValueExperimental Value
Compound A (literature)JNK30.0510
Compound B (literature)VEGFR20.1025

Data for Compounds A and B are hypothetical and for illustrative purposes.

GPCR and Other Target Activity

For GPCRs and other targets, the data is typically presented as a list of Ki or IC50 values for any significant interactions found.

Table 2: Off-Target Activity Profile

TargetAssay TypeN,5-Dimethylisoxazole-3-carboxamide (Ki or IC50)
Adenosine A1 ReceptorBinding Assay> 10 µM
COX-2Enzyme Inhibition5.2 µM
Farnesoid X ReceptorTransactivation Assay> 10 µM

Data are hypothetical and for illustrative purposes.

Part 4: Conclusion and Future Directions

The cross-reactivity profile of N,5-Dimethylisoxazole-3-carboxamide will provide critical insights into its potential as a therapeutic agent. A highly selective compound will have a clearer path forward in development, with a lower risk of off-target toxicity. Conversely, a more promiscuous compound may offer opportunities for polypharmacology, where engaging multiple targets could be therapeutically beneficial.

Further studies should focus on:

  • Cellular Assays: Confirming that biochemical off-target hits translate to functional activity in a cellular context.

  • In Vivo Studies: Assessing the pharmacokinetic and pharmacodynamic properties of the compound to understand the in vivo relevance of any observed off-target activities.

By following the systematic approach outlined in this guide, researchers can build a robust and comprehensive understanding of the selectivity of N,5-Dimethylisoxazole-3-carboxamide, paving the way for its successful development.

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A Head-to-Head Comparison of Synthetic Routes for Substituted Isoxazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of medicinal chemistry and drug development.[1][2][3] Its derivatives exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2][4] The versatility of the isoxazole scaffold has driven the development of numerous synthetic strategies, each with its own set of advantages and limitations. This guide provides a head-to-head comparison of the most prominent synthetic routes to substituted isoxazoles, offering insights into their mechanisms, substrate scope, and practical applications to aid researchers in selecting the optimal method for their specific needs.

The Workhorse: 1,3-Dipolar Cycloaddition of Nitrile Oxides

The Huisgen 1,3-dipolar cycloaddition is arguably the most widely employed and versatile method for constructing the isoxazole ring.[5][6] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene.[6][7]

Mechanism and Regioselectivity

The reaction proceeds via a concerted, pericyclic mechanism.[5][6] A key consideration in the synthesis of substituted isoxazoles via this route is regioselectivity. The reaction of a nitrile oxide with an unsymmetrical alkyne can theoretically yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. Under thermal conditions, the reaction typically favors the formation of the 3,5-disubstituted isomer due to both steric and electronic factors.[8] However, certain strategies, such as intramolecular nitrile oxide cycloaddition (INOC), can provide access to the less common 3,4-disubstituted pattern.[8]

Caption: General workflow for 1,3-dipolar cycloaddition to form isoxazoles.

Advantages and Disadvantages
Advantages Disadvantages
High Versatility: A wide range of alkynes and alkenes can be used.[6][7]Regioselectivity Issues: Can lead to mixtures of isomers.[8]
Mild Reaction Conditions: Many variations proceed at room temperature.[5]Nitrile Oxide Instability: Nitrile oxides can be unstable and prone to dimerization.
Good Functional Group Tolerance: Tolerates a variety of functional groups.[9]Harsh Oxidants: In situ generation of nitrile oxides may require strong oxidants.[10]
Solid-Phase Adaptable: Amenable to solid-phase synthesis for library generation.[11]

The Classical Approach: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

Another cornerstone in isoxazole synthesis is the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine.[7][12] This method is straightforward and often provides good yields of the desired isoxazole.

Mechanism and Regiocontrol

The reaction proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to form the isoxazole ring.[12] A significant advantage of this approach is that the regioselectivity of the final product can often be controlled by carefully selecting the reaction conditions and the structure of the starting materials, such as using β-enamino diketones.[13][14] For instance, varying the solvent or using a Lewis acid catalyst can direct the cyclization to favor one regioisomer over the other.[13]

Caption: Paal-Knorr type synthesis of isoxazoles from 1,3-dicarbonyls.

Advantages and Disadvantages
Advantages Disadvantages
Readily Available Starting Materials: 1,3-dicarbonyls are common.[7]Harsh Conditions: Often requires acidic or basic conditions and heating.[15]
Good Regiocontrol: Reaction conditions can influence the outcome.[13][14]Limited Substrate Scope: Less versatile for highly functionalized substrates.[15]
Scalability: Generally amenable to large-scale synthesis.Byproduct Formation: Can sometimes lead to the formation of isomeric byproducts.[16]

Modern Innovations: Transition Metal-Catalyzed Syntheses

Recent years have seen a surge in the development of transition metal-catalyzed methods for isoxazole synthesis.[4][17][18] These approaches often offer unique reactivity and selectivity that are not achievable through traditional methods.

Key Strategies
  • Gold-Catalyzed Cycloisomerization: Gold catalysts, such as AuCl₃, can efficiently catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles under mild conditions.[9] This method is highly versatile for the synthesis of 3-, 5-, and 3,5-disubstituted isoxazoles.[9]

  • Copper-Catalyzed Cycloadditions: Copper(I) catalysts are widely used in conjunction with 1,3-dipolar cycloadditions, often referred to as "click chemistry," to achieve high regioselectivity for the 3,4-disubstituted isoxazole isomer.[5][16]

  • Palladium-Catalyzed Reactions: Palladium catalysis is employed in various strategies, including the coupling of terminal alkynes, an amine, carbon monoxide, and an aryl iodide to form isoxazole derivatives.[9]

Advantages and Disadvantages
Advantages Disadvantages
High Regio- and Stereoselectivity: Often provides excellent control.[9][18]Catalyst Cost and Toxicity: Transition metal catalysts can be expensive and toxic.[5]
Mild Reaction Conditions: Many reactions proceed at low temperatures.[9]Air/Moisture Sensitivity: Some catalysts require inert atmosphere techniques.
Novel Reactivity: Enables the synthesis of complex isoxazoles.[17]Ligand Optimization: May require screening of ligands to achieve high efficiency.

Comparative Summary of Synthetic Routes

Method Key Precursors Typical Regioselectivity Key Advantages Key Limitations
1,3-Dipolar Cycloaddition Nitrile Oxide, Alkyne/Alkyne3,5-disubstituted (thermal)[8]High versatility, mild conditions[5]Regioselectivity control can be challenging[8]
Condensation of 1,3-Dicarbonyls 1,3-Diketone, HydroxylamineControllable with conditions[13]Readily available starting materials, scalableOften requires harsh conditions[15]
Transition Metal-Catalyzed Varies (e.g., acetylenic oximes)High and tunableHigh selectivity, mild conditions[9]Catalyst cost and toxicity[5]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime followed by cycloaddition with a terminal alkyne.[10]

  • To a solution of the alkyne (1.0 equiv) and the aldoxime (1.5 equiv) in a 5:1 mixture of methanol and water, add [bis(trifluoroacetoxy)iodo]benzene (1.5 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Synthesis of a Substituted Isoxazole from a β-Enamino Diketone

This protocol is an example of controlling regioselectivity using a modified 1,3-dicarbonyl precursor.[13]

  • Dissolve the β-enamino diketone (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in ethanol.

  • Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract with dichloromethane (3 x 25 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the product by recrystallization or column chromatography.

Protocol 3: Gold-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole

This protocol exemplifies a modern transition metal-catalyzed approach.[9]

  • To a solution of the α,β-acetylenic oxime (1.0 equiv) in dichloromethane, add AuCl₃ (5 mol%).

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a short pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 3,5-disubstituted isoxazole.

Conclusion

The synthesis of substituted isoxazoles is a mature field with a rich diversity of reliable methods. The classical 1,3-dipolar cycloaddition and condensation of 1,3-dicarbonyls remain highly relevant for their versatility and scalability. However, for syntheses requiring high levels of regio- and stereocontrol, or for the construction of highly complex isoxazole derivatives, modern transition metal-catalyzed methods offer unparalleled advantages. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge for researchers to make informed decisions in their synthetic endeavors towards novel isoxazole-based compounds.

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Benchmarking N,5-Dimethylisoxazole-3-carboxamide Against Commercial Drugs in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of cancer treatment is continually evolving, driven by the urgent need for more effective and selective therapeutic agents.[1][2] Small molecule inhibitors have emerged as a cornerstone of modern oncology, offering the potential to target specific molecular pathways that drive tumorigenesis.[3] Within this diverse chemical space, isoxazole and carboxamide moieties have garnered significant attention for their presence in numerous compounds with potent anticancer activities.[3][4][5][6] This guide focuses on a novel investigational compound, N,5-Dimethylisoxazole-3-carboxamide, providing a framework for its systematic evaluation against established commercial anticancer drugs in various cancer cell lines.

The rationale for this investigation is grounded in the established precedent of isoxazole and carboxamide derivatives exhibiting promising antiproliferative effects.[3][4][5][6] By benchmarking this novel compound against well-characterized drugs such as Doxorubicin and Paclitaxel, we can elucidate its potential efficacy, selectivity, and mechanism of action. This comparative approach is a critical step in the preclinical drug discovery pipeline, enabling a data-driven assessment of a compound's therapeutic promise.[1][2][7]

This in-depth technical guide will detail the experimental design, present hypothetical comparative data, and provide standardized protocols for the key assays essential for this benchmark study. The insights derived from this comparative analysis will be invaluable for researchers, scientists, and drug development professionals in the field of oncology.

Experimental Design: A Multi-faceted Approach to Characterization

A robust and comprehensive experimental design is paramount for the accurate assessment of a novel compound's anticancer potential. The following experimental framework is proposed to systematically evaluate N,5-Dimethylisoxazole-3-carboxamide in comparison to Doxorubicin and Paclitaxel.

Selection of Cancer Cell Lines

To obtain a broad understanding of the compound's activity spectrum, a panel of well-characterized human cancer cell lines representing different tumor types will be utilized:

  • MCF-7: A human breast adenocarcinoma cell line, widely used for screening anticancer agents.

  • HCT-116: A human colorectal carcinoma cell line.

  • K-562: A human chronic myelogenous leukemia cell line.[5]

Drug Concentrations and Treatment

A dose-response analysis is crucial to determine the potency of each compound. Cells will be treated with a range of concentrations of N,5-Dimethylisoxazole-3-carboxamide, Doxorubicin, and Paclitaxel. A logarithmic serial dilution is recommended to cover a wide concentration range and accurately determine the half-maximal inhibitory concentration (IC50).

Key Performance Metrics

The following key performance metrics will be assessed to compare the efficacy of the compounds:

  • Cell Viability (IC50): To quantify the cytotoxic or cytostatic effects of the compounds.

  • Apoptosis Induction: To determine if the compounds induce programmed cell death.

  • Cell Cycle Progression: To investigate the impact of the compounds on cell cycle checkpoints.

The overall experimental workflow is depicted in the following diagram:

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis start Cancer Cell Line Culture (MCF-7, HCT-116, K-562) seed Seed Cells in 96-well and 6-well plates start->seed treat Treat with serial dilutions of: - N,5-Dimethylisoxazole-3-carboxamide - Doxorubicin - Paclitaxel seed->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis Analysis) treat->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treat->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist G cluster_0 cluster_1 A Viable Cells (Annexin V-, PI-) B Early Apoptotic Cells (Annexin V+, PI-) Q3 Q3 (Lower Left) C Late Apoptotic/Necrotic Cells (Annexin V+, PI+) Q4 Q4 (Lower Right) D Necrotic Cells (Annexin V-, PI+) Q2 Q2 (Upper Right) Q1 Q1 (Upper Left)

Caption: Interpretation of Annexin V/PI flow cytometry data.

Protocol 3: Propidium Iodide (PI) Cell Cycle Analysis

PI is a fluorescent intercalating agent that stains DNA. [8][9]The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [8][10] Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells and wash with PBS. [8]2. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. [9][11]3. Incubate the cells on ice for at least 30 minutes. [11](Cells can be stored at -20°C for several weeks at this stage). [9]4. Centrifuge the fixed cells and wash twice with PBS. [8][9]5. Resuspend the cell pellet in PI staining solution containing RNase A. [9][11]6. Incubate for 15-30 minutes at room temperature in the dark. [12]7. Analyze the samples by flow cytometry, acquiring data on a linear scale. [8][11]

Discussion and Future Directions

This guide provides a comprehensive framework for the initial in vitro characterization of N,5-Dimethylisoxazole-3-carboxamide. The hypothetical data presented suggests that while this novel compound may not possess the same level of raw potency as established chemotherapeutic agents like Doxorubicin and Paclitaxel, it exhibits cytotoxic and pro-apoptotic activity with a potentially distinct mechanism of action, possibly involving G1 cell cycle arrest.

The observed selectivity towards the K-562 leukemia cell line in the hypothetical data warrants further investigation. Future studies should expand the panel of cancer cell lines, including both solid and hematological malignancies, to better define the compound's spectrum of activity. Furthermore, mechanistic studies are crucial to identify the molecular target(s) of N,5-Dimethylisoxazole-3-carboxamide. Techniques such as Western blotting to probe for changes in cell cycle and apoptosis regulatory proteins, as well as kinase profiling assays, could provide valuable insights.

References

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

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  • Hewings, D. S. et al. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. RSC Adv.7 , 33353–33361 (2017). Available at: [Link]

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  • Forte, M. et al. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. ChemMedChem10 , 1686–1699 (2015). Available at: [Link]

  • Sandomenico, A. et al. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules25 , (2020). Available at: [Link]

  • Wang, Y. et al. N,N-Dimethyl-3-phenylisoxazole-5-carboxamide. Acta Crystallogr. Sect. E Struct. Rep. Online69 , o1793 (2013). Available at: [Link]

  • Miura, D. et al. In vitro throughput screening of anticancer drugs using patient-derived cell lines cultured on vascularized three-dimensional stromal tissues. Acta Biomater.185 , 187–198 (2024). Available at: [Link]

  • Gatiatulin, R. R. et al. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Front. Bioeng. Biotechnol.8 , 288 (2020). Available at: [Link]

  • Pattanayak, P. et al. In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. ResearchGate (2024). Available at: [Link]

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  • Diag2Tec. In Vitro Drug Testing. Available at: [Link]

  • Pizzirani, D. et al. Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase. Angew. Chem. Int. Ed. Engl.53 , 14538–14542 (2014). Available at: [Link]

  • Mondal, T. et al. Cancer-Fighting Isoxazole Compounds: Sourcing Nature’s Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry (2023). Available at: [Link]

  • Al-Suwaidan, I. A. et al. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules28 , (2023). Available at: [Link]

  • Yoo, E. et al. Synthesis and biological evaluation of benzoisothiazole derivatives possessing N,N-dimethylformimidamide group as 5-HT₆ receptor antagonists. Bioorg. Med. Chem.20 , 2707–2712 (2012). Available at: [Link]

  • Sweeny, D. J. et al. 4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]. J. Med. Chem.29 , 1143–1146 (1986). Available at: [Link]

  • Nan, X. et al. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. J. Enzyme Inhib. Med. Chem.37 , 2394–2410 (2022). Available at: [Link]

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A Researcher's Guide to the Comparative Metabolic Stability of N-Substituted Isoxazole Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoxazole carboxamide scaffold is a privileged structure, appearing in a multitude of pharmacologically active agents.[1] Its synthetic tractability and ability to form key hydrogen bond interactions make it a cornerstone for medicinal chemists. However, the journey from a promising hit compound to a viable drug candidate is fraught with metabolic challenges. A molecule's susceptibility to enzymatic degradation—its metabolic stability—is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[2] This guide provides an in-depth comparison of how N-substituents on the isoxazole carboxamide core can be strategically modified to enhance metabolic stability, supported by experimental data and detailed protocols.

The Central Role of Metabolism in Drug Efficacy

The liver is the primary site of drug metabolism, a biochemical process designed to convert foreign compounds (xenobiotics) into more water-soluble, readily excretable substances.[3][4] This transformation is largely mediated by a superfamily of enzymes known as Cytochrome P450s (CYPs).[5] While essential for detoxification, this metabolic machinery can prematurely inactivate a drug, drastically reducing its therapeutic efficacy.[2] Therefore, designing molecules that are resistant to rapid metabolic breakdown is a paramount goal in drug development.

The metabolic fate of a compound is typically assessed using in vitro systems that mimic the physiological environment of the liver. The most common of these are liver microsomes and hepatocytes.[2][6]

  • Liver Microsomes : These are subcellular fractions of the liver that are rich in Phase I metabolic enzymes like CYPs.[3] They are cost-effective and widely used to determine a compound's intrinsic clearance (CLint), a measure of the inherent ability of liver enzymes to metabolize a drug.[3][7]

  • Hepatocytes : As intact liver cells, hepatocytes contain both Phase I and Phase II metabolic enzymes and offer a more comprehensive, "gold standard" assessment of a compound's metabolic profile.[3][4]

Navigating N-Substitution: A Strategy for Enhancing Stability

The N-substituted amide bond is a frequent site of metabolic attack. Strategic modification of the substituent (R-group) on the amide nitrogen can profoundly influence a molecule's stability. This is often achieved through several key mechanisms:

  • Steric Hindrance : Introducing bulky substituents near the metabolically labile site can physically block the approach of metabolizing enzymes.

  • Electronic Modulation : Altering the electronic properties of the substituent can make the molecule a poorer substrate for oxidative enzymes. For example, replacing electron-rich aromatic rings, which are prone to CYP-mediated oxidation, with electron-deficient ones can improve stability.[8]

  • Blocking Sites of Metabolism : If a specific position on the N-substituent is identified as a primary site of metabolism (e.g., a benzylic carbon prone to hydroxylation), introducing a group at that position (like a fluorine atom or a methyl group) can block this pathway.[9]

  • Bioisosteric Replacement : This powerful strategy involves swapping a metabolically vulnerable functional group with a different group that retains similar physical and chemical properties but is more resistant to metabolism.[9][10] For instance, replacing an amide bond with a 1,2,3-triazole can improve stability against hydrolysis and oxidation.[8]

Comparative Data on N-Substituted Isoxazole Carboxamides

The following table summarizes hypothetical, yet representative, data for a series of N-substituted 5-methyl-3-phenylisoxazole-4-carboxamides. The data illustrates how different N-substituents can impact metabolic stability, as measured by half-life (t½) and intrinsic clearance (CLint) in human liver microsomes (HLM). A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

Compound IDN-Substituent (R)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Probable Metabolic Pathway
I-1 -CH₃15185N-demethylation
I-2 -CH(CH₃)₂ (Isopropyl)4562Steric hindrance slows N-dealkylation
I-3 -C(CH₃)₃ (tert-Butyl)>120<10Significant steric bulk prevents metabolism
I-4 -Phenyl25111Aromatic hydroxylation on the phenyl ring
I-5 -4-Fluorophenyl6543Fluorine blocks a potential site of oxidation
I-6 -4-Methoxyphenyl10277O-demethylation is a rapid metabolic pathway
I-7 -Pyridin-4-yl3092Ring oxidation
I-8 -Benzyl8346Rapid benzylic hydroxylation

Data is for illustrative purposes and based on established metabolic principles.

As the data suggests, small, unhindered alkyl groups (I-1) and those with easily metabolized functional groups like a methoxy ether (I-6) or a benzylic proton (I-8) tend to be rapidly cleared. In contrast, incorporating steric bulk (I-2, I-3) or blocking common sites of metabolism with groups like fluorine (I-5) leads to a significant improvement in metabolic stability.[9][11]

Visualizing Metabolic Processes

The following diagrams illustrate the experimental workflow for assessing metabolic stability and the potential metabolic pathways for this class of compounds.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Processing A Prepare Microsome Suspension D Pre-incubate Microsomes & Test Compound A->D B Prepare NADPH Regenerating System E Initiate Reaction with NADPH B->E C Prepare Test Compound Stock Solution C->D D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) E->F G Terminate Reaction (e.g., Acetonitrile + IS) F->G H Centrifuge to Precipitate Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Remaining Parent Compound I->J K Plot ln(% Remaining) vs. Time J->K L Calculate Half-Life (t½) K->L M Calculate Intrinsic Clearance (CLint) L->M

Caption: Workflow for an in vitro microsomal stability assay.

Caption: Potential metabolic pathways for N-substituted isoxazole carboxamides.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a standardized method for determining the metabolic stability of test compounds.

I. Materials and Reagents

  • Pooled Human Liver Microsomes (HLM), stored at -80°C

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test Compounds and Positive Control (e.g., a rapidly metabolized compound like Verapamil and a stable one like Warfarin)

  • Acetonitrile (ACN), HPLC-grade, containing an appropriate internal standard (IS)

  • 96-well incubation plates and collection plates

  • Multichannel pipette, incubator/shaker (37°C), centrifuge

II. Procedure

  • Preparation of Solutions:

    • Thaw cryopreserved HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.[12] Keep on ice.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

    • Prepare a 1 µM working solution of the test compound in phosphate buffer from a DMSO stock. The final DMSO concentration in the incubation should be ≤ 0.5%.[12]

  • Incubation:

    • Add the HLM solution and the test compound working solution to the wells of a 96-well plate.

    • Include control wells:

      • Negative Control : Compound + HLM without the NADPH system (to check for non-enzymatic degradation).

      • Blank Control : HLM + Buffer (to check for interfering peaks).[12]

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative control). This is your T=0 time point.

    • Immediately remove an aliquot from each well and add it to a collection plate containing 3-5 volumes of ice-cold ACN with the internal standard. This quenches the reaction.

    • Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove aliquots and quench them in the same manner.

  • Sample Processing and Analysis:

    • Once all time points are collected, seal and vortex the collection plate.

    • Centrifuge the plate at 4000 rpm for 15 minutes to precipitate the microsomal proteins.[13]

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.

III. Data Analysis

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear portion of this plot (k). The elimination rate constant is -k.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [Protein Concentration]) * 1000

Conclusion

The metabolic stability of N-substituted isoxazole carboxamides is not a fixed property but a tunable parameter that can be optimized through rational medicinal chemistry design. By understanding the interplay of steric, electronic, and bioisosteric factors, researchers can strategically modify the N-substituent to block metabolic pathways, reduce clearance rates, and ultimately design drug candidates with more favorable pharmacokinetic profiles. The systematic in vitro evaluation of these analogues, using robust protocols as described, is an indispensable part of the modern drug discovery cascade, enabling data-driven decisions that pave the way for safer and more effective medicines.

References

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  • Li, A. P. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. [Link]

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  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

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  • Azzali, E., et al. (2021). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. PubMed Central. [Link]

  • Rodrigues, T. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Sygnature Discovery. [Link]

  • Coe, S. (2021). Bioisosteres that influence metabolism. Hypha Discovery. [Link]

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  • slideplayer.com. Bioisosteres of Common Functional Groups. [Link]

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  • Taylor & Francis Online. (2024). Synthesis, computational studies and in-silico antimicrobial evaluation of novel N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of N,5-Dimethylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of N,5-Dimethylisoxazole-3-carboxamide (CAS No. 27144-54-3), ensuring the protection of laboratory personnel and the environment. Our approach is grounded in the "cradle-to-grave" philosophy of hazardous waste management, where responsibility for a chemical extends from its creation to its ultimate disposal.[1]

Part 1: Hazard Assessment and Waste Characterization

The first and most critical step in any disposal procedure is to understand the hazards of the chemical . N,5-Dimethylisoxazole-3-carboxamide is classified with several hazard statements that necessitate its handling as regulated hazardous waste.

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), N,5-Dimethylisoxazole-3-carboxamide presents the following hazards[2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Due to these inherent toxicological properties, any material, solution, or piece of equipment (e.g., pipette tips, contaminated gloves, absorbent pads) that comes into contact with N,5-Dimethylisoxazole-3-carboxamide must be considered hazardous waste.[3][4] The U.S. Environmental Protection Agency (EPA) mandates that generators of such waste are responsible for its proper identification and management from the point of generation to final disposal.[1][5]

Property Information
Chemical Name N,5-Dimethylisoxazole-3-carboxamide
CAS Number 27144-54-3[6]
Molecular Formula C₆H₈N₂O₂[6]
GHS Hazard Codes H302, H315, H319, H335[2]
Signal Word Warning[2]
Required PPE Nitrile gloves, safety glasses/goggles with side shields, lab coat

Part 2: Step-by-Step Laboratory Waste Handling Protocol

Adherence to a strict, methodical process for waste collection within the laboratory is essential to prevent accidental exposure and ensure regulatory compliance.

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage facility.[6]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste. It should be away from general traffic and clearly marked.

  • Volume Limits: A laboratory can accumulate a maximum of 55 gallons of hazardous waste or one quart of any acutely toxic "P-listed" waste in an SAA.[3][6] Once this limit is reached, the waste must be removed by the institution's Environmental Health and Safety (EHS) office within three days.[6]

Step 2: Select an Appropriate Waste Container
  • Compatibility: Use a container made of material compatible with N,5-Dimethylisoxazole-3-carboxamide. A high-density polyethylene (HDPE) or glass container is generally appropriate. Avoid metal containers if there is any doubt about corrosivity.

  • Condition: The container must be in good condition, with no leaks, cracks, or rust. It must have a secure, tight-fitting lid.

  • Venting: Pressure-releasing vented caps are recommended for waste containers holding materials that may generate gas, although this is not a known primary hazard of this specific compound.

Step 3: Properly Label the Waste Container

As soon as the first drop of waste enters the container, it must be labeled.[4] An incomplete or missing label is a serious regulatory violation.

  • Contents: Clearly write the full chemical name: "N,5-Dimethylisoxazole-3-carboxamide". Do not use abbreviations or formulas. If it is a solution, list all components and their approximate percentages.

  • Hazard Information: The label must clearly indicate the associated hazards. Check the boxes for "Toxic" (or "Harmful") and "Irritant." Affix the appropriate GHS pictograms (e.g., exclamation mark).

  • Contact Information: Include the name of the principal investigator and the laboratory room number.

Step 4: Segregate and Accumulate Waste
  • Segregation: Never mix incompatible waste streams. While specific reactivity data for N,5-Dimethylisoxazole-3-carboxamide is limited, general best practice dictates keeping it separate from strong acids, bases, and oxidizing agents.[2][3] Incompatible wastes must be stored in separate secondary containment trays.[4]

  • Collection: Keep the waste container closed at all times except when adding waste.[6] Use a funnel for adding liquid waste to prevent spills, and remove the funnel immediately after use.

  • Secondary Containment: Store the labeled waste container within a larger, chemically resistant container (a secondary containment bin or tray) to contain any potential leaks or spills.[4]

Part 3: Final Disposal Procedures

The final stage of disposal must be handled through official, regulated channels. Laboratory personnel are strictly prohibited from disposing of this chemical waste through conventional means.

  • Prohibited Disposal Methods:

    • NO Sewer Disposal: Do not pour N,5-Dimethylisoxazole-3-carboxamide or any solutions containing it down the sink.[4] This is illegal and environmentally harmful. The EPA has issued specific rules prohibiting the drain disposal of hazardous waste pharmaceuticals.[7]

    • NO Evaporation: Do not allow the chemical to evaporate in a fume hood as a means of disposal.[3][4]

  • Requesting a Waste Pickup:

    • Once your waste container is full or you are approaching the SAA volume limit, contact your institution's EHS or equivalent safety office to schedule a waste pickup.[6]

    • EHS personnel are trained to transport the waste from your lab to a central accumulation facility before it is transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).[1][8]

  • Empty Container Management:

    • An empty container that held N,5-Dimethylisoxazole-3-carboxamide must still be treated as hazardous waste.

    • Triple-rinse the container with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as hazardous waste.[3]

    • After triple-rinsing, the container can often be disposed of as regular glass or plastic waste, but only after you have completely removed or defaced the hazardous waste label.[2][3]

Workflow for Waste Management

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N,5-Dimethylisoxazole-3-carboxamide waste.

G Figure 1: Hazardous Waste Disposal Workflow for N,5-Dimethylisoxazole-3-carboxamide cluster_0 In-Lab Procedures cluster_1 Disposal & Final Disposition Gen Waste Generation (Contaminated materials, unused solution) Assess Hazard Assessment (Review SDS: Harmful, Irritant - H302, H315, H319, H335) Gen->Assess Step 1 Select Select Compatible Waste Container (e.g., HDPE, Glass) Assess->Select Step 2 Label Label Container (Name, Hazards, Date) Select->Label Step 3 Store Store in designated SAA in Secondary Containment Label->Store Step 4 Full Container Full? Store->Full Step 5 Full->Store No ContactEHS Contact EHS for Pickup Full->ContactEHS Yes Transport EHS Transports to Central Facility ContactEHS->Transport TSDF Disposal at licensed TSDF via Manifest Transport->TSDF

Caption: Decision workflow from waste generation to final disposal.

References

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A Comprehensive Guide to Personal Protective Equipment for Handling N,5-Dimethylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides an in-depth, procedural framework for the safe handling of N,5-Dimethylisoxazole-3-carboxamide (CAS No. 27144-54-3), ensuring the well-being of laboratory personnel and the integrity of our research. While specific safety data for this compound is not extensively documented, a thorough evaluation of structurally related isoxazole derivatives allows for a robust and cautious approach to personal protective equipment (PPE) selection and handling protocols.

Hazard Assessment: Understanding the Risks of Isoxazole Derivatives

N,5-Dimethylisoxazole-3-carboxamide belongs to the isoxazole class of compounds. While comprehensive toxicological data for this specific molecule is limited, safety data sheets (SDS) for analogous compounds, such as 3,5-Dimethylisoxazole, highlight key potential hazards that must be considered.

Primary Hazards Associated with Related Isoxazoles:

  • Flammability: Many isoxazole derivatives are flammable liquids and vapors.[1][2][3] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[2]

  • Skin and Eye Irritation: Direct contact may cause skin and serious eye irritation.[4]

  • Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[4]

  • Harmful if Swallowed: Some related carboxamides are harmful if ingested.[5]

Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental workflow.

The Core of Protection: Selecting the Right PPE

The selection of PPE is a risk-based decision process. For handling N,5-Dimethylisoxazole-3-carboxamide, the following multi-layered approach is essential.

Chemical-resistant gloves are mandatory. Disposable nitrile gloves are a common and effective choice for incidental contact with a wide range of chemicals.[6] However, for prolonged handling or in the event of a spill, it is crucial to select gloves with a high degree of chemical resistance.

Key Considerations for Glove Selection:

  • Material Compatibility: Always consult the glove manufacturer's chemical resistance guide to ensure compatibility with isoxazole derivatives.

  • Breakthrough Time: This is the time it takes for the chemical to permeate the glove material. Select gloves with a breakthrough time that exceeds the duration of the handling procedure.

  • Dexterity: The glove should allow for the necessary dexterity to perform tasks safely and efficiently.[4]

  • Regular Replacement: Gloves should be changed regularly, with recommendations often varying from every 30 to 60 minutes, and immediately if they are contaminated or damaged.[7]

Glove Type Recommended Use Key Considerations
Nitrile Gloves Standard laboratory operations, incidental contact.Good general chemical resistance, check for compatibility.
Neoprene Gloves Handling larger quantities, potential for splashing.Offers enhanced protection against a range of chemicals.
Double Gloving High-risk procedures or when handling highly concentrated solutions.Provides an additional layer of protection.

Chemical splash goggles that meet the ANSI Z.87.1 standard are the minimum requirement for eye protection.[6] For procedures with a higher risk of splashing or exothermic reactions, a face shield should be worn in addition to safety goggles.[6][7]

A flame-resistant laboratory coat should be worn and kept buttoned to protect the skin and personal clothing.[6] For large-scale operations, a chemical-resistant apron or coveralls may be necessary. Ensure that clothing covers the entire body; long pants and closed-toe shoes are mandatory.[6]

All handling of N,5-Dimethylisoxazole-3-carboxamide should be conducted within a certified chemical fume hood to minimize the inhalation of vapors. If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations such as a large spill, respiratory protection is required.[6] The use of respirators necessitates a formal respiratory protection program, including medical evaluation and fit-testing.[6][7]

Procedural Guidance for Safe Handling and Disposal

A proactive approach to safety involves integrating best practices into every step of the experimental workflow.

  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have a spill kit accessible.

  • Handling:

    • Wear the appropriate PPE as outlined above.

    • Ground and bond containers and receiving equipment to prevent static discharge, a potential ignition source.[1][2]

    • Use non-sparking tools.[1][2]

    • Keep the container tightly closed when not in use and store it in a cool, well-ventilated area away from heat and ignition sources.[1][2]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the work area.[5]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling.[4]

    • Carefully remove and dispose of contaminated gloves.[7]

    • Clean the work area to remove any residual contamination.

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Start: Handling N,5-Dimethylisoxazole-3-carboxamide AssessTask Assess Task: - Scale (mg vs. kg) - Duration - Potential for Splash/Aerosol Start->AssessTask Identify Hazards: - Flammable - Irritant Hand Hand Protection: - Nitrile (standard) - Neoprene (splash risk) - Double glove (high risk) AssessTask->Hand Eye Eye/Face Protection: - Safety Goggles (minimum) - Face Shield (splash risk) AssessTask->Eye Body Body Protection: - Flame-Resistant Lab Coat - Chemical Apron (large scale) AssessTask->Body Respiratory Respiratory Protection: - Chemical Fume Hood (primary) - Respirator (spills/emergencies) AssessTask->Respiratory Inspect Inspect PPE Before Use Hand->Inspect Eye->Inspect Body->Inspect Respiratory->Inspect Proceed Proceed with Experiment Inspect->Proceed All Checks Pass

Caption: Decision workflow for selecting appropriate PPE.

Chemical waste must be disposed of in accordance with local, state, and federal regulations.[8]

  • Waste Collection: Collect waste N,5-Dimethylisoxazole-3-carboxamide and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.

  • Container Compatibility: Ensure the waste container is compatible with the chemical.

  • Segregation: Do not mix with incompatible waste streams. Incompatible materials for related isoxazoles include strong oxidizing agents and acids.[1][2]

  • Sink Disposal: Do not dispose of this chemical down the drain.[8]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off with soap and plenty of water. Get medical attention if irritation develops.[1][2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.[1][2]

  • Ingestion: Clean mouth with water. Do NOT induce vomiting. Get medical attention.[1][2]

  • Spill: Evacuate the area. Remove all sources of ignition.[1][2] Use inert absorbent material (e.g., sand, silica gel) to contain the spill.[2][4] Collect the absorbed material in a suitable container for disposal.

By adhering to these rigorous safety protocols, we can confidently and responsibly advance our scientific endeavors. This guide serves as a foundational document to be integrated into your laboratory's specific safety procedures.

References

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.